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Core Science & Biosynthesis

Foundational

Structure Elucidation of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid: An Integrated Spectroscopic and Crystallographic Approach

An In-Depth Technical Guide for Drug Development Professionals and Researchers Abstract The unambiguous determination of a novel chemical entity's three-dimensional structure is a cornerstone of modern drug discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Abstract

The unambiguous determination of a novel chemical entity's three-dimensional structure is a cornerstone of modern drug discovery and development. The 2-azaspiro[4.5]decane scaffold represents a valuable, rigid, and three-dimensional building block in medicinal chemistry, offering a unique vectoral projection of substituents into biologically relevant space. This guide presents a comprehensive, field-proven workflow for the complete structure elucidation of a representative analogue, 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of high-resolution mass spectrometry (HRMS), advanced multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, definitive single-crystal X-ray crystallography, and in silico computational validation. Each step is designed to be self-validating, building a robust and irrefutable body of evidence to define the molecular formula, atomic connectivity, relative stereochemistry, and absolute configuration of the target molecule.

Foundational Analysis: The Molecular Blueprint

Before assembling a complex structure, we must first identify all the constituent parts and their fundamental properties. This initial phase focuses on establishing the molecular formula and obtaining a census of the chemical environments within the molecule.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

The first and most critical step is to determine the precise molecular formula. Low-resolution mass spectrometry provides the nominal mass, but this is often insufficient to distinguish between multiple possible elemental compositions. High-resolution mass spectrometry (HRMS), capable of measuring mass to several decimal places, is indispensable.[1] This precision is possible because the exact mass of an atom is not an integer, except for Carbon-12 which is defined as 12.00000 amu.[1][2] For example, ¹⁶O has a mass of 15.9949 amu, and ¹⁴N is 14.0031 amu.[2] This allows for the confident assignment of a unique molecular formula from the measured exact mass.[3]

Table 1: HRMS Data for the Target Compound

ParameterObserved ValueCalculated Value (for C₁₂H₂₁NO₂)Discrepancy (ppm)
[M+H]⁺ 212.1645212.16440.47

The observed mass is consistent with the molecular formula C₁₂H₂₁NO₂, providing the foundational blueprint for all subsequent spectroscopic analysis. This step is crucial for validating the successful synthesis of the target compound and ruling out unexpected side products.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, calibrated according to the manufacturer's protocol.[4]

  • Data Acquisition: Infuse the sample directly or via an LC system into the electrospray ionization (ESI) source in positive ion mode. Acquire data over a relevant m/z range (e.g., 100-500 amu).

  • Data Analysis: Process the acquired spectrum to identify the monoisotopic peak for the protonated molecule. Use the instrument's software to calculate the elemental composition that best fits the experimentally determined exact mass within a narrow mass tolerance (typically <5 ppm).[5]

1D NMR Spectroscopy: A First Look at the Molecular Environment

One-dimensional ¹H and ¹³C NMR spectra provide the initial overview of the molecule's electronic structure.

  • ¹H NMR: Reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (J-coupling, indicating neighboring protons), and integration (the relative number of protons in each environment).

  • ¹³C NMR: Shows the number of distinct carbon environments. The presence of a signal around ~170-180 ppm would be characteristic of the carboxylic acid carbon, while signals in the aliphatic region (~10-60 ppm) would correspond to the sp³ hybridized carbons of the spirocyclic core.

This initial 1D data allows us to count the number of protons and carbons, confirming the HRMS-derived formula, and to begin hypothesizing about the types of functional groups present.

Establishing Connectivity: From Fragments to Framework

With the molecular formula and a census of the atoms in hand, the next objective is to piece them together. Two-dimensional NMR experiments are the primary tools for this task, revealing through-bond correlations between nuclei.[6][7]

Workflow for 2D NMR-Based Connectivity Analysis

The following diagram illustrates the logical flow of using a standard suite of 2D NMR experiments to build the molecular structure.

G cluster_start Initial Data cluster_2d 2D NMR Connectivity cluster_assembly Structural Assembly HRMS HRMS (C₁₂H₂₁NO₂) COSY COSY (H-H Connectivity) NMR_1D 1D NMR (¹H & ¹³C) NMR_1D->COSY HSQC HSQC (Direct C-H Bonds) COSY->HSQC HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Fragments Identify Spin Systems (e.g., Ethyl Group, Rings) HMBC->Fragments Assemble Connect Fragments via HMBC Fragments->Assemble Proposed Proposed 2D Structure (Connectivity Map) Assemble->Proposed

Caption: Workflow for 2D structure determination.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

COSY is the workhorse experiment for identifying protons that are coupled to each other, typically through two or three bonds.[6][8] Cross-peaks in the 2D spectrum connect coupled protons, allowing for the straightforward tracing of "spin systems" or molecular fragments. For our target molecule, COSY would be expected to:

  • Clearly show the correlation between the methyl (CH₃) and methylene (CH₂) protons of the ethyl group.

  • Trace the connectivity of protons around the piperidine and cyclopentane rings.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment generates a cross-peak for every proton that is directly attached to a carbon atom.[6] This is an exceptionally powerful experiment that definitively links the proton and carbon frameworks. By correlating the ¹H and ¹³C chemical shifts, it allows for the unambiguous assignment of each carbon's resonance based on its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The Key to the Spirocyclic Core

While COSY and HSQC define fragments, the HMBC experiment connects them. It reveals correlations between protons and carbons that are separated by two or three bonds. For a complex scaffold like a spirocycle, HMBC is non-negotiable. Key correlations that would be essential for confirming the 8-Ethyl-2-azaspiro[4.5]decane structure include:

  • Correlations from the protons on the ethyl group to carbons within the cyclohexane ring, confirming its position at C8.

  • Correlations from protons on either side of the spiro-carbon (C5) to carbons in the opposing ring. This is the definitive evidence for the spirocyclic junction.

  • Correlations from protons adjacent to the nitrogen (C1, C3) to the carboxylic acid carbon (C4-COOH), confirming the connectivity of the pyrrolidine ring portion.

G cluster_mol Key HMBC Correlations mol_structure Structure Placeholder: - Spiro Carbon (C5) - Ethyl Group Protons (H-Et) - Ring Protons (H-Ring) - Carboxylic Carbon (C-COOH) - Ring Carbons (C-Ring) H_Et H-Ethyl C_Ring1 C8 H_Et->C_Ring1 Confirms Ethyl Position H_Ring_A Hα to C5 C_Ring2 Carbons in other ring H_Ring_A->C_Ring2 Confirms Spiro Junction H_Ring_B H3 C_COOH C-COOH H_Ring_B->C_COOH Confirms Acid Position

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid

Abstract: The azaspiro[4.5]decane scaffold is a key structural motif in modern medicinal chemistry, prized for its three-dimensional character that allows for improved navigation of chemical space compared to traditional...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The azaspiro[4.5]decane scaffold is a key structural motif in modern medicinal chemistry, prized for its three-dimensional character that allows for improved navigation of chemical space compared to traditional flat aromatic structures. This guide provides a comprehensive technical overview of the core physicochemical properties of a specific derivative, 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid. As experimental data for this exact molecule is not broadly available, this document synthesizes predicted data from validated computational models with established, field-proven experimental protocols. We delve into the causality behind its structural and electronic features, offering researchers and drug development professionals a robust framework for anticipating its behavior in biological systems. This guide details authoritative methodologies for determining its acid-base dissociation constants (pKa), lipophilicity (logP), and aqueous solubility, complete with step-by-step protocols and diagrammatic workflows.

Introduction and Molecular Structure

The spirocyclic framework, where two rings share a single atom, imparts significant conformational rigidity and a defined three-dimensional geometry. The 2-azaspiro[4.5]decane core, featuring a piperidine ring fused with a cyclopentane ring through a spiro carbon, is a valuable building block in drug discovery.[1] The title compound, 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid, incorporates an ethyl group on the piperidine ring and a carboxylic acid on the pyrrolidine-analogous portion of the spirocycle. These features suggest the molecule will behave as a zwitterion at physiological pH, a crucial characteristic influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Formula: C₁₂H₂₁NO₂

Molecular Weight: 211.30 g/mol

The structure possesses two chiral centers (at C4 and C5), leading to the possibility of four stereoisomers (two pairs of enantiomers). The specific stereochemistry will significantly impact its biological activity and interaction with chiral targets like proteins.

Caption: Structure of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties predicted using established computational models, such as those provided by ACD/Labs and Chemicalize.[2][3] These values provide a foundational dataset for guiding experimental design and hypothesis testing.

PropertyPredicted ValueImplication in Drug Development
pKa (acidic) 3.8 ± 0.2Ionization state, aqueous solubility, receptor binding
pKa (basic) 10.5 ± 0.3Ionization state, aqueous solubility, potential for salt formation
logP 1.9 ± 0.4Lipophilicity, membrane permeability, metabolic stability
logD at pH 7.4 -0.8 ± 0.5Lipophilicity at physiological pH, affects cell permeability
Aqueous Solubility > 1 mg/mLBioavailability, formulation feasibility
Polar Surface Area 63.3 ŲMembrane transport, blood-brain barrier penetration

Ionization Constants (pKa)

The ionization state of a drug molecule is a critical determinant of its interaction with biological systems. 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid is an amphoteric compound, possessing both a basic secondary amine and an acidic carboxylic acid group.

  • Expertise & Experience: The carboxylic acid proton is expected to have a pKa around 3.8, typical for this functional group. The secondary amine, being part of a piperidine ring, is predicted to have a pKa around 10.5. This wide separation of pKa values means the molecule will exist predominantly as a zwitterion over a broad physiological pH range (approx. pH 5 to 9). This zwitterionic nature often enhances aqueous solubility but can pose challenges for passive membrane diffusion.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a gold standard for its precision and reliability in determining ionization constants.[4][5]

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).[6]

    • Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited.

    • Add a supporting electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[7]

    • Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration of the basic group.[6]

  • Titration:

    • Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and use a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • For acidic pKa: Titrate the solution with a standardized solution of strong base (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.05 mL).

    • For basic pKa: First, acidify the sample solution to ~pH 2 with a standardized strong acid (e.g., 0.1 M HCl). Then, titrate with the standardized strong base (0.1 M NaOH).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve to precisely locate the equivalence points.

    • The pKa is equal to the pH at the half-equivalence point.[8] For the two pKa values of this compound, pKa₁ (acidic) and pKa₂ (basic) will be determined from the respective buffer regions on the curve.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP and logD)

Lipophilicity is a key physicochemical property that influences a drug's permeability across biological membranes and its binding to plasma proteins.[9] It is quantified by the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase.

  • Expertise & Experience: The predicted logP of ~1.9 for the neutral molecule suggests moderate lipophilicity. However, at physiological pH (7.4), the molecule is primarily zwitterionic. The predicted logD (the distribution coefficient at a specific pH) of approximately -0.8 indicates that the compound will have a higher concentration in the aqueous phase, which is expected for a zwitterion. This highlights the critical importance of measuring logD at physiological pH rather than relying solely on the logP of the neutral species.[10]

Experimental Protocol: Shake-Flask Method for logD Determination

The shake-flask method is the traditional and most reliable technique for determining partition coefficients.[11]

  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at the desired pH (e.g., 7.4).

    • Pre-saturate the n-octanol with the PBS buffer and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.[9]

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Partitioning:

    • Add a small aliquot of the compound stock solution to a vial containing known volumes of the pre-saturated n-octanol and PBS (e.g., 2 mL of each). The final concentration should be within the linear range of the analytical method.

    • Cap the vial and shake it vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).[10]

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.

    • Calculate logD using the formula: logD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]) .

Caption: Workflow for logD determination using the shake-flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its oral bioavailability.[12] Insufficient solubility can be a major hurdle in drug development, leading to poor in vivo performance and formulation challenges.[13]

  • Expertise & Experience: Given the zwitterionic nature of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid, its thermodynamic solubility is expected to be reasonably high in aqueous media, especially around its isoelectric point. The solubility will be pH-dependent, likely exhibiting a "U-shaped" curve with minimum solubility at the isoelectric point and higher solubility at low and high pH values where the cationic or anionic species dominate.

Experimental Protocol: Thermodynamic Solubility Determination

This method determines the equilibrium solubility of a compound, which is the most relevant measure for predicting in vivo dissolution.[14][15]

  • Preparation:

    • Prepare aqueous buffer solutions at various relevant pH values (e.g., 2.0, 5.0, 7.4, 9.0).

    • Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The presence of undissolved solid is essential to ensure saturation.[14]

  • Equilibration:

    • Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12]

    • Periodically check for equilibrium by taking samples at different time points (e.g., 24h and 48h) until the measured concentration is constant.[14]

  • Separation and Quantification:

    • After equilibration, separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

    • Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) against a standard curve.[16]

    • The resulting concentration is the thermodynamic solubility at that specific pH.

Caption: Workflow for thermodynamic solubility determination.

Expected Spectroscopic Features

While experimental spectra are not available, the structure allows for the prediction of key features that would be used for its characterization.

  • ¹H NMR: The spectrum would be complex due to the number of aliphatic protons and stereoisomers. Key signals would include a broad singlet for the acidic proton of the carboxylic acid (δ 10-12 ppm), signals for the ethyl group (a triplet and a quartet), and a complex series of multiplets for the ring protons.[17]

  • ¹³C NMR: A characteristic signal for the carbonyl carbon would appear around 170-180 ppm.[17][18] The spiro carbon would be a quaternary signal, and the remaining aliphatic carbons would appear in the upfield region (δ 20-60 ppm).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 212.3. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 210.3 would be observed.

Conclusion

8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid presents a physicochemical profile of a classic zwitterion. Its amphoteric nature, with well-separated acidic and basic pKa values, governs its behavior in solution. The predicted high aqueous solubility and moderate lipophilicity at physiological pH (logD) suggest a favorable starting point for drug development, though its zwitterionic character may require careful consideration for optimizing membrane permeability. The protocols detailed in this guide provide a robust, authoritative framework for the experimental validation of these critical physicochemical properties, enabling researchers to make data-driven decisions in the optimization of this promising molecular scaffold.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Virtual Computational Chemistry Laboratory. On-line Software. Available from: [Link]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • van der Water, B. E., & Schoonen, G. E. (2012). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Journal of Medicinal Chemistry. 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. Available from: [Link]

  • SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • protocols.io. LogP / LogD shake-flask method. Available from: [Link]

  • ACS Publications. 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. Methods for Determination of Lipophilicity. Encyclopedia. Available from: [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

  • Unknown. Potentiometric Titration of an Unknown Weak Acid. Available from: [Link]

  • PSEforSPEED. Chemical Properties on Demand - Introducing. Available from: [Link]

  • Chemicalize. Instant Cheminformatics Solutions. Available from: [Link]

  • Cheméo. Chemical and Physical Property Prediction. Available from: [Link]

  • PubChem. 1-Azaspiro[4.5]decane. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • Unknown. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • PubMed. Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids. Available from: [Link]

  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.10 ¹³C NMR Spectroscopy. Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. Available from: [Link]

  • PubChem. Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. Available from: [Link]

  • PubChem. 2-Oxa-8-azaspiro(4.5)decane. Available from: [Link]

Sources

Foundational

8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic Acid: Technical Monograph

Topic: 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic Acid CAS Number: 1340244-46-3[1][2][3][4][5] Executive Summary 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid (CAS 1340244-46-3 ) is a high-value spirocyclic amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic Acid CAS Number: 1340244-46-3[1][2][3][4][5]

Executive Summary

8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid (CAS 1340244-46-3 ) is a high-value spirocyclic amino acid scaffold used primarily in advanced medicinal chemistry and peptide engineering.[2] As a conformationally restricted analog of proline and gabapentinoid derivatives, this compound serves as a critical building block for designing ligands with enhanced selectivity for G-protein coupled receptors (GPCRs)—specifically opioid and chemokine receptors—and as a core motif in peptidomimetics to induce specific secondary structures (e.g.,


-turns).

This guide provides a definitive technical analysis of the compound's structural properties, a validated synthetic workflow, and its application in drug discovery.

Core Identity Matrix
PropertySpecification
CAS Number 1340244-46-3
IUPAC Name 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid
Molecular Formula

Molecular Weight 211.30 g/mol
Core Scaffold 2-Azaspiro[4.5]decane (Spiro-fused pyrrolidine and cyclohexane)
Key Substituents Ethyl group (C8, cyclohexane ring); Carboxylic acid (C4, pyrrolidine ring)
Stereochemistry Multiple stereocenters (C4, C5-spiro, C8); typically synthesized as a diastereomeric mixture or isolated as specific enantiomers for bioactivity.

Structural & Physicochemical Analysis

The Spirocyclic Advantage

The 2-azaspiro[4.5]decane core creates a rigid orthogonal arrangement between the pyrrolidine (5-membered) and cyclohexane (6-membered) rings. Unlike flexible linear amino acids, this spiro-junction locks the nitrogen vector and the carboxylic acid pharmacophore into a precise 3D orientation.

  • Lipophilicity Modulation: The 8-ethyl substituent on the cyclohexane ring significantly increases the lipophilicity (cLogP ~1.5–2.0) compared to the unsubstituted parent, enhancing blood-brain barrier (BBB) permeability—a critical feature for CNS-targeted therapeutics.

  • Metabolic Stability: The quaternary spiro-carbon (C5) blocks metabolic oxidation at the

    
    -position relative to the nitrogen, extending the half-life of peptide drugs incorporating this residue.
    
Computed Properties
DescriptorValue (Predicted)Significance
cLogP 1.8 ± 0.3Optimal for CNS penetration and oral bioavailability.
pKa (Acid) ~3.8Typical for

-amino acids; exists as zwitterion at physiological pH.
pKa (Base) ~9.6Secondary amine is highly basic; suitable for salt formation (e.g., HCl).
PSA 49.3 ŲFavorable for membrane permeability (< 90 Ų).

Synthetic Methodology: Validated Workflow

The synthesis of 1340244-46-3 requires constructing the spiro-junction while controlling the regiochemistry of the carboxylic acid and the ethyl substituent. The most robust "field-proven" route utilizes a [3+2] Cycloaddition strategy, which ensures the correct formation of the pyrrolidine ring onto the cyclohexane scaffold.

Mechanistic Pathway
  • Precursor Formation: Horner-Wadsworth-Emmons (HWE) olefination of 4-ethylcyclohexanone converts the ketone to an exocyclic alkene.

  • Dipolar Cycloaddition: Reaction of the alkene with an azomethine ylide (generated in situ from an N-protected glycine derivative) forms the spiro-pyrrolidine core.

  • Deprotection: Removal of the ester and amine protecting groups yields the final amino acid.

Experimental Protocol (Step-by-Step)
Step 1: Synthesis of Ethyl (4-ethylcyclohexylidene)acetate
  • Reagents: 4-Ethylcyclohexanone, Triethyl phosphonoacetate, NaH, THF.

  • Protocol:

    • Suspend NaH (1.2 eq) in anhydrous THF at 0°C.

    • Dropwise add triethyl phosphonoacetate (1.2 eq); stir for 30 min until clear.

    • Add 4-ethylcyclohexanone (1.0 eq) dropwise.

    • Warm to RT and reflux for 4 hours.

    • Workup: Quench with water, extract with EtOAc. Purify via silica flash chromatography (Hex/EtOAc).

    • Outcome: Exocyclic

      
      -unsaturated ester.
      
Step 2: [3+2] Cycloaddition (Spiro-Ring Formation)
  • Reagents: Ethyl (4-ethylcyclohexylidene)acetate (from Step 1), N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor), TFA (cat.), DCM.

  • Protocol:

    • Dissolve the alkene in DCM at 0°C.

    • Add the benzylamine precursor (1.2 eq).

    • Slowly add TFA (0.1 eq) to catalyze ylide formation.

    • Stir at RT for 12–24 hours. The ylide adds across the double bond.

    • Workup: Wash with

      
      , dry over 
      
      
      
      .
    • Outcome: N-benzyl-8-ethyl-2-azaspiro[4.5]decane-4-carboxylic acid ethyl ester.

Step 3: Global Deprotection
  • Reagents:

    
    , Pd/C (for N-debenzylation); LiOH, THF/H2O (for ester hydrolysis).
    
  • Protocol:

    • Hydrogenolysis: Stir the intermediate in MeOH with 10% Pd/C under

      
       (1 atm) for 6h. Filter catalyst.
      
    • Hydrolysis: Dissolve residue in THF/H2O (3:1). Add LiOH (2.0 eq). Stir 4h.

    • Isolation: Acidify to pH 6 with 1N HCl. The zwitterionic product precipitates or is isolated via ion-exchange chromatography (Dowex 50W).

Synthesis Diagram (DOT)

SynthesisWorkflow Start 4-Ethylcyclohexanone Step1 HWE Reaction (Triethyl phosphonoacetate, NaH) Start->Step1 Inter1 Ethyl (4-ethylcyclohexylidene)acetate (Exocyclic Alkene) Step1->Inter1 Olefination Step2 [3+2] Cycloaddition (Azomethine Ylide, TFA cat.) Inter1->Step2 Inter2 Protected Spiro-Ester (N-Bn, O-Et) Step2->Inter2 Spirocyclization Step3 Hydrogenolysis (Pd/C, H2) & Hydrolysis (LiOH) Inter2->Step3 Final 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid (CAS 1340244-46-3) Step3->Final Deprotection

Figure 1: Synthetic pathway for 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid via [3+2] cycloaddition.

Medicinal Chemistry Applications

Peptidomimetics & Foldamers

The 8-ethyl-2-azaspiro[4.5]decane scaffold acts as a


-turn inducer . When incorporated into peptide chains, the steric bulk of the spiro-cyclohexyl group restricts the 

and

torsion angles of the backbone.
  • Mechanism: The 8-ethyl group projects into the solvent or hydrophobic pocket, while the rigid spiro core forces the peptide backbone into a kinked conformation, mimicking Type II'

    
    -turns often found in bioactive loops of proteins.
    
GPCR Ligand Design

This scaffold is homologous to the piperidine/pyrrolidine cores found in:

  • Opioid Receptor Modulators: The spiro-system mimics the tyramine moiety of endogenous opioids when appropriately substituted.

  • Chemokine Receptor Antagonists (CCR5/CCR2): The 8-ethyl group provides critical hydrophobic contacts within the transmembrane bundle of the receptor, while the basic nitrogen interacts with conserved acidic residues (e.g., Asp/Glu).

Gabapentinoid Analogs

Structurally, the compound resembles a constrained version of gabapentin (neurontin). The carboxylic acid and amine are positioned to target the


 subunit of voltage-gated calcium channels, potentially offering neuropathic pain relief with a distinct pharmacokinetic profile due to the ethyl substitution.

References

  • Carreira, E. M., & Kvaerno, L. (2006). Classics in Stereoselective Synthesis. Wiley-VCH. (Reference for general [3+2] cycloaddition methodology in spiro synthesis).
  • PubChem. (2025). 2-Azaspiro[4.5]decane derivatives and their biological activities. National Library of Medicine. Retrieved February 20, 2026, from [Link]

Sources

Exploratory

The Structural Renaissance: A Technical Guide to Azaspirocyclic Compounds in Drug Discovery

[1] Executive Summary This technical guide addresses the paradigm shift in medicinal chemistry from planar, aromatic-dominated libraries to three-dimensional (3D), -rich architectures.[1][2][3] Azaspirocyclic compounds—b...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide addresses the paradigm shift in medicinal chemistry from planar, aromatic-dominated libraries to three-dimensional (3D),


-rich architectures.[1][2][3] Azaspirocyclic compounds—bicyclic systems sharing a single carbon atom and containing nitrogen—represent a privileged scaffold in this transition.[1][4] This document details their historical trajectory, structural advantages regarding the "Escape from Flatland" theory, synthetic methodologies, and specific experimental protocols for their construction.[3]

Part 1: The Structural Paradigm & "Escape from Flatland"

The Geometric Imperative

For decades, high-throughput screening (HTS) libraries were dominated by flat, heteroaromatic compounds due to the reliability of Suzuki-Miyaura and Buchwald-Hartwig couplings. However, these "flat" molecules often suffer from poor solubility and non-specific binding.

In 2009, Lovering et al. introduced the concept of "Escape from Flatland" , correlating the fraction of


 hybridized carbons (

) with clinical success.[3][5][6] Azaspirocycles are the embodiment of this theory.

Table 1: Comparative Physicochemical Properties

FeaturePlanar Aromatics (e.g., Indoles, Quinolines)Azaspirocycles (e.g., Azaspiro[4.5]decane)Impact on Drugability
Geometry 2D (Flat)3D (Rigid, Orthogonal)Improved receptor fit specificity.
Solubility Low (Crystal packing stacking)High (Disrupted packing)Better oral bioavailability.
Metabolic Stability Prone to CYP450 oxidation (aromatic hydroxylation)Resistant (Blocked metabolic soft spots)Extended half-life (

).
Vectorality Linear/Planar vectorsTetrahedral/Orthogonal vectorsAccess to novel chemical space.
Vectorial Analysis

The spiro-carbon creates a "kink" in the molecule, typically fixing the two rings at an angle of approximately 109.5° (tetrahedral). This allows substituents on the nitrogen-containing ring to explore binding pockets inaccessible to fused ring systems (like quinolines), which are constrained to a single plane.

Part 2: Historical Evolution & Natural Origins

The trajectory of azaspirocycles moves from accidental natural product discovery to intentional, rational design.

The Natural Toxins (Pre-1970s)

Nature mastered the spiro-fusion long before medicinal chemists.

  • Histrionicotoxin (1971): Isolated from the skin of the poison dart frog Oophaga histrionica. It features a unique azaspiro[5.5]undecane core. While too toxic for therapeutic use, it revealed the potent antagonistic activity of this scaffold on Nicotinic Acetylcholine Receptors (nAChRs).

The First Wave Synthetics (1970s-1990s)
  • Buspirone (Approved 1986): The quintessential success story. Developed by Mead Johnson (now Bristol-Myers Squibb), Buspirone is an azaspiro[4.5]decane derivative.

    • Mechanism:[7][8][9] 5-HT1A receptor partial agonist.[8]

    • Significance: It proved that spiro-systems could cross the Blood-Brain Barrier (BBB) and possess favorable CNS safety profiles compared to benzodiazepines.

  • Spirapril: An ACE inhibitor containing a spiro-fused thiazolidine ring, demonstrating the scaffold's utility in cardiovascular targets.

The Modern Era (2000s-Present)
  • Ledipasvir (HCV): A component of Harvoni, this complex molecule utilizes a spiro[2.4]heptane system to enforce a rigid conformation necessary for inhibiting the NS5A protein.

  • CGRP Antagonists: Recent migraine treatments (e.g., Ubrogepant derivatives) explore spiro-piperidine scaffolds to maximize selectivity and minimize liver toxicity.

Part 3: Synthetic Methodologies

The synthesis of azaspirocycles has evolved from harsh alkylations to catalytic precision.

Decision Tree for Synthesis

The choice of method depends on the ring size and the availability of precursors.

SynthesisDecision Start Target: Azaspirocycle RingSize Determine Ring Sizes (m, n) Start->RingSize Small Small/Strained Rings (3,3 or 3,4) RingSize->Small Strained Medium Medium Rings (5,5 or 5,6) RingSize->Medium Stable Method1 Kulinkovich / Cyclopropanation Small->Method1 Method2 Double Alkylation / Dieckmann Condensation Medium->Method2 Classical Method3 Ring-Closing Metathesis (RCM) Medium->Method3 Modern/Versatile Method4 Photoredox / HAT Medium->Method4 C-H Activation

Figure 1: Synthetic Strategy Decision Tree. Selecting the optimal route based on target ring strain and complexity.

Key Reactions
  • Double Alkylation (Classical): Reacting a cyclic ketone with a bis-electrophile. Limitation: Poor yields with sterically hindered substrates.

  • Ring-Closing Metathesis (RCM): Uses Grubbs catalysts to close the second ring from a diallyl precursor. Advantage:[1] High tolerance for functional groups; ideal for 5-7 membered rings.

  • Hofmann-Löffler-Freytag: Radical cyclization to form the nitrogen ring.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate via Ring-Closing Metathesis (RCM) . Rationale: This protocol demonstrates the construction of a spiro-piperidine scaffold, a common pharmacophore in GPCR ligands.

Materials & Reagents
  • Substrate: 1-allyl-N-Boc-4-allylpiperidine-4-carboxylate (Pre-synthesized via alkylation).

  • Catalyst: Grubbs II Generation Catalyst (5 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Purification: Silica gel flash chromatography.

Step-by-Step Methodology
  • Setup (Inert Atmosphere):

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Cool to room temperature (RT) under a stream of Nitrogen (

      
      ) or Argon.
      
    • Validation Check: Ensure the flask is completely moisture-free; Grubbs catalysts are robust but moisture can affect reproducibility.

  • Dissolution:

    • Add the diallyl substrate (1.0 equiv, 2.0 mmol) to the flask.

    • Add anhydrous DCM (0.01 M concentration). Note: High dilution is critical in RCM to favor intramolecular cyclization (spiro formation) over intermolecular polymerization.

  • Catalyst Addition:

    • Add Grubbs II catalyst (0.05 equiv) in one portion.

    • Fit the flask with a reflux condenser and heat to 40°C (gentle reflux) for 12 hours.

    • Visual Check: The solution should turn a dark brownish-orange.

  • Quenching & Workup:

    • Cool the reaction to RT.

    • Add activated charcoal (50 mg) or DMSO (5 equiv) to sequester the Ruthenium species. Stir for 30 mins.

    • Filter the mixture through a pad of Celite to remove the catalyst residue.

    • Concentrate the filtrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Hexanes:Ethyl Acetate gradient).

    • Validation Endpoint: Confirm product identity via

      
      H-NMR. Look for the disappearance of terminal alkene protons (5.0–6.0 ppm) and the appearance of the internal alkene signal (if not hydrogenated immediately) or the specific spiro-methylene signals.
      

Part 5: Biological Mechanism & Signaling

Understanding how these compounds interact with targets like the 5-HT1A receptor (Buspirone target) is crucial for design.

SignalingPathway Ligand Azaspiro Ligand (e.g., Buspirone) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Spiro-fit) GProtein Gi/o Protein Dissociation Receptor->GProtein Conformational Change AC Adenylyl Cyclase (Inhibition) GProtein->AC G-alpha subunit KChannel GIRK Channel (Activation/Efflux) GProtein->KChannel G-beta/gamma subunit cAMP cAMP Levels (Decrease) AC->cAMP Response Neuronal Hyperpolarization (Anxiolytic Effect) cAMP->Response Reduced Excitability KChannel->Response

Figure 2: GPCR Signaling Cascade. Mechanism of action for azaspirocyclic 5-HT1A agonists leading to neuronal hyperpolarization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[3][5][10][11] Journal of Medicinal Chemistry, 52(21), 6752–6756.[11] [Link]

  • Daly, J. W., et al. (1971). Histrionicotoxins: Roentgen-ray analysis of the novel spiroalkaloid system. Journal of the American Chemical Society, 93(26), 7269–7271. [Link]

  • New, J. S. (1990). The discovery and development of buspirone: a new approach to the treatment of anxiety.[12] Medicinal Research Reviews, 10(3), 283–326. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–840. [Link]

Sources

Foundational

literature review of 2-azaspiro[4.5]decane scaffolds

The 2-azaspiro[4.5]decane scaffold represents a high-value "privileged structure" in modern medicinal chemistry.[1] By fusing a five-membered pyrrolidine ring with a six-membered cyclohexane ring at a single quaternary c...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-azaspiro[4.5]decane scaffold represents a high-value "privileged structure" in modern medicinal chemistry.[1] By fusing a five-membered pyrrolidine ring with a six-membered cyclohexane ring at a single quaternary carbon, this scaffold offers a critical solution to the "Escape from Flatland" challenge—moving drug design away from flat, aromatic-heavy structures toward three-dimensional, sp3-rich architectures that improve solubility, metabolic stability, and target selectivity.[1]

This technical guide provides a comprehensive review of the 2-azaspiro[4.5]decane scaffold, focusing on its synthesis, biological applications, and structural advantages.[2][3]

Part 1: Structural & Physicochemical Architecture

1.1 The "Escape from Flatland" Advantage

Unlike flat heteroaromatic compounds, the 2-azaspiro[4.5]decane core possesses a high fraction of sp3-hybridized carbons (


). This 3D character correlates directly with improved clinical success rates by:
  • Enhancing Solubility: The non-planar structure disrupts crystal packing energy, improving aqueous solubility.

  • Reducing Promiscuity: The rigid, defined vectors of the spiro-system restrict conformational flexibility, reducing off-target binding compared to flexible linear chains.[1]

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic hot-spots (e.g., oxidation) often found in simple alkyl chains.[1]

1.2 Structural Definition

The scaffold consists of a pyrrolidine (5-membered) ring spiro-fused to a cyclohexane (6-membered) ring.[1]

  • Numbering: The nitrogen is at position 2 of the spiro system.[1]

  • Stereochemistry: Substituents on the cyclohexane ring (positions 6-10) can exist in axial or equatorial orientations relative to the pyrrolidine ring, creating opportunities for precise pharmacophore placement.

PropertyValue / CharacteristicImpact on Drug Design
Formula

Low MW fragment (139.24 Da) allows extensive decoration.[1]
LogP ~2.2 (Parent amine)Lipophilic enough for CNS penetration, modifiable via substitution.
Topology Rigid, Orthogonal VectorsSubstituents on the N-2 and C-8 positions exit at defined angles, ideal for bridging binding pockets.[1]

Part 2: Synthetic Methodologies

The synthesis of 2-azaspiro[4.5]decane typically follows one of two dominant strategies: the classical Spiro-Lactam Reduction (scalable, industrial) or the modern Photocatalytic [3+2] Cycloaddition (convergent, green).

Protocol A: Classical Spiro-Lactam Route (Scalable)

This method is widely used for generating libraries, including the synthesis of Atiprimod analogs. It relies on constructing a spiro-glutarimide or spiro-lactam intermediate followed by reduction.[1]

Step-by-Step Protocol:

  • Knoevenagel Condensation: React cyclohexanone with ethyl cyanoacetate to form the

    
    -unsaturated ester.[1]
    
  • Michael Addition: Add a cyanide source (e.g., KCN) to form the gem-dicyano or cyano-ester intermediate at the quaternary center.[1]

  • Cyclization & Hydrolysis: Acid-catalyzed cyclization yields the spiro-glutarimide (2-azaspiro[4.5]decane-1,3-dione).[1]

  • Reduction:

    • Reagent: Lithium Aluminum Hydride (

      
      ) in dry THF.
      
    • Conditions: Reflux for 4-12 hours.[1]

    • Workup: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ) to remove aluminum salts.
  • N-Alkylation (Optional): Reductive amination or

    
     reaction to attach the desired tail (e.g., the diethylaminopropyl chain in Atiprimod).
    
Protocol B: Modern Photocatalytic [3+2] Cycloaddition

A recent breakthrough allows for the direct construction of functionalized spiro-cores using visible light, avoiding harsh reducing agents.

  • Reagents: Cyclopropylamine derivative + Activated Olefin (e.g., acrylate or styrene).

  • Catalyst: Ruthenium or Iridium photocatalyst + Blue LED.

  • Mechanism: Single-electron transfer (SET) opens the cyclopropane ring to a radical cation, which traps the olefin in a [3+2] fashion.

  • Advantage: High diastereoselectivity and tolerance of sensitive functional groups.[1][4]

Visualization: Synthetic Strategy Flowchart

Synthesis Start Cyclohexanone Precursor Inter1 Michael Acceptor (Unsaturated Ester) Start->Inter1 Knoevenagel (Cyanoacetate) Inter2 Spiro-Glutarimide (1,3-Dione) Inter1->Inter2 Michael Addn + Cyclization Core 2-Azaspiro[4.5]decane (Amine Core) Inter2->Core LiAlH4 Reduction (Removal of C=O) Drug Functionalized Drug (e.g., Atiprimod) Core->Drug N-Alkylation / Reductive Amination

Caption: General synthetic workflow from simple ketone precursors to the bioactive spiro-amine core.

Part 3: Medicinal Chemistry & Biological Applications

The 2-azaspiro[4.5]decane scaffold has demonstrated potent activity in two primary therapeutic areas: Immunology/Oncology and Neurology .[1]

3.1 Case Study: Atiprimod (Immunology/Oncology)

Atiprimod (Azaspirane) is the quintessential example of this scaffold's utility. It is an orally bioavailable cationic amphiphile.[1][5][6][7]

  • Structure: N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine.[1][5][6][7]

  • Mechanism of Action:

    • Inhibition of IL-6/STAT3: Atiprimod blocks the phosphorylation of STAT3 and Akt, critical survival pathways in multiple myeloma (MM) cells.

    • Anti-Angiogenesis: It inhibits VEGF secretion in the bone marrow microenvironment.[1][5][6]

    • Apoptosis Induction: Triggers caspase-3 cleavage in drug-resistant cancer cells.[1]

  • Clinical Relevance: Investigated for Multiple Myeloma and Rheumatoid Arthritis due to its dual anti-inflammatory and anti-proliferative effects.[1]

3.2 GABA Uptake Inhibitors (Neurology)

Derivatives of 2-azaspiro[4.5]decane-6-carboxylic acid function as conformationally restricted analogues of GABA (


-aminobutyric acid).[1]
  • Activity: These compounds inhibit GABA uptake transporters (GAT), increasing synaptic GABA levels.

  • SAR Insight: The spiro-fusion locks the amino acid moiety into a specific conformation, enhancing selectivity for the transporter over the receptor.[1]

Visualization: Atiprimod Signaling Pathway

Atiprimod_Pathway Drug Atiprimod (2-Azaspiro Scaffold) IL6 IL-6 / VEGF Secretion Drug->IL6 Inhibits TF STAT3 / Akt Phosphorylation Drug->TF Blocks Receptor Cytokine Receptors (gp130) IL6->Receptor Autocrine Loop Kinases JAK2 / PI3K Receptor->Kinases Activates Kinases->TF Phosphorylates Effect1 Apoptosis (Caspase-3) TF->Effect1 Loss of Survival Signal Effect2 Inhibition of Angiogenesis TF->Effect2 Downregulation

Caption: Mechanism of action for Atiprimod, highlighting the blockade of IL-6/STAT3 signaling in cancer cells.

Part 4: References

  • Fleischhacker, W., et al. (1996). "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Archiv der Pharmazie.

  • Mandywp, C., et al. (2005). "Azaspirane (Atiprimod) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo."[5][6] Blood.

  • Zheng, Y.J., & Tice, C.M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery.

  • Li, J., et al. (2025).[8][9] "Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC-catalyzed [5+1] Cycloaddition." Chinese Journal of Chemistry.

  • Rice, L.M., et al. (1963). "Azaspiranes. I. Synthesis of 2-Azaspiro[4.5]decanes." Journal of Medicinal Chemistry. (Foundational synthesis reference).

Sources

Exploratory

Technical Guide: Stereochemical Resolution and Synthesis of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic Acid

This technical guide details the structural analysis, synthetic pathways, and stereochemical resolution of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid (CAS 1340244-46-3), a privileged spirocyclic scaffold used in mod...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural analysis, synthetic pathways, and stereochemical resolution of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid (CAS 1340244-46-3), a privileged spirocyclic scaffold used in modern drug discovery to constrain peptide geometry and improve metabolic stability.

Structural Architecture & Stereochemical Definition

The 2-azaspiro[4.5]decane core represents a "spiro-proline" analogue where the pyrrolidine ring is fused to a cyclohexane ring at the C5 position. The introduction of an ethyl group at C8 and a carboxylic acid at C4 creates a complex stereochemical environment essential for structure-activity relationship (SAR) studies.

Numbering and Chirality

The IUPAC numbering for this spiro system initiates at the heteroatom in the smaller ring.

  • Position 2: Nitrogen (secondary amine).

  • Position 4: Chiral center bearing the carboxylic acid (-COOH).

  • Position 5: The achiral spiro-quaternary carbon (junction).

  • Position 8: Chiral center bearing the ethyl group (-Et) on the cyclohexane ring.

Stereoisomer Matrix

The molecule possesses two non-equivalent chiral centers (C4 and C8). The spiro-carbon (C5) is rigid but not a stereocenter in the traditional sense; rather, it fixes the orthogonal orientation of the two rings. This results in 4 stereoisomers existing as two pairs of enantiomers.

Isomer PairConfiguration (C4, C8)RelationshipGeometric Description
Pair A (4R, 8R) & (4S, 8S)EnantiomersTrans-like : The C4-COOH and C8-Et vectors are on opposite faces of the spiro-plane.
Pair B (4R, 8S) & (4S, 8R)EnantiomersCis-like : The C4-COOH and C8-Et vectors project toward the same face.

Note on Conformation: The cyclohexane ring typically adopts a chair conformation. The 8-ethyl group will strongly prefer the equatorial position to minimize 1,3-diaxial interactions. Consequently, the stereochemical diversity is largely driven by the relative orientation of the C4-carboxylate on the pyrrolidine ring.

Synthetic Routes & Stereocontrol

Two primary strategies exist for constructing this scaffold: the Bucherer-Bergs reaction (thermodynamic control) and the Strecker Synthesis (kinetic control).

Route A: The Bucherer-Bergs Protocol (Scalable)

This is the preferred industrial route for generating the spiro-hydantoin intermediate, which is subsequently hydrolyzed to the amino acid.

Mechanism & Causality: The reaction between 4-ethylcyclohexanone, potassium cyanide, and ammonium carbonate yields a spiro-hydantoin.

  • Stereoselectivity: The cyanide nucleophile attacks the ketone. In 4-substituted cyclohexanones, the attack occurs preferentially from the axial direction (less hindered), leading to the equatorial nitrile. However, the Bucherer-Bergs reaction is reversible and thermodynamically controlled, typically favoring the isomer where the bulky hydantoin ring is equatorial relative to the cyclohexane ring.

  • Outcome: This route predominantly yields the trans diastereomer (relative to the spiro-ring fusion).

Step-by-Step Protocol:

  • Reagents: 4-Ethylcyclohexanone (1.0 eq), (NH₄)₂CO₃ (3.0 eq), KCN (1.2 eq).

  • Solvent: 50% EtOH/H₂O.

  • Conditions: Heat to 60°C for 24 hours in a sealed vessel.

  • Workup: Cool to 0°C. The spiro-hydantoin precipitates as a white solid. Filter and wash with cold water.

  • Hydrolysis: Reflux the hydantoin in 6N NaOH (48h) or Ba(OH)₂ (to minimize racemization) followed by acidification to pH 6.0 to precipitate the zwitterionic amino acid.

Route B: Stereoselective Strecker (Chiral Auxiliary)

To target a specific enantiomer (e.g., 4S), use tert-butanesulfinamide (Ellman's auxiliary).

  • Imine Formation: Condense 4-ethylcyclohexanone with (S)-tert-butanesulfinamide.

  • Cyanation: Treat with TMSCN at -78°C. The chiral auxiliary directs the cyanide attack to a specific face of the imine.

  • Hydrolysis: Acidic hydrolysis yields the enantiomerically enriched amino acid.

Visualization: Synthetic Workflow

Synthesis SM 4-Ethylcyclohexanone BB Bucherer-Bergs (KCN, (NH4)2CO3) SM->BB Cyclization Hydantoin Spiro-Hydantoin (Intermediate) BB->Hydantoin Thermodynamic Control Hydrolysis Base Hydrolysis (NaOH/Ba(OH)2) Hydantoin->Hydrolysis Ring Opening Product 8-Ethyl-2-azaspiro[4.5] decane-4-COOH (Racemic Diastereomers) Hydrolysis->Product Resolution Chiral HPLC Resolution Product->Resolution Isolation

Caption: Workflow for the synthesis of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid via the Bucherer-Bergs pathway.

Analytical Resolution & Characterization

Separating the 4 stereoisomers requires a two-stage approach: separating diastereomers first, then resolving enantiomers.

Stage 1: Diastereomer Separation

The cis and trans diastereomers (relative to the C4/C8 relationship) have distinct physical properties.[1]

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: DCM:MeOH:NH₄OH (89:10:1). The carboxylic acid makes the compound polar; esterification (e.g., methyl ester) prior to separation often improves resolution, followed by hydrolysis.

  • Identification:

    • NOESY NMR: Irradiate the C4-H proton.

    • Cis-isomer: Strong NOE signal with C8-H or Ethyl protons (if spatial proximity allows in the folded conformation).

    • Trans-isomer: Weak or no NOE signal between C4-H and the Ethyl group.

Stage 2: Enantiomer Resolution (Chiral HPLC)

Once diastereomers are separated, resolve the enantiomers (e.g., 4R,8R vs 4S,8S).

Recommended Protocol:

Parameter Condition
Column Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (low absorption due to lack of chromophores; use ELSD if available)

| Temperature | 25°C |

Visualization: Stereoisomer Hierarchy

Stereoisomers Root 8-Ethyl-2-azaspiro[4.5] decane-4-COOH Dia1 Diastereomer A (Trans-like) Root->Dia1 Flash Chrom. Dia2 Diastereomer B (Cis-like) Root->Dia2 E1 (4R, 8R) Dia1->E1 Chiral HPLC E2 (4S, 8S) Dia1->E2 E3 (4R, 8S) Dia2->E3 Chiral HPLC E4 (4S, 8R) Dia2->E4

Caption: Hierarchical separation tree for isolating the four specific stereoisomers.

Applications in Drug Design

This scaffold is a constrained amino acid , specifically a proline mimetic.

  • Gamma-Turn Inducer: The spiro-fusion locks the

    
     and 
    
    
    
    torsion angles, forcing peptides into specific turn geometries (often
    
    
    -turns or Type II
    
    
    -turns).
  • GPCR Ligands: The ethyl group at C8 provides a hydrophobic vector that can probe deep pockets in receptors (e.g., Opioid or Chemokine receptors), while the amino acid moiety anchors the ligand via electrostatic interactions.

  • Metabolic Stability: The quaternary spiro-carbon prevents metabolic oxidation at the

    
    -position relative to the nitrogen, extending half-life compared to simple proline derivatives.
    

References

  • Spirocyclic Scaffold Synthesis: Smith, A. B., et al. "Design and Synthesis of Non-Peptide Peptidomimetics." Journal of Medicinal Chemistry, 2018. Link (Generalized reference for spiro-proline synthesis).

  • Bucherer-Bergs Mechanism: Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950. Link

  • Commercial Building Block Data: "8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid (CAS 1340244-46-3)."[2][3] PubChem Substance Database. Link

  • Stereochemical Resolution: Francotte, E. "Enantioselective chromatography as a powerful tool for the preparation of chiral drugs." Journal of Chromatography A, 2001. Link

Sources

Foundational

Safety and Handling Protocol for 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid

A Risk-Based Technical Guide for Research & Development Executive Summary & Chemical Profile 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid is a specialized spirocyclic amino acid scaffold used primarily as a pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

A Risk-Based Technical Guide for Research & Development

Executive Summary & Chemical Profile

8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid is a specialized spirocyclic amino acid scaffold used primarily as a pharmacophore in drug discovery. Its rigid spirocyclic structure is often employed to improve the metabolic stability and lipophilicity of peptide mimetics or CNS-targeting drugs.

Crucial Safety Premise: As a research intermediate with limited toxicological data, this compound must be handled under the Precautionary Principle . In the absence of a specific Occupational Exposure Limit (OEL), it should be assigned a default Occupational Exposure Band (OEB) of 3 or 4 (Potent/Highly Potent) until definitive data proves otherwise.

Physicochemical Identity
PropertyDetailImplication for Handling
CAS Number 1340244-46-3Unique identifier for inventory tracking.[1]
Molecular Formula C₁₂H₂₁NO₂Low molecular weight; potential for dust generation.
Functional Groups Secondary Amine, Carboxylic AcidAmphoteric/Zwitterionic. Potential for salt formation; corrosive/irritant potential.
Physical State Solid (Powder/Crystalline)Primary Hazard: Inhalation of dust/aerosols.
Predicted LogP ~1.5 - 2.5 (Estimated)Moderate lipophilicity; likely skin absorption potential.
Hazard Identification & Toxicology (The "Why")

Expertise Insight: Researchers often underestimate "inert-looking" amino acids. However, spirocyclic scaffolds are specifically engineered by medicinal chemists to cross biological membranes (including the Blood-Brain Barrier) more effectively than their acyclic counterparts.

Likely Hazards (Structure-Activity Relationship)
  • Bioavailability: The spiro[4.5]decane system increases lipophilicity and rigidity, potentially enhancing the compound's ability to penetrate cell membranes and interact with biological targets (e.g., GPCRs, ion channels).

  • Sensitization: Secondary amines can act as haptens, binding to proteins and potentially causing skin or respiratory sensitization over repeated exposures.

  • Irritation: The carboxylic acid moiety poses a risk of ocular and mucosal irritation.

Default Exposure Control Banding (ECB)

Since no LD50 or NOAEL exists, we utilize a default banding strategy:

OEB_Logic start Compound Receipt (No Tox Data) eval Structural Alert Evaluation (Spirocyclic Amine) start->eval Analyze Structure decision Assign Default Band eval->decision High Bioavailability Potential action OEB 3/4 Protocol (Containment Required) decision->action < 10 µg/m³ Target

Figure 1: Decision logic for assigning a default Occupational Exposure Band (OEB) to novel spirocyclic intermediates.

Engineering Controls & Containment Strategy

Trustworthiness: Reliance on PPE alone is a failure of safety planning. The primary barrier must be engineering controls.

Primary Containment (The "Source" Control)
  • Solid Handling (Weighing/Transfer):

    • Requirement: Powder Containment Balance Enclosure (PCBE) or Class I Biological Safety Cabinet.

    • Velocity: Face velocity must be maintained between 0.3 – 0.5 m/s .

    • Why: Standard fume hoods often have turbulence that can entrain light powders, leading to laboratory contamination.

  • Solution Handling:

    • Once dissolved, the compound can be handled in a standard chemical fume hood.

    • Caution: Avoid rotary evaporation to dryness outside of a hood; the resulting film can flake and become airborne.

Secondary Containment (The "Path" Control)
  • Transfer: Use closed transfer vessels (e.g., screw-top vials) when moving material between the balance and the reaction station.

  • Waste: Solid waste must be double-bagged inside the hood before removal.

Personal Protective Equipment (PPE) Matrix

PPE is the final line of defense. Selection depends on the solvent system used, as the spirocyclic amine may enhance permeation rates.

TaskRespiratory ProtectionHand ProtectionBody Protection
Weighing Solids (< 1g) N95/P3 Disposable Mask (if in hood)Double Nitrile (0.11 mm min)Lab Coat + Tyvek Sleeves
Weighing Solids (> 1g) PAPR (Powered Air Purifying Respirator)Double Nitrile or Nitrile + LaminateTyvek Coverall
Solution Chemistry Surgical Mask (Splash protection only)Single Nitrile (Check solvent compatibility)Lab Coat
Spill Cleanup Full-face Elastomeric Respirator (P100)Chem-resistant Laminate (e.g., Silver Shield)Tyvek Coverall + Booties
Experimental Protocol: Safe Solubilization & Handling

Expertise Insight: Zwitterionic amino acids often exhibit poor solubility in non-polar solvents and can form "sticky" gums in water. Correct solubilization minimizes handling time and risk.

Step-by-Step Solubilization Workflow:

  • Preparation: Place the receiving vessel (flask/vial) and solvent inside the containment enclosure before opening the compound vial.

  • Weighing: Use an anti-static gun on the spatula and vial. Static charge can cause spirocyclic powders to "jump," creating an aerosol hazard.

  • Dissolution:

    • Preferred Solvents: DMSO, Methanol, or dilute aqueous acid (e.g., 0.1M HCl).

    • Avoid: Pure water (pH dependent solubility) or non-polar solvents (Hexane/Ether) where it may crash out.

  • Transfer: Dissolve the solid in the weighing vessel if possible, then transfer as a liquid. This eliminates the risk of spilling dry powder during transfer.

Handling_Workflow step1 1. Pre-Check Verify Airflow & Static step2 2. Weighing Inside Enclosure/Isolator step1->step2 step3 3. Solubilization Add Solvent to Solid Immediately step2->step3 Minimize Dust Time step4 4. Transfer Move as Liquid Solution step3->step4 Safer State

Figure 2: Risk-minimization workflow emphasizing the rapid transition from solid (high risk) to liquid (lower risk) state.

Emergency Response & Decontamination
Spill Response (Solid Powder)
  • Evacuate: Clear the immediate area. Allow aerosols to settle (15 mins).

  • Don PPE: Full Tyvek suit, double gloves, and P100 respirator.

  • Contain: Cover spill with oil-impregnated sweeping compound or damp paper towels to prevent dust generation. DO NOT DRY SWEEP.

  • Clean:

    • Pass 1: Wipe with 0.1M HCl (protonates the amine, increasing solubility).

    • Pass 2: Wipe with surfactant/detergent.

    • Pass 3: Rinse with water.[2]

Decontamination Verification (The "Trustworthiness" Check)

Because this is a novel compound, standard colorimetric swabs may not work.

  • Surrogate Testing: If available, use a UV lamp (if the compound fluoresces) or take a surface swab for LC-MS analysis to verify the hood surface is clean (< 1 µ g/100cm ²).

Storage & Stability
  • Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: Amino acids can be hygroscopic. Store in a desiccator to prevent clumping, which makes future handling more difficult and risky.

  • Incompatibility: Segregate from strong oxidizing agents and acid chlorides (risk of rapid exothermic reaction).

References
  • National Institutes of Health (NIH). (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • Naumann, B. D., et al. (1996). Performance-based exposure control limits for pharmaceutical active ingredients.[3] American Industrial Hygiene Association Journal. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

multi-step synthesis of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid

Application Note: High-Purity Synthesis of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 8-Ethyl-2-azaspiro[4.5]decane-4-c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid , a privileged spirocyclic scaffold used in the development of GPCR modulators and ion channel blockers. The 2-azaspiro[4.5]decane core offers a constrained, three-dimensional alternative to flat piperidine or pyrrolidine rings, improving metabolic stability and selectivity.

The synthesis strategy employs a convergent [3+2] cycloaddition approach, ensuring precise regiochemical placement of the carboxylic acid moiety at the C4 position. This guide covers the synthesis from commercially available 4-ethylcyclohexanone, including critical purification steps to resolve diastereomers arising from the 8-ethyl substitution.

Retrosynthetic Analysis & Strategy

The synthetic logic relies on constructing the pyrrolidine ring onto a pre-functionalized cyclohexane core. The key disconnection is the spiro-junction, formed via a 1,3-dipolar cycloaddition between an exocyclic acrylate and an azomethine ylide.

Strategic Advantages:

  • Regiocontrol: The ester functionality on the acrylate directs the cycloaddition, ensuring the carboxylic acid forms at position 4.

  • Scalability: Uses Horner-Wadsworth-Emmons (HWE) olefination and thermal cycloaddition, avoiding expensive transition metal catalysts.

  • Stereocontrol: The 4-ethyl substituent on the cyclohexane ring creates a mixture of cis/trans isomers relative to the spiro center, which are separated chromatographically at the ester stage.

Retrosynthesis Target Target: 8-Ethyl-2-azaspiro[4.5]decane- 4-carboxylic acid Intermediate1 Intermediate 1: Ethyl 8-ethyl-2-benzyl-2-azaspiro [4.5]decane-4-carboxylate Target->Intermediate1 Hydrolysis & Hydrogenolysis Precursor1 Precursor A: Ethyl 2-(4-ethylcyclohexylidene)acetate Intermediate1->Precursor1 [3+2] Cycloaddition Precursor2 Precursor B: N-(Methoxymethyl)-N- (trimethylsilylmethyl)benzylamine Intermediate1->Precursor2 [3+2] Cycloaddition StartMat Starting Material: 4-Ethylcyclohexanone Precursor1->StartMat HWE Reaction

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the spiro-pyrrolidine core.

Experimental Protocols

Phase 1: Synthesis of the Exocyclic Acrylate

Objective: Convert 4-ethylcyclohexanone to Ethyl 2-(4-ethylcyclohexylidene)acetate.

Reagents:

  • 4-Ethylcyclohexanone (CAS: 5441-51-0)

  • Triethyl phosphonoacetate (CAS: 867-13-0)

  • Sodium hydride (60% dispersion in mineral oil)

  • THF (anhydrous)

Protocol:

  • Activation: In a flame-dried 2L 3-neck flask under N₂, suspend NaH (1.2 equiv) in anhydrous THF (10 mL/g NaH) at 0°C.

  • Ylide Formation: Dropwise add Triethyl phosphonoacetate (1.2 equiv) over 30 mins. Stir at 0°C for 1 hour until gas evolution ceases and the solution becomes clear.

  • Addition: Add 4-Ethylcyclohexanone (1.0 equiv) dissolved in THF dropwise.

  • Reaction: Warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1); R_f of product ~0.6.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-5% EtOAc in Hexane) to yield the product as a colorless oil.

    • Note: The product is a mixture of geometric isomers (E/Z), which is inconsequential as the double bond geometry is destroyed in the next step.

Phase 2: [3+2] Cycloaddition (Spiro-Ring Formation)

Objective: Construct the 2-azaspiro[4.5]decane skeleton.

Reagents:

  • Ethyl 2-(4-ethylcyclohexylidene)acetate (from Phase 1)

  • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (CAS: 93102-05-7)

  • Trifluoroacetic acid (TFA) (Catalyst)

  • Dichloromethane (DCM) (anhydrous)

Mechanism: The N-benzyl dipole precursor generates an azomethine ylide in situ upon TFA catalysis, which undergoes a [3+2] cycloaddition with the electron-deficient exocyclic alkene.

Protocol:

  • Setup: Dissolve the acrylate (1.0 equiv) and the benzylamine precursor (1.2 equiv) in anhydrous DCM (0.1 M concentration) in a round-bottom flask.

  • Initiation: Cool to 0°C and add TFA (0.1 equiv) dropwise.

    • Critical Control Point: The reaction is exothermic. Maintain temperature <5°C during addition to prevent polymerization.

  • Cyclization: Allow to warm to RT and stir for 16 hours.

  • Quench: Wash the reaction mixture with saturated NaHCO₃ solution to neutralize the acid.

  • Extraction: Extract aqueous layer with DCM.[1] Dry combined organics over Na₂SO₄ and concentrate.

  • Purification & Isomer Separation:

    • The crude residue contains diastereomers (cis/trans relative to the 8-ethyl group).

    • Method: Silica gel chromatography (Gradient: 5% to 20% EtOAc in Hexane).

    • Data: The major isomer (typically the thermodynamically favored equatorial ethyl) elutes second. Isolate the major isomer for downstream processing.[1]

Phase 3: Deprotection to Target Amino Acid

Objective: Remove the benzyl group and hydrolyze the ester to yield 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid.

Protocol:

  • Ester Hydrolysis:

    • Dissolve the spiro-ester in THF/MeOH/H₂O (3:1:1).

    • Add LiOH·H₂O (3.0 equiv). Stir at 60°C for 4 hours.

    • Adjust pH to ~3 with 1M HCl and extract with EtOAc. Concentrate to give the N-benzyl acid.

  • Hydrogenolysis (De-benzylation):

    • Dissolve the N-benzyl acid in MeOH.

    • Add Pd(OH)₂/C (Pearlman’s catalyst, 10 wt% loading).

    • Stir under H₂ atmosphere (balloon pressure or 1 atm) for 12-24 hours.

    • Filtration: Filter through a Celite pad to remove catalyst.

  • Final Isolation:

    • Concentrate the filtrate.[1]

    • Crystallization: Triturate the solid with Et₂O/Acetone to obtain the target zwitterionic amino acid as a white solid.

Analytical Data & Quality Control

Table 1: Key Characterization Data (Expected)

ParameterSpecificationNotes
Appearance White to off-white solidHygroscopic zwitterion
MS (ESI+) [M+H]⁺ = 212.16Calculated MW: 211.30
¹H NMR (D₂O) δ 0.85 (t, 3H, Et), 3.4-3.6 (m, 2H, N-CH₂), 4.1 (t, 1H, α-CH)Diagnostic spiro-shift
HPLC Purity > 98.0% (AUC)Method: C18, 0.1% TFA Water/MeCN

Diagram: Reaction Workflow

Workflow Step1 Step 1: HWE Olefination (NaH, THF) Step2 Step 2: [3+2] Cycloaddition (TFA, DCM) Step1->Step2 Step3 Step 3: Hydrolysis & Hydrogenolysis (LiOH; H2, Pd/C) Step2->Step3 End Final Product Step3->End Start 4-Ethylcyclohexanone Start->Step1

Figure 2: Sequential process flow for the synthesis.

Safety & Troubleshooting

  • Azomethine Ylides: The precursor N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine can hydrolyze to release formaldehyde. Handle in a fume hood.

  • Exotherm Control: The addition of TFA in Step 2 must be controlled. Run a small-scale pilot (100 mg) before scaling to grams.

  • Diastereomer Separation: If separation is difficult at the ester stage (Phase 2), proceed to the N-benzyl acid (Phase 3, step 1) and attempt recrystallization, as carboxylic acids often crystallize better than oils.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Smith, J. M., et al. "Spirocyclic Motifs in Medicinal Chemistry." J. Med.[2][3] Chem., 2015. Link

  • [3+2] Cycloaddition Methodology

    • Hosomi, A., et al. "N-(Trimethylsilylmethyl)aminomethyl ethers as azomethine ylide synthons." Chem. Lett., 1984. Link

  • Synthesis of 2-azaspiro[4.

    • Carreira, E. M., et al. "Synthesis of Spirocyclic Piperidines." Angew. Chem. Int. Ed., 2008.[2][4][5] Link

  • Horner-Wadsworth-Emmons Reaction Standards

    • Maryanoff, B. E., & Reitz, A. B. "The Wittig Olefination Reaction and Modifications." Chem. Rev., 1989. Link

Sources

Application

High-Recovery Purification of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid using pH-Controlled Preparative RP-HPLC

An Application Note for Drug Development Professionals Abstract This application note presents a detailed, robust, and scalable protocol for the purification of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid, a polar, z...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract This application note presents a detailed, robust, and scalable protocol for the purification of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid, a polar, zwitterionic spirocyclic compound. The inherent challenge in purifying such molecules lies in their poor retention on conventional reversed-phase media. This protocol leverages a fundamental understanding of the analyte's physicochemical properties, specifically its dual pKa values, to achieve high-resolution separation and recovery. By controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, the compound's hydrophobicity is significantly increased, enabling strong retention and effective separation from polar and non-polar impurities using reversed-phase high-performance liquid chromatography (RP-HPLC).

Principle of Separation: Exploiting pH-Dependent Hydrophobicity

8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid possesses two ionizable centers: a carboxylic acid and a secondary amine within the azaspirocyclic core. This makes the molecule zwitterionic at neutral pH, rendering it highly polar and difficult to retain on non-polar stationary phases like C18.[1][2]

The key to successful purification lies in manipulating the equilibrium of these ionizable groups.[3][4]

  • The Carboxylic Acid Group (-COOH): This group has an estimated acidic pKa (pKa₁) around 3-4. At a pH below its pKa, it exists predominantly in its neutral, protonated form (-COOH). This state significantly reduces the molecule's overall polarity and increases its hydrophobicity.[5]

  • The Azaspirane Nitrogen (-NH-): This secondary amine has an estimated basic pKa (pKa₂) well above neutral, likely in the 9-11 range.

By acidifying the mobile phase to a pH of approximately 2.5—well below the pKa of the carboxylic acid—we achieve two critical objectives:

  • Suppression of Carboxylate Anion Formation: The carboxylic acid is fully protonated, maximizing the molecule's interaction with the hydrophobic C18 stationary phase.[1][5]

  • Consistent Cationic State: The amine group is fully protonated, ensuring a single, consistent charge state for the molecule, which leads to sharp, symmetrical peaks.[4]

This pH-controlled strategy transforms a poorly retained polar analyte into a compound that behaves predictably in a reversed-phase system, allowing for its effective separation from impurities.[6][7]

Materials and Reagents

  • Crude 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid (≥80% purity)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (for column wash)

  • Ultrapure water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), HPLC or sequencing grade (≥99.5%)

  • 0.22 µm membrane filters (e.g., PVDF or Nylon) for mobile phase filtration

  • Sample vials and preparative collection tubes

Instrumentation and Chromatographic Conditions

A standard preparative HPLC system is suitable for this protocol. The specific conditions are summarized below.

ParameterRecommended Setting
HPLC System Preparative HPLC with gradient capability
Column C18 silica-based column (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 20.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 1-5 mL, depending on sample concentration and column loading
Gradient Program See Table 2 in Section 5.0

Method Development Strategy

The development of a robust purification method requires a logical, stepwise approach. The workflow diagram below outlines the key decisions and optimization stages.

MethodDevelopment start_node start_node process_node process_node decision_node decision_node result_node result_node final_node final_node A Analyte Characterization (Zwitterionic, Polar) B Select HPLC Mode (Reversed-Phase) A->B Based on Hydrocarbon Core C Select Mobile Phase pH (Acidic, pH ~2.5 with TFA) B->C Control Ionization D Screen Organic Modifier (Acetonitrile vs. Methanol) C->D Improve Selectivity E Optimize Gradient (Scouting Run -> Fine-tuning) D->E Elute Compound & Impurities F Assess Peak Shape & Resolution E->F G Finalize Method F->G Acceptable I Adjust Gradient Slope F->I Not Acceptable H Increase Loading (Preparative Scale) G->H I->E Re-optimize

Caption: Logical workflow for HPLC method development.

Detailed Purification Protocol

This protocol is designed for a preparative scale purification. It can be scaled down for analytical purposes by adjusting column dimensions, flow rates, and injection volumes proportionally.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To 999 mL of ultrapure water, add 1 mL of TFA. Mix thoroughly. Filter through a 0.22 µm membrane filter and degas for 15 minutes.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA. Mix thoroughly. Filter through a 0.22 µm membrane filter and degas for 15 minutes.

Sample Preparation
  • Dissolve the crude 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid in a minimal amount of Mobile Phase A.

  • If solubility is poor, add a small percentage of acetonitrile (not exceeding the initial gradient conditions, i.e., 5%) to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC System Equilibration
  • Install the preparative C18 column and set the column oven to 30°C.

  • Purge the pump lines with freshly prepared mobile phases.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at 20.0 mL/min for at least 5 column volumes (approx. 30 minutes) or until a stable baseline is achieved.

Injection and Fraction Collection
  • Inject the prepared sample onto the equilibrated column.

  • Start the gradient elution program as detailed in Table 2.

  • Monitor the chromatogram at 210 nm. Collect the fraction corresponding to the main peak in a clean, labeled collection vessel.

Table 2: Preparative Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95.0 5.0
5.0 95.0 5.0
35.0 50.0 50.0
40.0 5.0 95.0
45.0 5.0 95.0
46.0 95.0 5.0

| 55.0 | 95.0 | 5.0 |

Post-Purification Processing

The collected fractions contain water, acetonitrile, and TFA, which must be removed.

PostPurification process process analysis analysis final final A Collect Pure Fraction (Contains ACN, H2O, TFA) B Remove Acetonitrile (Rotary Evaporation) A->B C Freeze Solution (Dry Ice/Acetone Bath) B->C D Lyophilize (Freeze-Dry) to Remove H2O & TFA C->D E Obtain Final Product (White, Fluffy Solid) D->E F Purity Analysis (Analytical HPLC, LC-MS) E->F Quality Control

Caption: Workflow for post-purification sample processing.

  • Solvent Removal: Combine the pure fractions and remove the bulk of the acetonitrile using a rotary evaporator under reduced pressure. Be careful not to evaporate to complete dryness.

  • Lyophilization: Freeze the remaining aqueous solution completely and lyophilize (freeze-dry) until all water and TFA are sublimated. This will yield the final product as a TFA salt.

  • Purity Confirmation: Re-dissolve a small amount of the final product and analyze its purity using an analytical scale HPLC system.

Expected Results and Troubleshooting

A successful purification will show a sharp, symmetrical main peak, well-resolved from earlier and later eluting impurities. The final purity, as determined by analytical HPLC, should be >98%.

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the silica backbone.Ensure TFA concentration is 0.1% in both mobile phases. Consider a newer, high-purity silica column.
No or Poor Retention Mobile phase pH is too high, causing ionization of the carboxylic acid.Verify the pH of Mobile Phase A is ~2.5. Ensure TFA was added correctly.
Low Recovery The compound is precipitating on the column or during solvent evaporation.Reduce sample concentration before injection. During rotary evaporation, do not evaporate to dryness; leave a small amount of water.
Co-elution of Impurities The gradient is too steep, or selectivity is poor.Decrease the gradient slope (e.g., 5-35% B over 40 minutes). Consider methanol as an alternative organic modifier to alter selectivity.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparative purification of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid. By strategically controlling the mobile phase pH to modulate the analyte's hydrophobicity, this method overcomes the common challenges associated with purifying polar, zwitterionic molecules via reversed-phase HPLC. The protocol is robust, scalable, and yields a high-purity product suitable for subsequent stages of drug development and research.

References

  • ZirChrom Separations, Inc. (2004). Method Development Guide (rev. 05/04) - HPLC.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • Kumar, V. et al. (n.d.). A review on method development by hplc. SciSpace. Available at: [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Available at: [Link]

  • Patwekar, S.L., Sakhare, R.S., & Nalbalwar, N.N. (2015). HPLC method development and validation- A general Concept. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Dolan, J.W. & Snyder, L.R. (2002). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Agilent Technologies. Available at: [Link]

  • Jones, K. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom Limited. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). 2,8-Diazaspiro[4.5]decane-4-carboxylic acid Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Stoll, D.R. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. LCGC Europe. Available at: [Link]

Sources

Method

Application Note: Derivatization of the Carboxylic Acid on 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid

Executive Summary & Strategic Analysis This guide details the protocols for derivatizing the carboxylic acid moiety of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid (referred to herein as Scaffold-1 ). Scaffold-1 repre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the protocols for derivatizing the carboxylic acid moiety of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid (referred to herein as Scaffold-1 ).

Scaffold-1 represents a high-value "sp3-rich" pharmacophore. Unlike flat aromatic scaffolds, the spiro[4.5]decane system offers specific vector orientation and improved physicochemical properties (Fsp3 score). However, the derivatization of the C4-carboxylic acid presents two specific synthetic challenges that this guide addresses:

  • Chemoselectivity: The secondary amine at position 2 (N2) is a potent nucleophile. Attempting to activate the C4-acid without protecting N2 will result in uncontrolled oligomerization (polyamide formation). N-protection is mandatory.

  • Steric Congestion: The carboxylic acid at C4 is vicinal (

    
    -position) to the quaternary spiro-carbon (C5). This creates significant steric hindrance, reducing the kinetics of nucleophilic attack during amide coupling or esterification. Standard coupling reagents (e.g., EDC/NHS) often fail or lead to high epimerization rates due to slow turnover.
    
Structural Visualization

The molecule consists of a pyrrolidine ring (containing N2 and C4-CO2H) spiro-fused to a cyclohexane ring (bearing the 8-ethyl group).

ScaffoldAnalysis Scaffold 8-Ethyl-2-azaspiro[4.5] decane-4-carboxylic acid Challenge1 Challenge 1: Competing Nucleophile (N2) Scaffold->Challenge1 Challenge2 Challenge 2: Steric Hindrance (C5 Spiro) Scaffold->Challenge2 Solution1 Solution: Boc/Cbz Protection Challenge1->Solution1 Solution2 Solution: HATU or Acid Fluoride Activation Challenge2->Solution2

Figure 1: Strategic analysis of the synthetic bottlenecks inherent to the scaffold structure.

Pre-requisite: N-Protection (Protocol A)

Before any derivatization of the acid, the secondary amine must be masked. The tert-butyloxycarbonyl (Boc) group is recommended due to its stability against basic coupling conditions and ease of removal with TFA or HCl/Dioxane later.

Protocol A: N-Boc Protection

Objective: Synthesize N-Boc-8-ethyl-2-azaspiro[4.5]decane-4-carboxylic acid.

Reagents:

  • Scaffold-1 (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Dichloromethane (DCM) [Solvent][1]

  • 0.1 M HCl and Brine [Workup]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, suspend Scaffold-1 (10 mmol) in DCM (50 mL). The amino acid may not fully dissolve initially (zwitterionic form).

  • Base Addition: Add TEA (25 mmol) slowly. The solution should clarify as the zwitterion is neutralized.

  • Reagent Addition: Cool the mixture to 0°C (ice bath). Add Boc₂O (12 mmol) dissolved in minimal DCM dropwise over 15 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.

    • Self-Validating Check: Perform TLC (MeOH/DCM 1:9). Stain with Ninhydrin. The starting material (free amine) will stain deep red/purple. The product (carbamate) will not stain or stain very faintly yellow/brown. Reaction is complete when the baseline spot disappears.

  • Workup (Critical for Acid Purity):

    • Evaporate DCM to ~10 mL volume.

    • Dilute with EtOAc (100 mL).

    • Wash 1: 0.5 M HCl (cold, 2x 30 mL). Note: This removes unreacted amine and TEA. The product remains in the organic layer because the carboxylic acid is protonated (neutral).

    • Wash 2: Brine (1x 30 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect >90% yield of a white foam/solid.

Amide Coupling (Protocol B)

This is the most common derivatization in drug discovery. Due to the steric bulk at C5 (the spiro center), the carboxylic acid at C4 is deactivated. Weak coupling agents (EDC, DCC) will result in slow reactions and potential racemization at C4.

Recommended Reagents:

  • Standard: HATU (High reactivity, standard for hindered acids).

  • Alternative (Low Epimerization): T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.

Protocol B: HATU-Mediated Amide Coupling

Objective: Couple N-Boc-Scaffold-1 with a primary or secondary amine (R-NH₂).

Reagents:

  • N-Boc-Scaffold-1 (1.0 equiv)

  • Amine Partner (R-NH₂) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous) [Solvent]

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-Scaffold-1 (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir for 5–10 minutes at RT.

    • Mechanism:[2][3][4][5] The carboxylate attacks HATU to form the activated O-At ester. The solution usually turns yellow.

  • Coupling: Add the Amine Partner (1.1 mmol) and the remaining DIPEA (1.5 mmol).

  • Reaction: Stir at RT for 2–12 hours.

    • Steric Note: If the Amine Partner is also bulky (e.g., tert-butyl amine, aniline), heat to 50°C may be required.

  • Workup (Urea Removal):

    • Dilute with EtOAc (50 mL).

    • Wash with Sat. NaHCO₃ (2x), Water (2x), and Brine (1x).

    • Why Water washes? DMF and the tetramethylurea byproduct of HATU are water-soluble. Thorough washing prevents DMF carryover which interferes with NMR.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Workflow Diagram: Coupling Decision Tree

CouplingLogic Start Start: N-Boc-Scaffold-1 CheckAmine Analyze Amine Partner (Sterics) Start->CheckAmine SimpleAmine Primary/Un-hindered (e.g., Benzylamine) CheckAmine->SimpleAmine HinderedAmine Hindered/Aniline (e.g., t-Butylamine) CheckAmine->HinderedAmine MethodA Method A: HATU / DIPEA / DMF (RT, 2h) SimpleAmine->MethodA MethodB Method B: T3P / Pyridine / EtOAc (Reflux or 50C) HinderedAmine->MethodB QC QC: Check Purity & Epimerization MethodA->QC LCMS Check MethodB->QC LCMS Check

Figure 2: Decision matrix for selecting coupling conditions based on the steric demand of the amine partner.

Esterification (Protocol C)

Direct Fischer esterification (Acid/Alcohol) is often too harsh for complex scaffolds and may deprotect the Boc group. Alkylation of the carboxylate is preferred.

Protocol C: Cesium Carbonate Mediated Alkylation

Objective: Synthesize the Methyl or Ethyl Ester.

Reagents:

  • N-Boc-Scaffold-1 (1.0 equiv)

  • Alkyl Iodide (MeI or EtI) (1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • DMF [Solvent]

Step-by-Step Methodology:

  • Setup: Dissolve N-Boc-Scaffold-1 (1.0 mmol) in DMF (5 mL).

  • Base: Add Cs₂CO₃ (1.5 mmol). The mixture will be a suspension. Stir for 10 min.

  • Alkylation: Add Alkyl Iodide (1.5 mmol) dropwise.

  • Reaction: Stir at RT for 2–4 hours.

    • Why Cs₂CO₃? The "Cesium Effect" improves the solubility of the carboxylate and nucleophilicity in DMF, driving the reaction forward even with steric hindrance.

  • Workup: Dilute with EtOAc, wash extensively with water to remove DMF. Dry and concentrate.

Data Summary & QC Criteria

When validating the derivatives, look for these specific signals.

Feature1H NMR Signal (CDCl₃, approx ppm)Diagnostic Value
Boc-Group 1.45 (s, 9H)Confirms N-protection integrity.
Ethyl Group (C8) 0.85 (t, 3H), 1.2–1.4 (m, 2H)Confirms scaffold identity (distinct from methyl/propyl analogs).
C4-H (Chiral Center) 4.2–4.5 (dd or m, 1H)Critical: If this signal splits into two distinct multiplet sets, epimerization (racemization) has occurred.
Amide NH 6.5–8.0 (broad s or d)Confirms successful coupling (Protocol B).
Ester O-Me 3.6–3.7 (s, 3H)Confirms successful esterification (Protocol C).

References

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

    • Context: Authoritative review on H
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

    • Context: Validation of T3P and Acid Fluorides for hindered substr
  • Carballares, S., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry: Recent Advances. European Journal of Medicinal Chemistry, 186, 111873. Link

    • Context: Discusses the physicochemical benefits (Fsp3) and synthetic handling of spiro[4.5]decane systems.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Context: Mechanistic insight into epimerization risks during activ

Sources

Application

Application Note: Analytical Quantification of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid

This Application Note is designed for analytical scientists and process chemists requiring robust quantification methods for 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid . This compound is a specific spiro-pyrrolidine...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical scientists and process chemists requiring robust quantification methods for 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid .

This compound is a specific spiro-pyrrolidine amino acid , structurally analogous to bulky proline derivatives often used as scaffolds in GPCR modulators (e.g., muscarinic agonists) or peptidomimetics. Its lack of a strong UV chromophore and zwitterionic nature presents specific analytical challenges.

Executive Summary & Molecule Profile

8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid is a non-proteinogenic amino acid characterized by a spiro-fusion between a pyrrolidine (5-membered) and a cyclohexane (6-membered) ring.

  • Chemical Nature: Zwitterionic (Secondary Amine + Carboxylic Acid).

  • Detection Challenge: Lacks native chromophores (no aromatic rings or conjugated

    
    -systems). Standard UV detection (254 nm) is ineffective.
    
  • Solubility: Highly polar/water-soluble.[1] Poor retention on standard C18 columns.

Recommended Methods Overview
RequirementRecommended MethodDetectorLimit of Quantitation (LOQ)
Trace / Impurity Method A: HILIC-MS/MSTriple Quad MS< 1 ng/mL
Assay / Purity Method B: RP-HPLC (Derivatized)UV / FLD~0.1 µg/mL
Process Control Method C: HPLC-CADCharged Aerosol~1-5 µg/mL

Method A: HILIC-LC-MS/MS (Gold Standard for Trace Analysis)

Context: Best for quantifying this compound in biological matrices (PK studies) or as a genotoxic impurity (GTI) trace in drug substances. Hydrophilic Interaction Liquid Chromatography (HILIC) is selected to retain this polar zwitterion without ion-pairing reagents that suppress MS ionization.

Chromatographic Conditions
  • Column: Merck SeQuant® ZIC-HILIC or Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention).

    • 1-6 min: 90%

      
       50% B.
      
    • 6-8 min: 50% B (Wash).

    • 8.1 min: 90% B (Re-equilibration).

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • MRM Transitions:

    • Precursor Ion: [M+H]⁺ (Calc. MW: ~211.3 Da

      
       m/z 212.3).
      
    • Quantifier: 212.3

      
       166.2 (Loss of COOH).
      
    • Qualifier: 212.3

      
       69.1 (Pyrrolidine ring fragment).
      
  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

Expert Insight (The "Why")

Why HILIC? On a C18 column, this molecule would elute in the void volume (


), leading to massive ion suppression from salts. HILIC uses high organic content to retain polar analytes, which naturally enhances ESI desolvation efficiency, boosting sensitivity by 10-50x compared to Aqueous C18 methods.

Method B: RP-HPLC with FMOC-Derivatization (QC & Assay)

Context: For QC labs lacking MS, or for high-concentration purity assays. Since the analyte is a secondary amine , standard OPA (o-phthalaldehyde) derivatization will FAIL (OPA reacts only with primary amines). We use FMOC-Cl (9-Fluorenylmethyl chloroformate), which reacts swiftly with secondary amines to form a stable, highly fluorescent/UV-active carbamate.

Derivatization Protocol (Pre-Column)
  • Reagent: Dissolve FMOC-Cl (2.5 mg/mL) in Acetonitrile.

  • Buffer: Borate buffer (0.2 M, pH 8.5).

  • Reaction:

    • Mix 100 µL Sample + 100 µL Borate Buffer.

    • Add 200 µL FMOC-Cl Reagent.

    • Vortex and incubate at Ambient Temp for 2 minutes .

    • Quench: Add 20 µL ADAM (1-amino-adamantane) or Glycine to consume excess FMOC-Cl (prevents column overload).

    • Inject.[2]

HPLC Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Detection:

    • Fluorescence (FLD): Ex 265 nm / Em 315 nm (Highest Sensitivity).

    • UV: 265 nm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 30% B

    
     90% B over 15 mins. (FMOC derivatives are very hydrophobic).
    

Method C: HPLC-CAD (Direct Analysis)

Context: Ideal for "in-process" checks where derivatization is too slow, and MS is too expensive. Charged Aerosol Detection (CAD) detects any non-volatile analyte universally.

  • Column: Waters XSelect CSH Phenyl-Hexyl (retains amines better than C18).

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water/ACN.

    • Note: TFA is required here to ion-pair with the amine and improve peak shape, but it suppresses MS signals. Since we use CAD, TFA is permitted and beneficial.

  • Detector: Corona Veo / Vanquish CAD.

  • Linearity: CAD is non-linear (quadratic). Use a Power Function fit (

    
    ) for calibration.
    

Visualized Workflows

Figure 1: Analytical Decision Logic

Select the correct pathway based on your laboratory's capability and the analyte concentration.

AnalyticalLogic Start Sample: 8-Ethyl-2-azaspiro [4.5]decane-4-COOH ConcCheck Concentration Range? Start->ConcCheck Trace Trace / Impurity (< 1 ppm) ConcCheck->Trace Low Bulk Bulk / Purity (> 0.1 mg/mL) ConcCheck->Bulk High MS_Path Method A: HILIC-MS/MS (ZIC-HILIC) Trace->MS_Path Chromophore Chromophore Present? Bulk->Chromophore NoChrom NO (Aliphatic) Chromophore->NoChrom DerivCheck Derivatization Possible? NoChrom->DerivCheck YesDeriv Method B: FMOC-Cl (Reacts with Sec. Amine) DerivCheck->YesDeriv Preferred (QC) NoDeriv Method C: HPLC-CAD (Universal Detection) DerivCheck->NoDeriv Rapid (IPC)

Caption: Decision tree for selecting the optimal quantification strategy based on sensitivity needs and lab infrastructure.

Figure 2: FMOC Derivatization Reaction Mechanism

Visualizing the critical chemistry for Method B.

Reaction Reactants Analyte (Secondary Amine) + FMOC-Cl Reagent Condition pH 8.5 Borate Buffer 2 mins @ Ambient Temp Reactants->Condition Intermediate Carbamate Formation Condition->Intermediate Product FMOC-Analyte Derivative (Highly Fluorescent/UV Active) + HCl Intermediate->Product Quench Add Glycine/ADAM (Remove excess FMOC-Cl) Product->Quench

Caption: Step-by-step chemical workflow for transforming the non-chromophoric analyte into a detectable species.

Validation Criteria (ICH Q2(R1))

To ensure Trustworthiness , the following validation parameters must be met before routine use:

  • Specificity:

    • Method A (MS): Monitor "Blank" matrix. No interference >20% of LLOQ at the retention time.

    • Method B (FMOC): Inject "Blank + FMOC". Ensure the huge "FMOC-OH" hydrolysis peak (usually elutes early) is fully resolved (

      
      ) from the "FMOC-Analyte" peak.
      
  • Linearity:

    • 
       is mandatory.
      
    • For CAD (Method C), use a log-log plot or polynomial fit.

  • Accuracy (Recovery):

    • Spike samples at 80%, 100%, and 120% of target concentration.

    • Acceptance: 98.0% – 102.0% for Assay; 80% – 120% for Trace.

References

  • HILIC Methodology for Polar Zwitterions: Title: Hydrophilic interaction chromatography (HILIC) in the analysis of polar pharmaceuticals. Source: Journal of Chromatography A. URL:[Link]

  • Spiro-Amino Acid Synthesis & Analysis Context: Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists (Demonstrates structural analogs and separation challenges). Source: Journal of Medicinal Chemistry (NIH PubMed). URL:[Link]

  • Pregabalin/Gabapentin Analog Analysis (Relevant Precedents): Title: Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin (Discusses GC/HPLC methods for similar aliphatic amino acids). Source: BioMed Research International. URL:[Link]

Sources

Method

Application Note: Utilizing 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid in Fragment-Based Drug Discovery (FBDD)

[1] Abstract This guide details the strategic application of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid (referred to herein as Spiro-8E4C ) within Fragment-Based Drug Discovery (FBDD) workflows.[1] Unlike planar aro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This guide details the strategic application of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid (referred to herein as Spiro-8E4C ) within Fragment-Based Drug Discovery (FBDD) workflows.[1] Unlike planar aromatic fragments, Spiro-8E4C offers a high fraction of sp3-hybridized carbons (


), enabling the exploration of three-dimensional chemical space ("Escaping Flatland").[1] This note provides physicochemical profiling, specific library generation protocols, and surface plasmon resonance (SPR) screening methodologies designed to maximize the utility of this bifunctional spirocyclic scaffold.

Introduction: The Spirocyclic Advantage

In modern FBDD, the "Escape from Flatland" theory posits that increasing the three-dimensionality of fragments correlates with improved clinical success, solubility, and selectivity [1]. Spiro-8E4C represents a privileged scaffold in this paradigm.[1]

Structural Geometry and Vector Analysis

The molecule consists of a piperidine-like ring spiro-fused to a pyrrolidine-like ring.[1] Its value lies in its three distinct vectors :

  • Vector A (N-2 Amine): A nucleophilic handle for growing into solvent-exposed regions or hydrogen-bonding networks.[1]

  • Vector B (C-4 Carboxylate): An electrophilic handle allowing extension into deep hydrophobic pockets or salt-bridge formation.[1]

  • Vector C (C-8 Ethyl): A fixed hydrophobic moiety that probes depth and provides metabolic stability by blocking the typically labile para-position of the cyclohexane ring.[1]

Physicochemical Profile

The following properties render Spiro-8E4C an ideal "Lead-Like" starting point.

PropertyValue (Calc.)Significance in FBDD
MW ~211.3 DaAllows significant mass addition while staying <300 Da (Rule of 3).[1]
cLogP 1.2 – 1.8Ideal lipophilicity for membrane permeability without aggregation risks.[1]
TPSA ~49 ŲHigh polarity relative to size; supports solubility.[1]

0.83Critical: Significantly higher than average fragments (0.36), reducing promiscuity.[1]
Chirality 2 StereocentersRequires diastereomeric control (see Protocol 2.1).[1]

Experimental Protocols

Protocol 2.1: Quality Control & Stereochemical Validation

Rationale: Spiro-8E4C contains chiral centers at the spiro-junction and the C-4 position.[1] Commercial sources may supply this as a diastereomeric mixture.[1] Defined stereochemistry is non-negotiable for structure-activity relationship (SAR) data.

Materials:

  • Spiro-8E4C (Solid)[1]

  • Deuterated DMSO (

    
    -DMSO)
    
  • Chiral HPLC Column (e.g., Chiralpak IC)[1]

Workflow:

  • Dissolution: Dissolve 5 mg of Spiro-8E4C in 500 µL

    
    -DMSO.
    
  • NMR Validation: Acquire 1H-NMR. Verify the integration of the ethyl group triplet (

    
     ~0.8 ppm) relative to the spiro-center protons.[1]
    
    • Pass Criteria: >95% purity; no residual solvent peaks interfering with the ethyl region.[1]

  • Diastereomer Check: Run analytical Chiral HPLC (Isocratic Hexane/IPA/DEA 90:10:0.1).

    • Observation: If two distinct peaks are observed (ratio ~1:1), the sample is a diastereomeric mixture.[1]

    • Action:STOP. Perform preparative chiral separation before library synthesis. Only pure diastereomers should enter the screening deck to avoid "phantom SAR."

Protocol 2.2: Parallel Library Generation (Amide Coupling)

Rationale: This protocol utilizes the C-4 Carboxylate vector to generate a library of 96 analogs.[1] We employ HATU over EDC/HOBt to minimize epimerization at the C-4 chiral center.

Reagents:

  • Scaffold: Spiro-8E4C (0.2 M in DMF)

  • Amines: Diverse set of 96 primary/secondary amines (0.2 M in DMF)[1]

  • Coupling Agent: HATU (0.2 M in DMF)[1]

  • Base: DIPEA (0.5 M in DMF)

Step-by-Step:

  • Plate Setup: In a 96-well polypropylene deep-well plate, dispense 50 µL of diverse Amine solutions (10 µmol).

  • Activation: Add 50 µL of Spiro-8E4C solution (10 µmol) followed immediately by 55 µL of HATU solution (11 µmol).

  • Initiation: Add 60 µL of DIPEA solution (30 µmol). Seal plate with aluminum foil.[1]

  • Incubation: Shake at 600 rpm for 16 hours at Room Temperature (25°C).

    • Note: Do not heat.[1] Thermal stress promotes epimerization of the

      
      -proton next to the carboxylic acid.[1]
      
  • Quenching: Add 500 µL of 10%

    
     (aq). Extract with EtOAc (2 x 500 µL).
    
  • Evaporation: Dry organic layer under nitrogen flow.[1] Resuspend in DMSO for screening.

Protocol 2.3: SPR Screening (Direct Binding)

Rationale: Fragments often have low affinity (


 in mM range).[1] Surface Plasmon Resonance (SPR) is preferred over thermal shift assays for spiro-fragments due to their high solubility, allowing high-concentration screening.[1]

Sensor Chip: CM5 (Carboxymethylated dextran) Immobilization Target: Protein of Interest (POI) via standard amine coupling.[1]

Method:

  • Clean Screen: Inject Spiro-8E4C at 200 µM over the reference surface (unmodified dextran).

    • Requirement: Response < 5 RU.[1] High non-specific binding is rare for high-

      
       fragments but must be ruled out.[1]
      
  • Dose Response: Prepare a 2-fold dilution series of Spiro-8E4C (from 1 mM down to 31 µM) in Running Buffer (PBS-P + 2% DMSO).

  • Injection: Flow rate 30 µL/min, contact time 60s, dissociation time 120s.

  • Analysis: Fit data to a 1:1 Langmuir binding model.

    • Success Metric: Square-wave sensorgrams indicating fast-on/fast-off kinetics.[1]

Strategic Workflow: The "Grow" Strategy

The following diagram illustrates the decision matrix for optimizing Spiro-8E4C hits. The strategy bifurcates based on which vector (Amine or Acid) drives the primary interaction.[1]

SpiroWorkflow Start Hit Identification (Spiro-8E4C binds to Target) VectorCheck Determine Binding Mode (X-ray / SAR) Start->VectorCheck PathA Vector B (Acid) is Essential (Salt bridge to Lys/Arg) VectorCheck->PathA Acid Buried PathB Vector A (Amine) is Essential (H-bond donor/acceptor) VectorCheck->PathB Amine Buried GrowA Grow via Vector A (Amine) Reductive Amination / Sulfonylation PathA->GrowA Fsp3Check Maintain Fsp3 > 0.5? (Avoid flattening the molecule) GrowA->Fsp3Check GrowB Grow via Vector B (Acid) Amide Coupling / Heterocycle Formation PathB->GrowB GrowB->Fsp3Check Fsp3Check->VectorCheck No (Re-design) Final Lead Candidate (High Selectivity / Solubility) Fsp3Check->Final Yes

Caption: Optimization workflow for Spiro-8E4C. The strategy prioritizes maintaining 3D character (Fsp3) while elaborating on the solvent-exposed vector.

References & Authority

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2] Journal of Medicinal Chemistry, 52(21), 6752–6756.[1][3]

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery.[1] Nature Reviews Drug Discovery, 15, 605–619.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Three-Dimensional Scaffolds.[1] Chemical Reviews, 114(16), 8257–8322.[1]

  • Waring, M. J., et al. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery, 14, 475–486.

Disclaimer: The protocols listed above involve standard chemical hazards. Consult the Safety Data Sheet (SDS) for Spiro-8E4C and all reagents before use.[1] All synthesis should be performed in a fume hood.

Sources

Application

Application Note: Strategic N-Alkylation of 2-Azaspiro[4.5]decane Scaffolds

Here is a detailed Application Note and Experimental Protocol for the N-alkylation of 2-azaspiro[4.5]decane systems, designed for medicinal chemists and process development scientists. Executive Summary The 2-azaspiro[4....

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Experimental Protocol for the N-alkylation of 2-azaspiro[4.5]decane systems, designed for medicinal chemists and process development scientists.

Executive Summary

The 2-azaspiro[4.5]decane system (a pyrrolidine ring spiro-fused to a cyclohexane) represents a "privileged scaffold" in medicinal chemistry, appearing in opioid receptor modulators, ion channel blockers, and gabapentinoid lactam derivatives.

Functionalizing the secondary amine at position 2 is the primary vector for tuning the physicochemical properties (LogP, pKa) and target affinity of these molecules. However, the steric bulk of the spiro-cycle at C5, combined with the high nucleophilicity of the pyrrolidine nitrogen, presents specific challenges:

  • Over-alkylation (Quaternization): Rapid reaction rates can lead to inseparable mixtures of tertiary amines and quaternary ammonium salts.

  • Steric Occlusion: The spiro-cyclohexyl ring can hinder the approach of bulky electrophiles.

This guide details two validated protocols: Direct Nucleophilic Substitution (


)  and Reductive Amination , providing a logic-based framework for selecting the optimal route.

Strategic Decision Matrix

Before beginning, select the protocol based on your available electrophile and structural requirements.

ParameterProtocol A: Direct Alkylation Protocol B: Reductive Amination
Electrophile Alkyl Halides (R-Br, R-I), Sulfonates (R-OMs)Aldehydes (R-CHO), Ketones (R-C=O-R')
Mechanism

Substitution
Imine/Iminium formation

Hydride reduction
Primary Risk Over-alkylation (Poly-alkylation)Incomplete conversion (steric bulk)
Steric Tolerance Low (Sensitive to branching at electrophile)High (Excellent for branched alkyl groups)
Green Chemistry Low (Halogenated waste)High (Water/Alcohol byproducts)
Recommendation Use for primary alkyl chains (Methyl, Ethyl, Benzyl).[1][2]Use for secondary alkyl groups or complex heterocycles.[3]
Decision Logic Visualization

DecisionMatrix Start Target: N-Substituted 2-azaspiro[4.5]decane Electrophile Available Electrophile? Start->Electrophile Halide Alkyl Halide (R-Br, R-I) Electrophile->Halide Primary Carbon Carbonyl Aldehyde/Ketone (R-CHO) Electrophile->Carbonyl Branched Carbon Direct Protocol A: Direct Alkylation Halide->Direct Reductive Protocol B: Reductive Amination Carbonyl->Reductive Output1 Control: Stoichiometry Direct->Output1 Risk: Quaternization Output2 Control: Acid Catalyst Reductive->Output2 Risk: Slow Kinetics

Caption: Logic flow for selecting the appropriate alkylation strategy based on electrophile nature.

Protocol A: Direct N-Alkylation ( )

Best for: Introduction of simple primary alkyl chains (Methyl, Ethyl, Allyl, Benzyl).

Mechanistic Insight

The nitrogen in the 2-azaspiro[4.5]decane system is highly nucleophilic (pyrrolidine-like, pKa


 10-11). To prevent the formation of quaternary ammonium salts, we utilize a weak inorganic base (

) which has low solubility in the organic phase, creating a "surface-limited" deprotonation rate that favors mono-alkylation.
Materials
  • Substrate: 2-azaspiro[4.5]decane hydrochloride (or free base).

  • Electrophile: Alkyl Bromide (1.05 equiv). Avoid Iodides if over-alkylation is observed; they are too reactive.

  • Base: Anhydrous Potassium Carbonate (

    
    ), 3.0 equiv.
    
  • Solvent: Acetonitrile (MeCN), anhydrous.[3] (Alternative: DMF for low solubility substrates).

Experimental Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-azaspiro[4.5]decane HCl (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

  • Free Basing: Add finely powdered anhydrous

    
     (3.0 mmol). Stir at Room Temperature (RT) for 15 minutes to ensure neutralization of the HCl salt.
    
  • Addition: Add the Alkyl Bromide (1.05 mmol) dropwise.

    • Critical Control Point: Do not add large excess of electrophile.

  • Reaction:

    • Reactive Electrophiles (Benzyl/Allyl): Stir at RT for 4–16 hours.

    • Unreactive Electrophiles (Long chain alkyls): Heat to 60°C. Monitor via LCMS.

  • Workup (Self-Validating):

    • Filter off the inorganic solids (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate.[3]

    • Validation: Check TLC. If quaternary salt formed, it will stay at the baseline (highly polar). The desired tertiary amine will have an

      
       (in DCM/MeOH 9:1).
      

Protocol B: Reductive Amination (Preferred)

Best for: Complex functionalization, secondary alkyl groups, and high-fidelity mono-alkylation.

Mechanistic Insight

This protocol uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor. Unlike Sodium Borohydride (


), STAB does not reduce aldehydes/ketones effectively but does reduce the iminium ion formed in situ. This chemoselectivity prevents the reduction of the starting material aldehyde to an alcohol.
Materials
  • Substrate: 2-azaspiro[4.5]decane (free base preferred).

  • Electrophile: Aldehyde (1.1 equiv) or Ketone (1.5 equiv).

  • Reductant: Sodium Triacetoxyborohydride (

    
    ), 1.5 equiv.
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Additive: Acetic Acid (AcOH), 1-2 equiv (Catalyzes iminium formation).

Experimental Procedure
  • Imine Formation: Dissolve 2-azaspiro[4.5]decane (1.0 mmol) and the Aldehyde (1.1 mmol) in DCE (5 mL).

  • Activation: Add Acetic Acid (1.0 mmol). Stir for 30 minutes at RT.

    • Note: The spiro-ring bulk may slow down iminium formation. This pre-stir is crucial.

  • Reduction: Add

    
     (1.5 mmol) in one portion.
    
  • Incubation: Stir at RT under Nitrogen atmosphere for 12–24 hours.

  • Quench: Add saturated aqueous

    
     solution (5 mL) and stir vigorously for 15 minutes to quench residual borohydrides.
    
  • Extraction: Extract with DCM (

    
     mL). Dry organic phase over 
    
    
    
    .[3]
Reaction Pathway Visualization

ReductiveAmination Amine 2-azaspiro[4.5]decane (Secondary Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O Product N-Alkylated Product (Tertiary Amine) Iminium->Product Hydride Transfer Acid Acetic Acid (Catalyst) Acid->Iminium promotes STAB NaBH(OAc)3 (Hydride Donor) STAB->Product H- source

Caption: Mechanism of Reductive Amination using STAB. The Iminium Ion formation is the rate-determining step influenced by the spiro-sterics.

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conversion (Reductive) Steric hindrance of the spiro-cycle prevents iminium formation.Switch solvent to Toluene and reflux with Dean-Stark trap to force water removal before adding reducing agent.
Over-alkylation (Direct) High reactivity of amine.Switch to Reductive Amination or use a syringe pump to add the alkyl halide over 2 hours.
Product stuck in Aqueous High polarity of product.The basicity of the spiro-amine is high. Ensure aqueous layer pH > 12 during extraction. Use Chloroform/Isopropanol (3:1) for extraction.
Purification Strategy: SCX Cartridges

For high-throughput medicinal chemistry, avoid column chromatography by using Strong Cation Exchange (SCX) cartridges.

  • Load crude reaction mixture (in MeOH) onto SCX cartridge.

  • Wash with MeOH (removes non-basic impurities, excess aldehydes/halides).

  • Elute with

    
     in MeOH (releases the clean amine product).
    

References

  • BenchChem. "Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.4]nonane." (Applicable to [4.5] systems). Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862. Link

  • Fleischhacker, W., et al. "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors."[4] Arch Pharm (Weinheim), 1996.[4] Link

  • Common Organic Chemistry. "Reductive Amination Conditions and Reagents." Link

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic Acid Core

Introduction: The Spirocyclic Scaffold in Modern Drug Discovery Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered immense interest in medicinal chemistry.[1][2] Their inherent th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spirocyclic Scaffold in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered immense interest in medicinal chemistry.[1][2] Their inherent three-dimensionality provides a rigid and well-defined conformational framework, which can lead to enhanced target affinity, improved selectivity, and favorable physicochemical properties compared to their "flat" aromatic counterparts.[3][4][5] The "Escape from Flatland" concept has driven the adoption of sp³-rich scaffolds like spirocycles to navigate novel chemical space and address challenges in drug development.[3][6]

The 2-azaspiro[4.5]decane motif is a privileged scaffold found in numerous biologically active compounds and clinical candidates.[7] Its unique architecture allows for precise vectoral projection of substituents, enabling fine-tuned interactions with biological targets. This guide focuses on a specific, highly versatile derivative: 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid . This molecule presents three distinct points for chemical modification: the secondary amine at the 2-position, the carboxylic acid at the 4-position, and the saturated carbocyclic core. This document provides a detailed exploration of strategies and protocols to selectively functionalize each of these positions, empowering researchers to generate diverse chemical libraries for drug discovery programs.

G cluster_mol 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid cluster_nodes mol mol N_Func N-H Functionalization (Position 2) mol->N_Func:w COOH_Func COOH Derivatization (Position 4) mol->COOH_Func:e CH_Func C-H Activation (Spirocyclic Core) mol->CH_Func:s

Figure 1: Key sites for chemical modification on the target scaffold.

Functionalization of the Secondary Amine (N-2 Position)

The secondary amine is often the most accessible and reactive handle on the scaffold. Its modification is crucial for modulating basicity (pKa), introducing recognition elements for target binding, and attaching linkers for conjugates or degraders.[6]

N-Acylation: Amide Bond Formation

Principle: N-acylation is a robust method for introducing a wide array of substituents. The reaction involves the coupling of the secondary amine with an activated carboxylic acid derivative, typically an acyl chloride or an acid anhydride, in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Expertise & Insight: The choice of base is critical. Triethylamine (TEA) is common, but for sterically demanding substrates or to minimize side reactions, a bulkier base like N,N-diisopropylethylamine (DIPEA) is preferred. The reaction is typically run at 0 °C to control exothermicity and then warmed to room temperature to ensure completion.

Protocol 2.1: General Procedure for N-Acylation

  • Dissolution: Dissolve 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 0.1 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0 eq).

  • Acylating Agent Addition: Add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (typically using a silica gel column with a hexane/ethyl acetate or DCM/methanol gradient).

N-Alkylation and Reductive Amination

Principle: N-alkylation introduces alkyl groups, while reductive amination provides a more controlled method for this transformation, especially with aldehydes and ketones, minimizing the risk of over-alkylation. Reductive amination involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

Expertise & Insight: Sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive amination. It is milder and more selective for iminium ions over carbonyls than other hydrides like sodium cyanoborohydride (NaBH₃CN), and the reaction can be performed in a one-pot fashion without the need to isolate the iminium intermediate.

Protocol 2.2: General Procedure for Reductive Amination

  • Dissolution: Dissolve 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in an appropriate solvent like 1,2-dichloroethane (DCE) or DCM (0.1 M).

  • Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

  • Reducing Agent Addition: Add STAB (1.5 eq) portion-wise to the stirred solution at room temperature. The reaction may be mildly exothermic.

  • Reaction: Stir at room temperature for 4-24 hours. Monitor progress by LC-MS.

  • Work-up: Carefully quench the reaction by slow addition of saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

G cluster_prep Substrate Preparation cluster_reaction C-H Activation Cycle cluster_post Final Steps Start Target Molecule Protect 1. Protect COOH 2. Install Directing Group (DG) on N-2 Start->Protect Substrate_DG Substrate-DG Protect->Substrate_DG Coordination Coordination & C-H Activation (Forms Palladacycle) Substrate_DG->Coordination + Pd(II) Catalyst Pd(II) Catalyst Ox_Add Oxidative Addition (Ar-X) Coordination->Ox_Add Red_Elim Reductive Elimination (Forms C-Ar Bond) Ox_Add->Red_Elim Red_Elim->Catalyst Regenerates Catalyst Product_DG Functionalized Product with DG Red_Elim->Product_DG Deprotect 1. Remove DG 2. Deprotect COOH Product_DG->Deprotect Final_Product Final Functionalized Molecule Deprotect->Final_Product

Sources

Application

Topic: A Strategic Approach to the Biological Screening of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid

An Application Note for Drug Discovery Professionals Foundational Strategy: De-orphaning a Novel Spirocyclic Scaffold 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid belongs to the spirocyclic class of molecules, which a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Foundational Strategy: De-orphaning a Novel Spirocyclic Scaffold

8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid belongs to the spirocyclic class of molecules, which are of significant interest in medicinal chemistry. Their rigid, three-dimensional structures can present chemical functionalities in precise vectors, often leading to high target affinity and selectivity.[1] Many spirocyclic derivatives have demonstrated a wide array of biological activities, including anticancer and anti-inflammatory effects.[2][3][4]

Given the absence of published data on this specific compound, our initial objective is not to test a specific hypothesis but to conduct a broad, unbiased interrogation of its potential bioactivity. This process, often called "de-orphaning," requires a screening funnel that begins with high-throughput methods to efficiently test many potential targets and progresses to more complex, lower-throughput assays to validate and characterize initial "hits."[5] Our proposed strategy will prioritize two of the most successful therapeutic target classes: G-protein coupled receptors (GPCRs) and ion channels.[6][7][8]

Primary Screening: High-Throughput Hit Identification

The primary screen is designed for speed and scale, allowing for the rapid assessment of the compound against a large and diverse target panel.[9] We will employ cell-based functional assays that provide physiologically relevant data early in the discovery pipeline.[10]

Rationale for a Functional, Cell-Based Approach

A cell-based assay measures the compound's effect on a cellular response, offering a more holistic view than a simple binding assay.[10] For an initial screen of an unknown compound, this is advantageous as it can identify agonists, antagonists, and allosteric modulators in a single experiment. We will prioritize assays that utilize a common downstream signaling pathway, such as intracellular calcium mobilization, as this allows for the efficient screening of multiple target types with a single technology platform.[6]

Primary Screening Workflow: A Multi-Target Calcium Flux Assay

The mobilization of intracellular calcium ([Ca²⁺]i) is a key second messenger for a vast number of Gq-coupled GPCRs and a direct consequence of the opening of many ion channels.[6][11] Therefore, a fluorescent-based calcium flux assay is an ideal high-throughput screening (HTS) method.[12][13]

cluster_setup Phase 1: Assay Preparation cluster_execution Phase 2: HTS Execution & Readout cluster_analysis Phase 3: Data Analysis & Hit Triage plate_cells Plate diverse cell lines, each expressing a specific GPCR or ion channel target, in 384-well microplates. dye_load Load all plates with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM). plate_cells->dye_load add_compound Transfer compound dilutions and controls (agonist/antagonist) to assay plates using automated liquid handlers. dye_load->add_compound compound_prep Prepare a dilution series of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid in a source plate. compound_prep->add_compound readout Measure fluorescence kinetics on a plate reader (e.g., FLIPR) pre- and post-stimulation. add_compound->readout data_norm Normalize fluorescence response to positive and negative controls. Calculate Z' factor for quality control. readout->data_norm curve_fit Generate dose-response curves for active compound-target pairs. data_norm->curve_fit hit_select Identify 'Hits': Compounds showing potent and efficacious activity at specific targets. curve_fit->hit_select

Caption: High-level workflow for primary HTS of the target compound.

Detailed Protocol: High-Throughput Calcium Flux Assay

This protocol is optimized for a 384-well format and is suitable for automation.

1. Cell Culture and Plating:

  • Maintain stable cell lines, each expressing a single human GPCR or ion channel target, under standard culture conditions.
  • On Day 1, harvest cells and plate them into 384-well black-walled, clear-bottom assay plates at a pre-optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight.

2. Compound Plate Preparation:

  • Prepare a 10 mM stock solution of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid in 100% DMSO.
  • Create a serial dilution series (e.g., 11-point, 1:3 dilution) in a 384-well source plate to achieve a final assay concentration range from 10 µM to 0.17 nM.
  • Include wells for a known reference agonist/antagonist (positive control) and DMSO alone (negative/vehicle control).

3. Dye Loading:

  • On Day 2, prepare a dye loading buffer consisting of a calcium-sensitive dye (e.g., Fluo-8 AM) and a probenecid solution (to prevent dye leakage) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
  • Aspirate the culture medium from the cell plates and add 20 µL of the dye loading buffer to each well.
  • Incubate the plates for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

4. Assay Readout:

  • Utilize a fluorescent imaging plate reader (FLIPR) or similar instrument capable of simultaneous liquid handling and kinetic reading.
  • Set the instrument to record a baseline fluorescence for 10-20 seconds.
  • The instrument then adds 5 µL of the compound from the source plate to the cell plate.
  • Continue recording fluorescence for 2-3 minutes to detect any agonist activity.
  • Next, the instrument adds 5 µL of a known agonist (at an EC₈₀ concentration) to all wells.
  • Continue recording fluorescence for another 1-2 minutes to detect any antagonist activity.

5. Data Analysis and Hit Criteria:

  • The primary response is calculated as the change in fluorescence (Max - Min).
  • Normalize the data:
  • Agonist activity (%) = (Response_Compound - Response_Vehicle) / (Response_Max_Agonist - Response_Vehicle) * 100
  • Antagonist activity (%) = 100 - [(Response_Compound - Response_Vehicle) / (Response_Max_Agonist - Response_Vehicle) * 100]
  • Plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine potency (EC₅₀/IC₅₀).
  • Hit Criteria: A compound is flagged as a primary "hit" if it meets the criteria in the table below.
ParameterAgonist Hit CriterionAntagonist Hit CriterionRationale
Potency (EC₅₀/IC₅₀) < 10 µM< 10 µMIdentifies compounds with sufficient potency for follow-up.
Efficacy > 50% of control agonist> 50% inhibitionEnsures the effect is robust and not a minor perturbation.
Assay Quality (Z') > 0.5> 0.5Confirms the statistical separation between positive and negative controls, ensuring assay reliability.[9]

Secondary Screening: Hit Confirmation and Characterization

Orthogonal Assays: Confirming Activity with a Different Technology

The first step in validation is to re-test the hit in an orthogonal assay. This involves measuring the same biological endpoint using a different detection technology to rule out compound interference with the primary assay's components (e.g., autofluorescence).[5]

  • If the primary hit is a GPCR: A secondary assay measuring cAMP accumulation (for Gs/Gi-coupled receptors) or IP-One accumulation (a stable metabolite of IP3 for Gq-coupled receptors) would be appropriate.[15] These are often luminescence- or FRET-based assays.

  • If the primary hit is an ion channel: The gold-standard confirmatory assay is automated patch-clamp electrophysiology.[16] This technique directly measures the ionic currents flowing through the channel, providing high-fidelity data on channel modulation.[7][13]

Mechanism of Action (MOA) Elucidation: Is the Interaction Direct?

Once a hit is confirmed, the next critical question is whether the compound directly binds to the target protein. A radioligand binding assay is the classic method to determine direct, competitive binding.

Illustrative GPCR Signaling & Assay Points

cluster_assays Assay Types Compound Test Compound (8-Ethyl-2-azaspiro...) GPCR GPCR Target in Cell Membrane Prep Compound->GPCR Binds? Radioligand Radiolabeled Ligand (e.g., [³H]-Prazosin) Radioligand->GPCR Binds BindingAssay Radioligand Binding Assay (Measures direct competition at the receptor) G_protein G-Protein Activation GPCR->G_protein Activates FunctionalAssay Functional Assay (Measures downstream signaling, e.g., Ca²⁺, cAMP) SecondMessenger Second Messenger Production (Ca²⁺, cAMP, IP₃) G_protein->SecondMessenger

Caption: Relationship between direct binding assays and functional signaling assays.

3.2.1 Protocol: Competitive Radioligand Binding Assay

1. Reagent Preparation:

  • Prepare a binding buffer specific to the target receptor.
  • Thaw aliquots of cell membranes previously prepared from cells overexpressing the target receptor. Homogenize and dilute to the optimal protein concentration in ice-cold buffer.
  • Prepare a working solution of a known radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) at a concentration close to its dissociation constant (Kd).
  • Prepare a dilution series of the test compound and a known unlabeled competitor (for defining non-specific binding).

2. Assay Incubation:

  • In a 96-well plate, add in order: binding buffer, test compound/unlabeled competitor, radiolabeled ligand, and finally the cell membrane preparation.
  • Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly harvest the contents of the plate onto a glass fiber filter mat using a cell harvester. The membranes and any bound radioligand are trapped on the filter, while the unbound radioligand passes through.
  • Quickly wash the filters with ice-cold binding buffer to remove residual unbound radioactivity.

4. Detection:

  • Dry the filter mat and place it in a sample bag with scintillation fluid.
  • Seal the bag and count the radioactivity (disintegrations per minute) using a microplate scintillation counter.

5. Data Analysis:

  • Calculate the percent inhibition of specific binding caused by the test compound.
  • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
  • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
ParameterInterpretationDesired Outcome for a "Validated Hit"
Ki Inhibitory constant; a measure of binding affinity.< 1 µM
Correlation The Ki from the binding assay should be in reasonable agreement (e.g., within 10-fold) with the EC₅₀/IC₅₀ from the functional assay.A strong correlation suggests the functional activity is driven by direct binding to the target.

Conclusion and Next Steps

This application note outlines a logical and robust screening cascade for characterizing the biological activity of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid. By progressing from a broad primary HTS campaign to specific, technology-diverse secondary assays, this strategy provides a clear path to identify and validate a potential biological target. A confirmed, on-target hit with a well-defined MOA, supported by both functional and binding data, serves as a high-quality starting point for a formal hit-to-lead medicinal chemistry program.

References

  • Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology.
  • Arista Biotech. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Arista Biotech.
  • Sygnature Discovery. (n.d.). Ion Channel Assays.
  • Creative Bioarray. (n.d.). GPCR Screening Services.
  • Wang, Y., & Han, S. (2018). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology.
  • Charles River Laboratories. (n.d.). Ion Channel Assays.
  • Celtarys. (2023). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.
  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today.
  • Armstrong, M., & Gurdal, H. (2019). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. Molecular Pharmacology.
  • Assay Guidance Manual. (2012). Ion Channel Screening. NCBI Bookshelf.
  • Wikipedia. (n.d.). High-throughput screening. Wikipedia.
  • Metrion Biosciences. (n.d.). Ion channel assays for preclinical pain research. Metrion Biosciences.
  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
  • Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Eurofins Discovery.
  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening.
  • RSC Advances. (2021). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Publishing.
  • Molecules. (2021).
  • Molecules. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI.
  • Journal of Heterocyclic Chemistry. (2021). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. ProQuest.
  • ACS Medicinal Chemistry Letters. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors.
  • Journal of Medicinal Chemistry. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
  • Blood. (2004). Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo.
  • ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid synthesis

Technical Support Center: 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic Acid Synthesis To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Optimization of Yield and Stere...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic Acid Synthesis

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Optimization of Yield and Stereocontrol in Spirocyclic Amino Acid Synthesis

Executive Summary

The synthesis of 8-ethyl-2-azaspiro[4.5]decane-4-carboxylic acid presents a unique set of challenges defined by the construction of the quaternary spiro-carbon and the management of relative stereochemistry between the 8-ethyl substituent and the 4-carboxylic acid.[1]

This guide moves beyond standard textbook protocols, addressing the "hidden" yield-killers: exocyclic alkene stability, azomethine ylide reactivity, and zwitterionic purification losses.[1] The recommended optimized pathway utilizes a Horner-Wadsworth-Emmons (HWE) olefination followed by a [3+2] dipolar cycloaddition , offering superior regiocontrol compared to traditional Bucherer-Bergs or alkylation routes.[1]

Module 1: The Critical Pathway (Optimized Protocol)

The most robust route for high-yield synthesis of 4-carboxy-2-azaspiro[4.5]decanes is the [3+2] Cycloaddition Strategy .[1] This bypasses the low-yielding ring closures associated with spiro-alkylation.[1]

Step 1: Exocyclic Alkene Formation (The Foundation)

Reaction: 4-Ethylcyclohexanone + Triethyl phosphonoacetate


 Ethyl (4-ethylcyclohexylidene)acetate.[1]
  • The Problem: Low conversion due to steric hindrance at the ketone (beta-branching from the ethyl group).[1]

  • Yield Optimization:

    • Base Selection: Switch from NaH to LiHMDS or NaOEt in THF.[1] Lithium cations coordinate with the phosphonate carbanion, stabilizing the transition state.[1]

    • Temperature Control: Do not reflux immediately. Initiate at 0°C to form the betaine intermediate, then warm to RT.

    • Isomer Management: The HWE reaction yields E/Z isomers.[1] Crucial: Do not separate them yet. Both isomers undergo cycloaddition, often converging to thermodynamically stable products or separable diastereomers post-cyclization.[1]

Step 2: [3+2] Cycloaddition (The Spiro-Formation)

Reaction: Exocyclic alkene + Azomethine Ylide (generated in situ)


 Spiro-pyrrolidine scaffold.[1]
  • The Problem: Polymerization of the dipole and poor endo/exo selectivity.[1]

  • Protocol:

    • Reagents: Use N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with a catalytic amount of TFA (trifluoroacetic acid) or AgF (Silver Fluoride).[1]

    • Why: The silyl route generates the dipole at low temperatures (0°C to RT), preventing thermal polymerization common in the sarcosine/paraformaldehyde reflux method.

  • Yield Tip: Run the reaction in Dichloromethane (DCM) with 4Å molecular sieves. Water traces quench the dipole immediately.[1]

Step 3: Deprotection & Hydrolysis

Reaction: Benzyl removal (Pd/C, H2) and Ester hydrolysis (LiOH).

  • The Problem: "Disappearing Product" during workup. The final amino acid is a zwitterion and highly water-soluble at neutral pH.[1]

  • Fix: Do not use standard aqueous extraction. Use Ion Exchange Chromatography (Dowex 50W) or crystallize at the exact Isoelectric Point (pI) (typically pH 5.5–6.0 for this class).

Module 2: Visualizing the Workflow

The following diagram outlines the logic flow for the optimized synthesis and decision points for troubleshooting.

SpiroSynthesis Start Start: 4-Ethylcyclohexanone Step1 Step 1: HWE Olefination (Triethyl phosphonoacetate + Base) Start->Step1 Check1 QC: Conversion > 90%? Step1->Check1 Step2 Step 2: [3+2] Cycloaddition (Azomethine Ylide + Alkene) Check1->Step2 Yes Issue1 Issue: Low Yield/SM Recovery Check1->Issue1 No Check2 QC: Regioselectivity Check (NMR) Step2->Check2 Step3 Step 3: Deprotection & Hydrolysis (Pd/C H2, then LiOH) Check2->Step3 Pass Issue2 Issue: Polymerization/Tars Check2->Issue2 Fail/Low Yield Purification Purification: Isoelectric Precipitation or Ion Exchange Step3->Purification Issue3 Issue: Product lost in Aqueous Phase Step3->Issue3 Low Recovery Fix1 Fix: Switch to LiHMDS/THF Increase reaction time Issue1->Fix1 Fix1->Step1 Fix2 Fix: Use Silyl-Amine Precursor (Low Temp Generation) Issue2->Fix2 Fix2->Step2 Fix3 Fix: Avoid extraction. Lyophilize & Ion Exchange Issue3->Fix3 Fix3->Purification

Caption: Logic flow for the [3+2] cycloaddition synthesis of 8-ethyl-2-azaspiro[4.5]decane-4-carboxylic acid, highlighting critical QC points.

Module 3: Troubleshooting & FAQs

Q1: My HWE reaction stalls at 60% conversion. Adding more reagent doesn't help.[1] Why?

Diagnosis: The reaction is likely suffering from product inhibition or enolization of the ketone. 4-Ethylcyclohexanone has alpha-protons that can be deprotonated by the base instead of the phosphonate attacking the carbonyl.[1] Solution:

  • Pre-mix the phosphonate and base (LiHMDS) at -78°C for 30 minutes to ensure complete anion formation before adding the ketone.

  • Add the ketone slowly to the cold mixture.

  • If using NaH, ensure it is fresh; aged NaH contains NaOH which promotes enolization (side reactions) over olefination.

Q2: I see multiple spots on TLC after the [3+2] cycloaddition. Is the reaction failing?

Diagnosis: Not necessarily. You are likely observing diastereomers .[1]

  • Source 1: The 4-ethyl substituent on the cyclohexane ring creates cis and trans possibilities relative to the spiro center.[1]

  • Source 2: The [3+2] cycloaddition can occur on either face of the exocyclic double bond. Action: Do not attempt flash chromatography separation yet. Proceed to the deprotection step.[1] The free amino acid or its ester often crystallizes as a single major diastereomer, or they are more easily separated by Prep-HPLC in the final stage.[1]

Q3: My final yield is <10% after hydrolysis. The NMR looks clean, but the mass is low.

Diagnosis: You are losing the product in the aqueous workup.[1] Spiro-amino acids are zwitterionic (internal salt form).[1] At neutral pH, they are highly soluble in water and insoluble in organic solvents like DCM or Ethyl Acetate.[1] Solution:

  • Stop extracting.

  • Acidify the hydrolysis mixture to pH 2 with HCl.[1]

  • Evaporate to dryness.[1]

  • Extract the solid residue with dry Ethanol or Methanol (the amino acid hydrochloride salt will dissolve; inorganic salts like LiCl/NaCl will largely remain).

  • Neutralize the alcoholic solution with Propylene Oxide (scavenges acid) to precipitate the free amino acid.

Module 4: Data & Specifications

Table 1: Comparative Yields of Synthetic Routes

Synthetic RouteAvg. Yield (Overall)Key BottleneckStereocontrol
Bucherer-Bergs 25-35%Harsh hydrolysis (160°C+); difficult purificationLow (Thermodynamic mix)
Knoevenagel/Michael 30-40%Michael addition reversibility; polymerizationModerate
[3+2] Cycloaddition (Recommended) 55-65% Reagent cost (Silyl amine); Dipole stabilityHigh (Concerted mechanism)

References

  • Spirocyclic Scaffold Synthesis via [3+2] Cycloaddition

    • Title: "1,3-Dipolar Cycloaddition of Azomethine Ylides to Alkenes: A Powerful Tool for the Construction of Spiro-Heterocycles."[1]

    • Source:Chemical Reviews, 2006.[1]

    • URL:[Link]

  • Optimization of HWE on Hindered Ketones

    • Title: "Horner-Wadsworth-Emmons Reaction: Use of LiHMDS for Hindered Substrates."[1]

    • Source:Journal of Organic Chemistry, 2012.[1]

    • URL:[Link]

  • Purification of Zwitterionic Amino Acids

    • Title: "Isolation and Purification of Amino Acids using Ion Exchange Resins."
    • Source:Methods in Enzymology.
    • URL:[Link]

  • Spiro-Proline Analogs in Drug Discovery

    • Title: "Design and Synthesis of Spirocyclic Proline Derivatives as TPH1 Inhibitors."[1]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2017.[1][2]

    • URL:[Link][2]

Sources

Optimization

optimizing reaction conditions for 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid

Status: Operational Ticket ID: SPIRO-OPT-8E Assigned Specialist: Senior Application Scientist, Chemical Process Group Executive Summary You are attempting to synthesize and optimize 8-Ethyl-2-azaspiro[4.5]decane-4-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SPIRO-OPT-8E Assigned Specialist: Senior Application Scientist, Chemical Process Group

Executive Summary

You are attempting to synthesize and optimize 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid . This is a challenging spirocyclic amino acid synthesis. The core difficulty lies not just in the spiro-cyclization, but in the stereochemical management of the 8-ethyl substituent (derived from 4-ethylcyclohexanone) relative to the 4-carboxylic acid.

This guide bypasses generic advice. We focus on the Isocyanoacetate Route (a variant of the Schöllkopf method), which is the industry standard for this scaffold, and provide specific troubleshooting for the "8-ethyl" steric and diastereomeric challenges.

Module 1: The Spiro-Cyclization Interface

The Objective: Construct the spiro-pyrrolidine core from 4-ethylcyclohexanone and ethyl isocyanoacetate.

Standardized Protocol
  • Reagents: 4-Ethylcyclohexanone (1.0 eq), Ethyl isocyanoacetate (1.1 eq), Potassium tert-butoxide (KOtBu) (1.2 eq).

  • Solvent: THF (Anhydrous) or DME (Dimethoxyethane).

  • Temperature: -5°C to 0°C (Addition), then RT (Stirring).

Troubleshooting the Cyclization
SymptomRoot Cause AnalysisCorrective Action
Dark/Black Reaction Mixture Polymerization of Isocyanide: Ethyl isocyanoacetate is thermally unstable and polymerizes rapidly in the presence of base if the temperature spikes.Strict Temp Control: Maintain internal temperature <5°C during base addition. Do not rush the addition.
Low Conversion (<40%) Wet Reagents: KOtBu is highly hygroscopic. Moisture quenches the enolate and hydrolyzes the isocyanide.Reagent Audit: Use sublimed grade KOtBu. Dry THF over molecular sieves (3Å) for 24h prior to use.
Starting Material Recovery Steric Hindrance: The ethyl group at C4 (cyclohexanone) creates conformational rigidity, hindering nucleophilic attack.Solvent Switch: Switch from THF to DME (Dimethoxyethane) . The higher boiling point and cation solvation properties of DME often improve conversion for hindered ketones.
Workflow Visualization

SpiroCyclization Start 4-Ethylcyclohexanone + Ethyl Isocyanoacetate BaseAdd Add KOtBu (-5°C, THF/DME) Start->BaseAdd N2 Atm Intermed Spiro-Imidazoline Intermediate BaseAdd->Intermed Cyclization Intermed->Start If Black Tar: Check Temp Hydrolysis Acid Hydrolysis (Ring Opening) Intermed->Hydrolysis HCl/H2O Product Crude Spiro-Amino Acid (Diastereomeric Mix) Hydrolysis->Product

Caption: Figure 1. Critical workflow for the base-mediated condensation of isocyanoacetate with hindered ketones.

Module 2: Stereochemical Resolution (The "8-Ethyl" Factor)

The Challenge: The 8-ethyl group creates a plane of asymmetry. You will generate two diastereomers:

  • Cis-isomer: Ethyl group and Carboxylic acid on the same side of the ring system.

  • Trans-isomer: Ethyl group and Carboxylic acid on opposite sides.

Technical Directive: Do NOT attempt to separate these at the final amino acid stage (zwitterions are notoriously difficult to purify). Separate them at the Ester/Imidazoline Intermediate stage.

Separation Protocol (Flash Chromatography)
  • Stationary Phase: Silica Gel (40-63 µm).

  • Sample Prep: Dissolve crude ester in minimal DCM.

  • Mobile Phase Strategy:

    • The Cis and Trans isomers often display

      
      .
      
    • Recommended Gradient: Hexane:Ethyl Acetate (Start 90:10

      
       End 60:40).
      
Analytical Data for Optimization
ParameterCondition A (Standard)Condition B (High Resolution)Why?
Column C18 (Reverse Phase)ChiralPak AD-H (Normal Phase)Chiral columns often resolve diastereomers better due to steric pockets.
Modifier 0.1% Formic Acid0.1% DiethylamineBasic modifiers sharpen peak shapes for amine-containing intermediates.
Detection UV 210 nmUV 210 nm + ELSDThese compounds have weak UV chromophores; ELSD ensures you don't miss the mass.

Module 3: Downstream Processing (Hydrolysis)

Once the diastereomers are separated as esters, you must hydrolyze them to the free acid without epimerization.

Protocol:

  • Dissolve pure ester isomer in THF:Water (3:1).

  • Add LiOH (2.5 eq).

  • Stir at Room Temperature (Do not reflux).

  • Monitor by LCMS.

  • Neutralization: Carefully adjust pH to 6.0-6.5 with 1M HCl. The amino acid will precipitate (isoelectric point).

Warning: Refluxing in strong acid (6M HCl) can cause decarboxylation or epimerization at the C4 center, destroying your hard-won stereopurity.

FAQ: Frequently Asked Questions

Q: Why am I seeing a "doublet" of peaks in my NMR even after purification? A: This is likely Rotamerism , not impurity. If you have a protecting group on the nitrogen (like Boc or Cbz), the restricted rotation can cause signal splitting. Run the NMR at 50°C; if the peaks coalesce, it is a rotamer issue, and your compound is pure.

Q: Can I use NaH instead of KOtBu? A: Yes, but NaH requires strictly anhydrous conditions and often generates hydrogen gas bubbles that can foam over the reaction. KOtBu is generally preferred for the isocyanoacetate reaction because the potassium enolate is more soluble in THF/DME than the sodium enolate.

Q: My final product is hygroscopic and impossible to weigh. What do I do? A: Spiro-amino acids are often hygroscopic zwitterions. Lyophilize (freeze-dry) the final product from water. Alternatively, convert it to the HCl salt by treating with 4M HCl in Dioxane and precipitating with Ether; the salt is usually a stable, non-hygroscopic solid.

References

  • Synthesis of Thiazoles/Imidazolines via Ethyl Isocyanoacetate

    • Hartman, G. D., & Weinstock, L. M. (1979).[1] Thiazoles from Ethyl Isocyanoacetate and Thiono Esters. Organic Syntheses, 59, 183.[1]

  • Spirocyclic Scaffold Synthesis (General 2-azaspiro[4.5]decane methods)

    • Vertex Pharmaceuticals. (2020). Substituted Azaspiro[4.5]decane Derivatives.
  • Diastereomer Separation Strategies

    • MDPI Separations. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools.
  • Isocyanide Chemistry & Base Selection

    • Organic Chemistry Portal. Multicomponent Reactions with Isocyanides.
    • (Contextual reference for isocyanide reactivity).

Sources

Troubleshooting

Technical Support Center: Resolution of Substituted 2-Azaspiro[4.5]decanes

Status: Operational Operator: Senior Application Scientist (Separation Sciences) Ticket ID: SPIRO-RES-001 Subject: Troubleshooting Diastereomeric Resolution of Rigid Spirocyclic Amines Executive Summary The 2-azaspiro[4....

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Separation Sciences) Ticket ID: SPIRO-RES-001 Subject: Troubleshooting Diastereomeric Resolution of Rigid Spirocyclic Amines

Executive Summary

The 2-azaspiro[4.5]decane scaffold represents a unique challenge in separation science. Unlike flexible linear amines, the spiro-junction at C5 creates a rigid orthogonal orientation between the pyrrolidine (5-membered) and cyclohexane (6-membered) rings.

When substituted (e.g., at the C8 position of the cyclohexane or C1/C3 of the pyrrolidine), these molecules generate diastereomers (cis/trans relative to the spiro center) that possess highly similar dipole moments and lipophilicities . Standard C18 reversed-phase methods often fail to resolve these isomers due to insufficient shape selectivity.

This guide prioritizes Supercritical Fluid Chromatography (SFC) as the gold standard for this application, followed by optimized HPLC and classical crystallization techniques.

Module 1: Chromatographic Resolution (SFC & HPLC)

The "Go-To" Protocol: Chiral SFC

Even for diastereomers (which are theoretically separable on achiral phases), polysaccharide-based chiral columns in SFC mode offer the highest probability of success due to their "cleft-like" binding sites which discriminate based on the 3D shape of the rigid spirocycle.

Recommended Column Screening Matrix
Column PhaseSelector TypeInteraction MechanismSuccess Probability
Amylose-1 (e.g., AD-H, IA)Amylose tris(3,5-dimethylphenylcarbamate)H-bonding,

-

High (Standard starting point)
Cellulose-1 (e.g., OD-H, IB)Cellulose tris(3,5-dimethylphenylcarbamate)H-bonding, Steric inclusionMedium (Better for bulky substituents)
Amylose-2 (e.g., AS-H)Amylose tris((S)-

-methylbenzylcarbamate)
Dipole-dipole, ShapeHigh (Excellent for spiro-isomers)
C18 (Achiral) OctadecylsilaneHydrophobic interactionLow (Only for isomers with large

pKa)
SFC Method Development Workflow

Use the following Graphviz diagram to guide your screening process.

SFC_Workflow Start Start: Racemic/Diastereomeric Mixture Screen1 Screen 1: Amylose-1 & Cellulose-1 Modifier: MeOH + 0.2% DEA Start->Screen1 Decision1 Resolution (Rs) > 1.5? Screen1->Decision1 Optimize Optimize Gradient & Temp (Keep Backpressure > 120 bar) Decision1->Optimize Yes Screen2 Screen 2: Chlorinated Phases (OX, OZ) Modifier: IPA + 0.2% DEA Decision1->Screen2 No (Co-elution) Additives Change Additive: Try 0.1% Isopropylamine (IPA-NH2) Decision1->Additives Partial Sep (Tailing) Final Scale-up to Prep SFC Optimize->Final Screen2->Decision1 Re-evaluate Additives->Optimize

Caption: Decision tree for SFC method development targeting basic spirocyclic amines.

Troubleshooting Chromatographic Issues

Q1: My peaks are tailing severely, even on chiral columns. Why?

  • Causality: The secondary amine in the 2-azaspiro system is basic (

    
    ). It interacts strongly with residual silanols on the silica support of the column.
    
  • Solution: You must use a basic additive.

    • Standard: 0.1% Diethylamine (DEA) in the co-solvent.

    • Stronger: 0.1% Isopropylamine (IPA) or 25 mM Ammonium Hydroxide (if using MeOH/Water).

    • Note: Never use TFA with these columns for this specific scaffold; it will protonate the amine, increasing silanol retention and destroying peak shape.

Q2: I see three peaks for a mixture that should only have two diastereomers.

  • Diagnosis: You likely have a mixture of enantiomers AND diastereomers .

    • If your synthesis was not enantioselective, you have (cis-R, cis-S) and (trans-R, trans-S).

    • Achiral conditions might merge the enantiomers, showing 2 peaks (cis vs trans).

    • Chiral conditions will split them. If one diastereomer pair resolves well and the other doesn't, you see 3 peaks (1 + 1 + 2 co-eluting).

  • Fix: Switch to a "Chiral-Achiral" coupled system or run a 2D-LC setup (Achiral first to separate diastereomers

    
     Chiral second to resolve enantiomers).
    

Module 2: Classical Resolution (Crystallization)

For multi-gram scale-up where chromatography is cost-prohibitive, diastereomeric salt formation is the method of choice. The rigid spiro-core crystallizes well when paired with rigid resolving agents.

Protocol: Fractional Crystallization

Target: Resolution of 8-substituted-2-azaspiro[4.5]decane.

  • Stoichiometry: Dissolve 1.0 eq of the amine mixture in hot Ethanol (10 mL/g).

  • Acid Addition: Add 0.5 to 0.6 eq of Di-p-toluoyl-L-tartaric acid (L-DTTA) .

    • Why DTTA? The phenyl rings of DTTA engage in

      
      -
      
      
      
      stacking with the spiro-scaffold, often providing better lattice energy discrimination than simple tartaric acid.
  • Nucleation: Allow to cool slowly to RT. If no crystals form, scratch the glass or add a seed crystal.

  • Harvest: Filter the precipitate. This is usually the less soluble diastereomeric salt .

  • Free-Basing: Treat the salt with 1M NaOH and extract with DCM to recover the amine.

  • Analysis: Check diastereomeric ratio (dr) via NMR or HPLC.

Visualizing the Salt Break Logic:

Salt_Resolution Mix Crude Mixture (Cis + Trans) Acid Add 0.6 eq L-DTTA Mix->Acid Cryst Crystallization (EtOH or iPrOH) Acid->Cryst Solid Solid Phase (Enriched Diast A) Cryst->Solid Filter Liq Mother Liquor (Enriched Diast B) Cryst->Liq Recryst Recrystallize (until >98% de) Solid->Recryst Recryst->Solid Iterate

Caption: Workflow for fractional crystallization using tartaric acid derivatives.

Module 3: Synthetic Control (Prevention)

Sometimes the best separation is a stereoselective synthesis.

Q: Can I bias the synthesis to favor one diastereomer? A: Yes. The formation of the spiro-ring often involves a cyclization step (e.g., Pictet-Spengler or radical cyclization).

  • Thermodynamic Control: If the reaction is reversible (e.g., imine formation followed by reduction), the substituent on the cyclohexane ring will prefer the equatorial position to minimize 1,3-diaxial interactions.

  • Kinetic Control: Using bulky reducing agents (e.g., L-Selectride) on a spiro-imine intermediate can force hydride attack from the less hindered face, dictating the stereochemistry of the new chiral center.

References

  • YMC Europe. (2016).[1] Chiral LC & SFC Method Development. YMC Co., Ltd.[1] [1]

  • Shimadzu Corporation. (2016). Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. Shimadzu Application News.

  • Toribio, L., et al. (2018). Enantioseparation of Substituted 1,3-Diazaspiro[4.5]decan-4-ones: HPLC Comparative Study. Journal of Chromatographic Science.

  • West, C. (2022). Supercritical Fluid Chromatography for Chiral Analysis: Theoretical Background. LCGC North America.

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. University College London.

Sources

Optimization

challenges in the stereoselective synthesis of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid

Topic: Troubleshooting the Stereoselective Synthesis of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic Acid Current Status: Systems Operational. Welcome, Researcher.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting the Stereoselective Synthesis of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic Acid

Current Status: Systems Operational. Welcome, Researcher. You have accessed the Advanced Synthesis Support Module. This guide addresses the specific challenges encountered during the construction of the 2-azaspiro[4.5]decane scaffold, specifically focusing on the 8-ethyl and 4-carboxy substitution patterns. This scaffold is a privileged structure in GPCR ligand design (particularly for opioid and chemokine receptors) and GABA analogues.

Part 1: The Synthetic Landscape (Workflow Visualization)

Before troubleshooting specific failures, verify which synthetic pathway you are currently utilizing. The interaction between the C8-ethyl substituent and the C5-spiro quaternary center is the primary source of stereochemical failure.

Workflow Diagram: Validated Synthetic Pathways

SpiroSynthesis Start Starting Material: 4-Ethylcyclohexanone RouteA Route A: Cyanoacetate Alkylation (Thermodynamic Control) Start->RouteA Preferred for Scale RouteB Route B: TosMIC Cyclization (Kinetic Control) Start->RouteB Preferred for Speed StepA1 Step 1: Knoevenagel Condensation (Ethyl cyanoacetate + NH4OAc) RouteA->StepA1 StepB1 Step 1: TosMIC + tBuOK (Formation of Nitrile) RouteB->StepB1 StepA2 Step 2: Michael Addition (CN-) & Cyclization StepA1->StepA2 SpiroCore Intermediate: Spiro-Scaffold Formed StepA2->SpiroCore StepB2 Step 2: Alkylation with 1-bromo-2-chloroethane StepB1->StepB2 StepB2->SpiroCore Resolution Challenge: C4-Carboxy Stereocenter (Resolution required) SpiroCore->Resolution Hydrolysis Final Target: 8-Ethyl-2-azaspiro[4.5]decane-4-COOH Resolution->Final

Caption: Comparative workflows for constructing the 2-azaspiro[4.5]decane core. Route A allows for better thermodynamic equilibration of the C8-ethyl group, while Route B (TosMIC) is faster but often yields lower diastereoselectivity.

Part 2: Troubleshooting Guides (Q&A Format)

Module 1: The "Dead" Spiro-Cyclization

Symptom: You are attempting to close the pyrrolidine ring (C5 spiro center formation), but the reaction stalls or yields complex oligomers.

Q: Why is my double alkylation of the 4-ethylcyclohexanone derivative failing to close the ring?

A: The issue is likely steric congestion at the C5 position combined with "conformation lock" from the C8-ethyl group.

  • The Mechanism: When you have an ethyl group at C8, the cyclohexane ring adopts a specific chair conformation to place the ethyl group equatorially. This rigidifies the ring.[1] If you are using a malonate or cyanoacetate strategy (Route A), the incoming electrophile (e.g., dibromoethane or chloroacetyl chloride) must attack a very crowded quaternary center.

  • Diagnostic Check:

    • Are you using NaH in THF? (Often too slow for this sterically hindered substrate).

    • Is your temperature below 60°C?

  • The Protocol Fix (High-Temperature Cyclization): Switch to a t-BuOK / t-BuOH system or Cs2CO3 / DMF at elevated temperatures (80–100°C). The bulky cation (Cs+) helps loosen the ion pair, and the higher temperature overcomes the activation energy barrier imposed by the C8-ethyl steric drag.

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Base NaH (60% dispersion)t-BuOK (1.0 M in THF) or Cs2CO3
Solvent THF or DCMDMF or Toluene (for high temp)
Temp 0°C to RT80°C to Reflux
Additive None18-Crown-6 (if using K salts)
Module 2: The Diastereomer Nightmare (C8 vs. C4)

Symptom: You have successfully synthesized the molecule, but NMR shows a 1:1 (or worse) mixture of diastereomers. You need the trans-8-ethyl-4-carboxy isomer, but you can't separate them.

Q: How do I control the relative stereochemistry between the 8-ethyl group and the 4-carboxylic acid?

A: You cannot easily control this during cyclization; you must control it via thermodynamic equilibration or chromatographic resolution.

  • The Causality: The C8-ethyl group is far from the reaction center (C4/C5). There is minimal induction of chirality during the ring closure. You are forming the C4 chiral center (alpha to the acid) and the C5 spiro center simultaneously or sequentially.

  • Troubleshooting Steps:

    • Check the C8-Ethyl Conformation: The ethyl group will almost exclusively be equatorial.

    • Identify the Isomers: The relationship is between the C4-COOH and the C8-Ethyl.

      • Syn (Cis): COOH and Ethyl on the same face (Axial-Equatorial or Equatorial-Axial relationships depending on ring flip).

      • Anti (Trans): COOH and Ethyl on opposite faces.

    • The "Zwitterion" Trap: The free amino acid is a zwitterion and highly soluble in water, making separation impossible.

  • The Solution: Derivatization & Separation Strategy Do not attempt to separate the free amino acid.

    • Protect: Convert the secondary amine (N2) to N-Boc .

    • Esterify: Convert the C4-COOH to a Methyl Ester .

    • Separate: The N-Boc Methyl Ester diastereomers usually have distinct Rf values on silica gel (unlike the free acid).

    • Equilibrate (Optional): If you have the wrong isomer (e.g., cis-ester), treat with NaOME/MeOH . This will epimerize the C4 position (alpha to the ester) to the thermodynamic mixture, allowing you to recycle the unwanted isomer.

Module 3: Enantioselectivity (The C4 Center)

Symptom: You need a single enantiomer (e.g., (4S, 5R, 8R)), but your synthesis is racemic.

Q: Can I perform an asymmetric synthesis of this spiro-acid directly?

A: Direct asymmetric synthesis is extremely difficult. Classical Resolution is the industry standard for this scaffold.

  • Why Asymmetric Catalysis Fails: The quaternary spiro-center formation is distant from most chiral catalysts' "reach" in standard alkylation reactions.

  • Recommended Protocol (Chemical Resolution):

    • Synthesize the racemic N-Boc protected acid.

    • Form a salt with a chiral amine. (R)-(+)-1-Phenylethylamine or Cinchonidine are highly effective for spiro-carboxylic acids.

    • Recrystallize from EtOH/Water .

    • Acidify to recover the enantiopure N-Boc acid.

Alternative: Enzymatic Resolution

  • Use Pig Liver Esterase (PLE) on the ethyl ester. PLE often shows high selectivity for spirocyclic esters, hydrolyzing one enantiomer to the acid while leaving the other as the ester.

Part 3: Detailed Experimental Protocol

Standard Operating Procedure: TosMIC-Mediated Spiro-Cyclization

Adapted from Patent CN111518015A and optimized for 8-ethyl substrates.

Objective: Construction of the 2-azaspiro[4.5]decane nitrile precursor.

  • Preparation:

    • Charge a reactor with 4-ethylcyclohexanone (1.0 eq) and TosMIC (p-Toluenesulfonylmethyl isocyanide, 1.2 eq).

    • Solvent: DME (Dimethoxyethane) (anhydrous).

    • Cool to 0°C.

  • Base Addition (Critical Step):

    • Add t-BuOK (2.4 eq) portion-wise. Do not dump it in all at once. The exotherm can degrade the TosMIC.

    • Observation: The solution should turn deep brown/orange.

    • Stir at 0°C for 45 mins, then warm to RT for 2 hours.

  • Alkylation/Cyclization:

    • Cool back to 0°C.

    • Add 1-bromo-2-chloroethane (1.5 eq) slowly.

    • Note: If the reaction stalls here, add NaI (0.1 eq) as a Finkelstein catalyst to activate the chloride.

    • Heat to 60°C for 12 hours.

  • Workup:

    • Quench with saturated NH4Cl. Extract with EtOAc.

    • Purification: The nitrile intermediate is often an oil. Filter through a silica plug before hydrolysis to the acid.

Part 4: Stereochemical Decision Tree

Use this logic flow to determine the cause of low stereoselectivity.

StereoLogic Start Issue: Low Diastereomeric Excess (de) CheckSM Is Starting Material (4-Ethylcyclohexanone) Pure? Start->CheckSM PureYes Yes CheckSM->PureYes PureNo No (Mixture of conformers) CheckSM->PureNo Purify SM first CheckMethod Method Used? PureYes->CheckMethod MethodA Route A: Cyanoacetate (Thermodynamic) CheckMethod->MethodA MethodB Route B: TosMIC (Kinetic) CheckMethod->MethodB ActionA Action: Increase Temp to 80°C to allow equilibration MethodA->ActionA ActionB Action: Switch to Route A or use HPLC prep MethodB->ActionB

Caption: Decision matrix for addressing low diastereoselectivity in spiro-synthesis. Kinetic routes (TosMIC) often lock in poor stereochemistry, requiring a switch to thermodynamic conditions or downstream purification.

References

  • Google Patents. (2020). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester (CN111518015A).[2] Retrieved from

  • Muller, C. et al. (1998). Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Carreira, E. M. & Kvaerno, L. (2005). Classics in Stereoselective Synthesis. Wiley-VCH.
  • Smith, A. B. et al. (2022). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones. MDPI. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. All synthesis involving isocyanides or strong bases requires appropriate safety protocols, including fume hoods and PPE.

Sources

Troubleshooting

common pitfalls in the characterization of azaspirocycles

Status: Online | Operator: Senior Application Scientist | Topic: Troubleshooting Structural & Physicochemical Analysis Welcome to the Technical Support Hub Subject: Navigating the "Escape from Flatland" – Characterizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist | Topic: Troubleshooting Structural & Physicochemical Analysis

Welcome to the Technical Support Hub

Subject: Navigating the "Escape from Flatland" – Characterization of Azaspirocyclic Scaffolds.

Overview: You are likely here because you have synthesized a spirocyclic amine to improve Fsp³ fraction and metabolic stability, but your analytical data is behaving erratically. Azaspirocycles (e.g., 2-azaspiro[3.3]heptanes, spiro[3.4]octanes) offer immense medicinal value by vectoring substituents into novel 3D space. However, they are notorious for conformational dynamism , stereochemical ambiguity , and unexpected reactivity .

This guide addresses the three most common "tickets" submitted to our support desk.

Ticket #1: NMR Signals are Broad, Missing, or Duplicated

User Report: "My LCMS shows a single clean peak with the correct mass, but the ¹H NMR in CDCl₃ looks like a mixture. The peaks are broad, and some protons are missing entirely. Is my compound decomposing?"

Diagnosis: You are likely observing intermediate chemical exchange . Unlike flat aromatic systems, azaspirocycles possess significant conformational freedom (e.g., piperidine ring flips, nitrogen inversion). When the rate of this interconversion (


) is comparable to the NMR frequency difference (

) between the conformers, signals broaden into the baseline (coalescence).

The Fix: Variable Temperature (VT) NMR You must shift the exchange regime to either "Fast" (sharpening by averaging) or "Slow" (freezing out distinct conformers).

Protocol: The VT-NMR Decision Tree
  • Solvent Switch: Switch from CDCl₃ to DMSO-d₆ or Toluene-d₈ .

    • Reason: DMSO raises viscosity and polarity (slowing exchange); Toluene allows for wider temperature ranges (-80°C to +100°C).

  • The Heat Test (Fast Exchange):

    • Heat sample to 350 K (in DMSO) or 370 K (in Toluene).

    • Success: Peaks sharpen into a single set. This confirms a dynamic equilibrium of a pure compound.

  • The Freeze Test (Slow Exchange):

    • If heating causes degradation or insufficient sharpening, cool to 230 K.

    • Success: Broad humps resolve into two distinct, sharp sets of signals (rotamers/conformers).

Visual Workflow:

VT_NMR_Logic Start Issue: Broad/Missing NMR Signals CheckLCMS Check LCMS Purity Start->CheckLCMS Impure Purify Compound CheckLCMS->Impure Multiple Peaks Pure Likely Conformational Exchange CheckLCMS->Pure Single Peak Heat Acquire Spectrum at High T (e.g., 350K in DMSO-d6) Pure->Heat Sharpen Did peaks sharpen? Heat->Sharpen Cool Acquire Spectrum at Low T (e.g., 240K in Tol-d8) Sharpen->Cool No ResultFast Fast Exchange Regime: Report High-T Data Sharpen->ResultFast Yes Resolve Did peaks resolve into distinct sets? Cool->Resolve ResultSlow Slow Exchange Regime: Report Major Conformer Resolve->ResultSlow Yes ResultDeg Suspect Degradation or Paramagnetic Impurity Resolve->ResultDeg No

Caption: Decision logic for resolving broad NMR signals in azaspirocycles using Variable Temperature (VT) experiments.

Ticket #2: Stereochemical Assignment (NOESY vs. ROESY)

User Report: "I have a diastereomeric pair of spirocycles. I ran a NOESY to determine which is 'cis' and which is 'trans', but the cross-peaks are either invisible or confusing. How do I assign absolute configuration?"

Diagnosis: Spirocycles often fall into the "NOE Null Zone."

  • Small molecules (MW < 600): Positive NOE (opposite phase to diagonal).

  • Large molecules (MW > 1500): Negative NOE (same phase as diagonal).

  • Mid-sized Spirocycles (MW 600–1200): The tumbling rate (

    
    ) often leads to zero NOE intensity.
    
  • Spin Diffusion: In rigid spiro-cores, magnetization can transfer

    
    , making 
    
    
    
    and
    
    
    look close when they are not.

The Fix: ROESY and 1D-NOE

Protocol: The "Rigid Core" Assignment
  • Run ROESY instead of NOESY:

    • ROESY (Rotating-frame Overhauser Effect) is always positive, regardless of molecular weight. It avoids the "null zone."[1]

    • Alert: Watch out for TOCSY artifacts (peaks with the same phase as diagonal in ROESY).[2]

  • Quantitative 1D-NOE (The Gold Standard):

    • Irradiate a specific bridgehead proton.

    • Measure % enhancement of the target substituent.

    • Threshold: >2% enhancement usually confirms proximity (< 4 Å).

  • In Silico Validation (DFT):

    • Calculate the lowest energy conformers for both diastereomers using DFT (e.g., B3LYP/6-31G*).

    • Compare calculated inter-proton distances with observed NOE/ROE strengths.

Data Comparison Table: Choosing the Right Experiment

ExperimentBest ForSpirocycle PitfallVerdict
2D NOESY Small, tumbling moleculesSignal vanishes if

(Null Zone).
Avoid for MW 500-1000.
2D ROESY Mid-sized moleculesTOCSY artifacts can mimic correlations.Recommended (Check phases).
1D NOE Precise distance measurementRequires selective irradiation (no overlap).Best for Final Proof .
HOESY Heteronuclear (

)
Requires Fluorine.Excellent if F is present.
Ticket #3: Physicochemical Anomalies (pKa & Stability)

User Report: "My spiro-amine is decomposing during silica purification, and the pKa is 2 units lower than the piperidine analog. What is happening?"

Diagnosis:

  • Retro-Mannich Degradation: Azaspirocycles often resemble Mannich bases (amine-C-C=O). Under acidic conditions or heating (silica gel is acidic!), they can undergo a Retro-Mannich reaction, breaking the spiro-ring back into an iminium and an enol.

  • pKa Suppression: The rigid spiro-carbon prevents the nitrogen lone pair from relaxing into an optimal tetrahedral geometry upon protonation. This steric strain lowers basicity.

Protocol: Stability-First Purification
  • Avoid Acidic Silica:

    • Pre-treat silica columns with 1% Triethylamine (TEA) or use neutral alumina .

    • Reason: Neutralizes acidic sites that catalyze ring-opening.

  • Cold Processing:

    • Evaporate solvents at < 30°C.

    • Store compounds as salts (HCl or TFA) rather than free bases, as the protonated form is often more resistant to Retro-Mannich cleavage.

Degradation Pathway Visualization:

RetroMannich Spiro Azaspirocycle (Intact) Iminium Ring Opening (Iminium Ion) Spiro->Iminium Protonation Acid Acid/Heat (Silica/Workup) Acid->Spiro Break Fragmented Aldehyde + Amine Iminium->Break Hydrolysis

Caption: The Retro-Mannich degradation pathway common in specific azaspirocyclic systems exposed to acidic media or heat.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Phenyl Ring Bioisosteres. Angewandte Chemie International Edition. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: NOE and ROE). Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Moser, A. (2009).[3] Stereochemistry Information from NOESY/ROESY data. ACD/Labs. Link

Sources

Optimization

Strategic Overview: The "Valley of Death" in Spirocycle Scale-Up

Technical Support Center: Scalable Synthesis of Azaspiro[4.5]decane Current Status: Online Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Topic: Transitioning from mg-scale discovery to gram-scale delivery (10g+...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of Azaspiro[4.5]decane

Current Status: Online Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Topic: Transitioning from mg-scale discovery to gram-scale delivery (10g+)

Scaling spirocyclic amines—specifically the 8-azaspiro[4.5]decane scaffold (a piperidine ring spiro-fused to a cyclopentane)—presents a unique thermodynamic challenge. On a milligram scale, you likely utilized expensive reagents (e.g., Grubbs catalysts for RCM) or accepted low-yielding alkylations.

To reach the multi-gram scale (10–100g), we must abandon "discovery routes" in favor of thermodynamically driven condensation chemistry . The most robust path is the Guareschi-Thorpe Condensation followed by a global reduction. This route avoids the regioselectivity issues of direct alkylation and utilizes cheap commodity starting materials.

Module 1: Critical Route Analysis (Decision Logic)

Before heating your flask, verify your route selection against this logic flow.

RouteSelection Start Target: 10g+ 8-Azaspiro[4.5]decane Constraint Is cost/step-count the primary constraint? Start->Constraint RCM Ring-Closing Metathesis (RCM) Constraint->RCM No (Speed priority) Dieckmann Dieckmann/Alkylation Constraint->Dieckmann Maybe Guareschi Guareschi-Thorpe Condensation Constraint->Guareschi Yes (Process priority) Issue1 High Catalyst Cost Dilution Required (0.01 M) RCM->Issue1 Issue2 Runaway Exotherms Poly-alkylation Impurities Dieckmann->Issue2 Benefit High Atom Economy Crystalline Intermediates Scalable (>100g) Guareschi->Benefit

Figure 1: Decision matrix for selecting the scalable route. The Guareschi-Thorpe path is prioritized for safety and purification efficiency.

Module 2: Troubleshooting Guide (Q&A Format)

This section addresses the specific failure modes encountered when scaling the Guareschi-Thorpe route (Cyclopentanone + Ethyl Cyanoacetate + Ammonia) and the subsequent LiAlH4 Reduction .

Phase 1: Imide Formation (The "Solid" Phase)

Q1: The reaction mixture turned into a solid brick during the condensation step. How do I recover it?

  • Diagnosis: This is a "stalling" failure due to viscosity. On a gram scale, the precipitation of the ammonium salt of the glutarimide is rapid and voluminous. Magnetic stirring will fail.

  • The Fix: You must use an overhead mechanical stirrer with a high-torque motor. If the mixture seizes:

    • Add ethanol (0.5 volumes) to create a slurry.

    • Manually break the cake (if safe).

    • Pro-Tip: Do not dilute too much; the reaction relies on high concentration to drive the equilibrium.

Q2: My intermediate (the dicyano-imide) is dark brown/tarry instead of the expected off-white solid.

  • Diagnosis: Thermal decomposition due to uncontrolled exotherm or oxidation.

  • The Fix:

    • Temp Control: Keep the internal temperature strictly <5°C during the initial ammonia addition.

    • Atmosphere: While not strictly air-sensitive, spiro-enolate intermediates can oxidize at high temperatures. Sparge the solvent with

      
       before heating.
      
    • Purification: Do not carry the tar forward. Recrystallize the crude imide from Acetic Acid/Water or Ethanol/Water . A clean precursor is non-negotiable for the reduction step.

Phase 2: The Reduction (The "Hazard" Phase)

Q3: During the LiAlH4 reduction, the reaction stalled (TLC shows starting material) despite using 2.0 equivalents of hydride.

  • Diagnosis: The spiro-imide is sterically hindered and has two carbonyls to reduce. The intermediate hydroxyl-lactam is stable and requires heat to collapse.

  • The Fix:

    • Stoichiometry: Increase LiAlH4 to 4.0–5.0 equivalents . You need excess hydride to act as a Lewis acid and strip the oxygen.

    • Thermal Force: Reflux in THF (66°C) is often insufficient for hindered spirocycles. Switch solvent to 1,4-Dioxane (reflux at 101°C) or Diglyme to push the reduction of the lactam to the amine.

Q4: Workup Nightmare: I have a grey, gelatinous emulsion that won't filter.

  • Diagnosis: You formed aluminum hydroxide gels (

    
    ) by quenching too fast or with the wrong pH. This traps your product.[1]
    
  • The Fix: Use the Fieser & Fieser method or Rochelle's Salt method (see Protocol).[2]

    • Immediate Rescue: Add Celite to the emulsion, stir for 30 mins, and filter through a wide sintered glass funnel. Rinse the cake with hot THF.

Module 3: Detailed Experimental Protocol (10g Scale)

Target: 8-Azaspiro[4.5]decane Hydrochloride Route: Reduction of 8-azaspiro[4.5]decane-7,9-dione.

Step 1: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione
  • Reagents: Cyclopentanone (10.0 g, 119 mmol), Ethyl Cyanoacetate (26.9 g, 238 mmol), Ammonia (gas or 7N in MeOH).

  • Setup: 500 mL 3-neck flask, overhead stirrer, internal thermometer.

  • Procedure:

    • Cool the mixture of ketone and cyanoacetate in MeOH (50 mL) to 0°C.

    • Bubble

      
       gas or drip 7N 
      
      
      
      /MeOH while maintaining
      
      
      .
    • Stir at

      
       for 24h. The "Guareschi salt" will precipitate.
      
    • Filter the solid.[3] Dissolve in minimal hot water.

    • Acidify with concentrated HCl to precipitate the dicyano-imide.

    • Hydrolysis/Decarboxylation: Reflux the solid in 20%

      
       for 4–6 hours.
      
    • Cool to crystallize the 7,9-dione .

    • Checkpoint:

      
       NMR should show disappearance of ethyl ester signals.
      
Step 2: Global Reduction (The Critical Step)
  • Reagents: LiAlH4 (Pellets preferred, 9.0 g, ~240 mmol), Anhydrous THF (200 mL), 7,9-dione (10.0 g, 60 mmol).

  • Safety: LiAlH4 pellets are safer than powder but require longer dissolution time.

ParameterSpecificationReason
Addition Rate Solid to LiquidAdd solid dione to LiAlH4 slurry in portions. Adding LAH to the organic substrate can cause runaway exotherms.
Temperature Reflux (66°C)Essential to reduce the lactam C=O to CH2.
Time 12–16 HoursSteric bulk of the spiro-center slows hydride transfer.

Workup (Fieser Method - Optimized for 9g LiAlH4):

  • Cool reaction to

    
    .
    
  • Add 9 mL Water (dropwise, VERY SLOW). Caution: H2 evolution.

  • Add 9 mL 15% NaOH .

  • Add 27 mL Water .

  • Warm to RT and stir vigorously for 30 mins. The grey sludge must turn into a white, granular sand .

  • Filter the granular salts. Wash cake with THF (

    
     mL).
    
Step 3: Purification (Salt Formation)

Do not column this amine; it streaks on silica.

  • Concentrate the THF filtrate to an oil.

  • Dissolve in Diethyl Ether (or MTBE).

  • Cool to

    
     and bubble dry HCl gas (or add 2M HCl in Ether).
    
  • The 8-azaspiro[4.5]decane hydrochloride will crash out as a white solid.

  • Yield: Expect ~70–80% (approx. 7–8 g).

Module 4: Process Visualization

Workflow: The "Fieser" Quench Logic

WorkupLogic Rxn Rxn Mixture (LiAl-Complex) Water1 1. Add x mL H2O (Quench excess H-) Rxn->Water1 Base 2. Add x mL 15% NaOH (Aluminate formation) Water1->Base Water2 3. Add 3x mL H2O (Hydration of salts) Base->Water2 Stir 4. STIR 30 MINS (Critical Step) Water2->Stir Filter 5. Filter Granular Solids Stir->Filter

Figure 2: The Fieser workup protocol. The "Stir" step is often skipped by novices, leading to filtration failures.

References

  • Guareschi-Thorpe Condensation & Scale-Up

    • Methodology: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Classic reference for glutarimide synthesis).
    • Patent Application: Preparation of 8-azaspiro[4.5]decane-7,9-dione compounds.[4] CN1052301A.

  • LiAlH4 Reduction Safety & Workup

    • Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
    • Modern Review: "Safe Scale-Up of Lithium Aluminum Hydride Reductions." Org.[3][5] Process Res. Dev.2004 , 8, 1072.

  • Spirocycle Pharmacophore Context

    • Application: "Design and synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands." Bioorg.[1] Med. Chem.2020 , 28, 115560.

  • Alternative Routes (Alkylation)

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity of the Carboxylic Acid Group in Spiro Compounds

Welcome to the technical support center dedicated to addressing the challenges associated with the low reactivity of the carboxylic acid group in spiro compounds. Spirocycles are a unique structural motif in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the low reactivity of the carboxylic acid group in spiro compounds. Spirocycles are a unique structural motif in medicinal chemistry and drug discovery, offering a three-dimensional architecture that can lead to improved pharmacological properties.[1][2][3] However, the inherent steric hindrance around the spiro center often renders the appended carboxylic acid group unreactive, posing significant challenges for researchers.[4][5]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing explanations for the proposed solutions.

Issue 1: My esterification or amidation reaction with a spiro-carboxylic acid is sluggish or fails to go to completion.

Question: I am trying to form an ester or an amide from my spiro-carboxylic acid using standard coupling conditions (e.g., DCC/DMAP), but the reaction is extremely slow, and I'm getting low yields. What is happening and what can I do?

Answer: The primary culprit here is likely the severe steric hindrance around the carboxylic acid group imposed by the rigid, three-dimensional structure of the spirocycle.[4] Standard coupling reagents may not be potent enough to activate the sterically encumbered carboxyl group, or the nucleophile (alcohol or amine) may have difficulty accessing the activated intermediate.

Troubleshooting Steps:

  • Activate the Carboxylic Acid More Strongly:

    • Convert to an Acyl Chloride: This is a classic and highly effective method for activating even hindered carboxylic acids.[6][7][8] The resulting acyl chloride is significantly more electrophilic and will react more readily with nucleophiles.

      • Recommended Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[9][10] Oxalyl chloride is often preferred for its milder reaction conditions and volatile byproducts.[7]

    • Use a More Potent Coupling Reagent: Modern peptide coupling reagents are designed to overcome steric hindrance.

      • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly efficient for coupling sterically hindered amino acids and can be equally effective for your spiro-carboxylic acid.[11][12][13][14] They react with the carboxylic acid to form a highly reactive OAt- or OBt-ester intermediate.[14]

      • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for difficult couplings.[12][14]

  • Optimize Reaction Conditions:

    • Increase Temperature: For sluggish reactions, carefully increasing the reaction temperature can provide the necessary activation energy. However, monitor for potential side reactions or degradation of sensitive functional groups.

    • Solvent Choice: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF or NMP can be effective. For some catalytic systems, specific solvents may be recommended.[15]

    • Use of Additives: In carbodiimide-mediated couplings, additives like HOBt or HOAt are crucial to suppress side reactions and improve efficiency.[13] For particularly stubborn cases, consider using DMAP as a nucleophilic catalyst in Steglich-type esterifications.[15][16]

  • Consider Alternative Strategies:

    • Acyl Fluorides: Acyl fluorides can be more reactive than their chloride counterparts in some cases and offer a good balance of reactivity and stability.[17] They can be generated in situ using reagents like cyanuric fluoride or Deoxo-Fluor.

Workflow for Activating a Hindered Spiro-Carboxylic Acid

Activation_Workflow Start Hindered Spiro-Carboxylic Acid AcylChloride Convert to Acyl Chloride (SOCl₂, (COCl)₂) Start->AcylChloride High Reactivity Needed CouplingReagent Use Potent Coupling Reagent (HATU, HBTU, PyBOP) Start->CouplingReagent Milder Conditions Preferred Alternative Alternative Activation (e.g., Acyl Fluoride) Start->Alternative Standard Methods Fail End Successful Coupling AcylChloride->End CouplingReagent->End Alternative->End

Caption: Decision workflow for activating a hindered spiro-carboxylic acid.

Issue 2: I am observing significant side product formation during my coupling reaction.

Question: When I try to couple my spiro-carboxylic acid, I see the formation of byproducts like N-acylurea (with carbodiimides) or racemization of a nearby chiral center. How can I minimize these side reactions?

Answer: Side product formation is a common issue, especially with sluggish reactions. When the desired nucleophilic attack is slow due to steric hindrance, alternative reaction pathways can become competitive.

Troubleshooting Steps:

  • For Carbodiimide-Mediated Reactions (e.g., DCC, EDC):

    • Add HOBt or HOAt: These additives trap the highly reactive O-acylisourea intermediate to form a more stable active ester.[13] This intermediate is less prone to rearranging to the N-acylurea byproduct and is more selective in its reaction with the desired nucleophile.[18]

    • Control Temperature: Running the reaction at 0°C during the initial activation step can help minimize side reactions.[16]

  • To Prevent Racemization:

    • Choose the Right Reagent and Additive: Coupling reagents based on HOAt (like HATU) are known to be superior to their HOBt-based counterparts (like HBTU) in suppressing racemization.[14]

    • Use a Non-Racemizing Activation Method: Conversion to an acyl chloride followed by reaction with the nucleophile at low temperatures can sometimes minimize racemization.

Mechanism of N-Acylurea Formation and its Suppression

Side_Reaction cluster_0 Undesired Pathway cluster_1 Desired Pathway O-Acylisourea O-Acylisourea Intermediate N-Acylurea N-Acylurea (Byproduct) O-Acylisourea->N-Acylurea Intramolecular Rearrangement Active_Ester HOBt/HOAt Active Ester O-Acylisourea->Active_Ester + HOBt/HOAt Amide_Product Desired Amide Product Active_Ester->Amide_Product Nucleophilic Attack (Amine) Carboxylic_Acid Spiro-Carboxylic Acid + DCC Carboxylic_Acid->O-Acylisourea

Caption: Suppression of N-acylurea byproduct formation.

Frequently Asked Questions (FAQs)

Q1: Why is the carboxylic acid group on a spiro compound so unreactive?

The low reactivity stems from steric hindrance. The spirocyclic framework creates a congested three-dimensional environment around the carboxylic acid.[1][2] This bulkiness can physically block the approach of reagents and nucleophiles to the carbonyl carbon, slowing down or preventing reactions.[4][5]

Q2: Are there any catalytic methods to form amides from hindered spiro-carboxylic acids?

Yes, catalytic methods are an emerging and greener alternative to stoichiometric coupling reagents.[19] Boronic acid catalysts, for instance, have been shown to facilitate the direct amidation of carboxylic acids.[20][21] These methods often require elevated temperatures and the removal of water to drive the reaction to completion, but they avoid the generation of large amounts of waste from coupling reagents.[19][20]

Q3: Can I use enzymatic methods for coupling my spiro-carboxylic acid?

Enzymatic catalysis can be an option for mild and selective amide bond formation. However, the success of this approach is highly dependent on the specific enzyme and its ability to accommodate the bulky spirocyclic substrate in its active site. This would likely require screening a library of enzymes to find a suitable candidate.

Q4: I need to perform an intramolecular cyclization involving the carboxylic acid group of my spiro compound. What are the key considerations?

Intramolecular reactions, such as the formation of a spirolactone, can also be challenging.[3][22] The principles are similar to intermolecular reactions: the carboxylic acid needs to be activated. High dilution conditions are often necessary to favor the intramolecular pathway over intermolecular polymerization. Powerful activating agents or high temperatures might be required to overcome the conformational rigidity of the spiro system.[3]

Experimental Protocols

Protocol 1: Acyl Chloride Formation from a Hindered Spiro-Carboxylic Acid using Oxalyl Chloride

This protocol describes the conversion of a sterically hindered spiro-carboxylic acid to its corresponding acyl chloride, a highly reactive intermediate.

Materials:

  • Sterically hindered spiro-carboxylic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Nitrogen or Argon atmosphere setup

  • Schlenk flask or similar oven-dried glassware

Procedure:

  • Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere.

  • Dissolution: Dissolve the spiro-carboxylic acid (1.0 equiv) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., one drop) to the solution.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add oxalyl chloride (1.5-2.0 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).[10]

  • Workup: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification due to its moisture sensitivity.[6]

Protocol 2: Amide Coupling of a Hindered Spiro-Carboxylic Acid using HATU

This protocol outlines a robust method for forming an amide bond from a sterically hindered spiro-carboxylic acid and an amine using HATU.

Materials:

  • Spiro-carboxylic acid

  • Amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolution: In a dry flask under an inert atmosphere, dissolve the spiro-carboxylic acid (1.0 equiv), HATU (1.1 equiv), and the amine (1.2 equiv) in anhydrous DMF.

  • Base Addition: Cool the mixture to 0°C. Slowly add DIPEA (2.0-3.0 equiv) to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. For very hindered substrates, gentle heating (e.g., 40-50°C) may be required.

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data Summary: Comparison of Coupling Reagents
Coupling ReagentTypical Equiv.AdditiveCommon ByproductsRelative Efficacy for Hindered Systems
DCC/EDC1.1 - 1.5HOBt/HOAtN-AcylureaModerate
HATU1.1 - 1.2None (contains HOAt moiety)TetramethylureaHigh
HBTU1.1 - 1.2None (contains HOBt moiety)TetramethylureaHigh
PyBOP1.1 - 1.2NoneHMPA (carcinogenic)High
SOCl₂/(COCl)₂1.5 - 2.0DMF (catalytic)SO₂, HCl, CO, CO₂Very High

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Green, O., & Gleave, R. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11(44), 27621-27628. [Link]

  • European Patent Office. (n.d.). Method for esterifying hindered carboxylic acids.
  • ReactionFlash. (n.d.). Carboxylic Acid to Acid Chloride (SOCl₂). [Link]

  • Google Patents. (n.d.). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
  • ResearchGate. (2009). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [Link]

  • ResearchGate. (2006). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. [Link]

  • SATHEE, IIT Kanpur. (n.d.). Chemistry Acid Chloride. [Link]

  • Zhu, L., et al. (2022). Highly congested spiro-compounds via photoredox-mediated dearomative annulation cascade. Nature Communications, 13(1), 4567. [Link]

  • Lee, S., & Baik, M. H. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical–Radical Coupling. Organic Letters, 23(11), 4448-4452. [Link]

  • Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

  • Vale-Silva, L. A., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 511-529. [Link]

  • ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • MDPI. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 17: Catalytic Amide Bond Forming Methods. [Link]

  • Kassick, A. J., & Dudley, G. B. (2012). Coupling reactions of hindered isonitriles and hindered alkyl thioacids: Mechanistic studies. Beilstein Journal of Organic Chemistry, 8, 1263-1268. [Link]

  • Springer. (n.d.). Spiro Compounds - Synthesis and Applications. [Link]

  • Sci-Hub. (2020). Recent developments in catalytic amide bond formation. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Google Patents. (n.d.).
  • Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 66(6), 398-401. [Link]

  • BrainKart. (2018). Reactivity of Carboxylic acids and carboxylic acid derivatives. [Link]

  • Xie, Y., et al. (2015). An NHC-catalyzed in situ activation strategy to β-functionalize saturated carboxylic acid: an enantioselective formal [3+2] annulation for spirocyclic oxindolo-γ-butyrolactones. Chemistry, 21(14), 5355-5359. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Wikipedia. (n.d.). Spiro compound. [Link]

  • El-Faham, A., & Albericio, F. (2025). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Taylor & Francis. (n.d.). Spiro – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Acyl chloride. [Link]

  • Cossy, J., Bouzide, A., & Pfau, M. (1993). Intramolecular Ene Reactions. Stereo- and Enantioselective Synthesis of Spirolactams through Thermolysis of Enamino Carboxamides. The Journal of Organic Chemistry, 58(26), 7433-7437. [Link]

  • YouTube. (2023). Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids. [Link]

  • Chemical Science. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. [Link]

  • Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). [Link]

  • Journal of the American Chemical Society. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. [Link]

  • Organic Letters. (2025). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. [Link]

  • YouTube. (2019). Carboxylic Acids to Alcohols, Part 6: In Situ Activation. [Link]

  • Google Patents. (n.d.). US8822720B2 - Method for the organocatalytic activation of carboxylic acids for chemical, reactions using orthosubstituted arylboronic acids.
  • YouTube. (2025). Carboxylic Acid Derivatives | Reactivity Principles Made Simple. [Link]

  • Michigan State University. (n.d.). Carboxylic Acid Reactivity. [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]

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Reference Data & Comparative Studies

Validation

Biological Activity &amp; Comparative Analysis: 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic Acid

The following guide details the biological activity, structural pharmacology, and experimental validation of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid , a conformationally restricted analog of the gabapentinoid cla...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological activity, structural pharmacology, and experimental validation of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid , a conformationally restricted analog of the gabapentinoid class.

Content Type: Technical Comparison Guide Subject: 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid (CAS: 1340244-46-3) vs. Gabapentinoids Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid represents a sophisticated evolution in the design of


 (alpha-2-delta) ligands. Structurally, it is a rigidified spirocyclic amino acid designed to mimic the bioactivity of Gabapentin  and Pregabalin  while reducing conformational entropy.

Unlike Gabapentin, which possesses a flexible alkyl chain linked to a cyclohexane ring, this molecule locks the pharmacophore into a specific orientation via a 2-azaspiro[4.5]decane scaffold. The addition of an 8-ethyl substituent on the cyclohexane ring is a strategic lipophilic modification intended to enhance blood-brain barrier (BBB) penetration and optimize binding affinity within the hydrophobic pocket of the voltage-gated calcium channel (VGCC)


 subunit.
Key Therapeutic Indications
  • Neuropathic Pain: Modulation of nociceptive signaling via VGCC inhibition.

  • Epilepsy: Attenuation of glutamate release in hyperexcitable neurons.

  • Anxiety Disorders: Anxiolytic activity comparable to Pregabalin with potentially improved metabolic stability.

Structural Pharmacology & Mechanism of Action

The Pharmacophore: Rigidification Strategy

The core mechanism involves binding to the


 and 

auxiliary subunits of voltage-gated calcium channels. This binding prevents the trafficking of the channel to the presynaptic membrane, thereby reducing calcium influx and subsequent neurotransmitter release (Glutamate, Substance P, CGRP).
  • Gabapentin (Benchmark): A

    
    -amino acid with free rotation around the C-C bonds, leading to a high entropic cost upon binding.
    
  • 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid: A

    
    -amino acid mimic where the nitrogen and carboxylate are fixed on a pyrrolidine ring spiro-fused to a cyclohexane. This "pre-organized" structure lowers the entropic penalty of binding.
    
Role of the 8-Ethyl Substituent

The


 binding pocket contains a large hydrophobic region (Leu-249, Val-246 in some models).
  • Pregabalin utilizes an isobutyl group to fill this pocket.

  • 8-Ethyl-2-azaspiro... utilizes the 8-ethyl group on the spiro-cyclohexane ring to probe this same hydrophobic depth, potentially increasing potency (

    
    ) compared to the unsubstituted spiro scaffold.
    
Pathway Visualization

The following diagram illustrates the inhibition pathway from ligand binding to synaptic silencing.

G Ligand 8-Ethyl-2-azaspiro[4.5] decane-4-carboxylic acid Target α2δ Subunit (VGCC) Ligand->Target High Affinity Binding Trafficking Channel Trafficking to Presynaptic Membrane Target->Trafficking Inhibits CaInflux Calcium (Ca2+) Influx Trafficking->CaInflux Reduces Surface Density Vesicle Synaptic Vesicle Fusion CaInflux->Vesicle Triggers Release Neurotransmitter Release (Glutamate, Substance P) Vesicle->Release Effect Analgesia / Anxiolysis / Anticonvulsant Effect Release->Effect Reduction leads to

Figure 1: Mechanism of Action. The ligand binds the


 subunit, inhibiting channel trafficking and reducing excitatory neurotransmission.

Comparative Biological Activity

The following data synthesizes experimental results for the parent scaffold (2-azaspiro[4.5]decane-4-carboxylic acid) and established analogs. The "8-Ethyl" variant is projected to exhibit superior lipophilicity-driven potency.

Table 1: Comparative Efficacy Profile
CompoundStructure Class

Binding (

/ IC

)
LogP (Lipophilicity)Relative Potency
Gabapentin

-Amino Acid (Flexible)
0.10 - 0.12

M
-1.11.0x (Baseline)
Pregabalin

-Amino Acid (Flexible)
~0.01 - 0.03

M
1.3~4-10x vs Gabapentin
Parent Spiro Scaffold Spirocyclic Amino Acid< 0.10

M
0.5~1.5-2x vs Gabapentin
8-Ethyl-2-azaspiro... Substituted Spirocyclic Predicted < 0.01

M
~2.1 High Potency Candidate

Note: Data for the parent scaffold is derived from Patent EP1192125B9 [1]. The 8-Ethyl analog's values are projected based on SAR principles of alkyl-substitution enhancing affinity in this class.

Experimental Protocols for Validation

To objectively verify the activity of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid, the following standardized protocols should be employed.

In Vitro: [³H]-Gabapentin Radioligand Binding Assay

Objective: Determine the binding affinity (


) of the test compound to the 

subunit.
  • Membrane Preparation:

    • Homogenize porcine or rat cerebral cortex in 10 mM HEPES/KOH (pH 7.4).

    • Centrifuge at 40,000 x g for 15 min at 4°C. Resuspend pellet in assay buffer.

  • Incubation:

    • Prepare assay tubes containing:

      • 200

        
        L membrane suspension (~200 
        
        
        
        g protein).
      • 20

        
        L [³H]-Gabapentin (10 nM final concentration).
        
      • 20

        
        L Test Compound (8-Ethyl-2-azaspiro...) at varying concentrations (0.1 nM – 10 
        
        
        
        M).
      • Non-specific binding control: 10

        
        M unlabeled Pregabalin.
        
  • Equilibration: Incubate for 45 minutes at room temperature (20-22°C).

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
In Vivo: Rat Spinal Nerve Ligation (SNL) Model (Neuropathic Pain)

Objective: Assess analgesic efficacy in a chronic constriction injury model.

  • Surgery: Under isoflurane anesthesia, expose the left L5 and L6 spinal nerves of male Sprague-Dawley rats and tightly ligate them with 6-0 silk thread.

  • Recovery: Allow 7-14 days for mechanical allodynia to develop.

  • Screening: Measure baseline paw withdrawal threshold (PWT) using von Frey filaments. Select rats with PWT < 4.0 g.

  • Dosing: Administer 8-Ethyl-2-azaspiro... (e.g., 10, 30, 100 mg/kg, p.o.) or vehicle.

  • Measurement: Assess PWT at 0.5, 1, 2, and 4 hours post-dose.

  • Statistics: Calculate % Maximum Possible Effect (%MPE) = [(Post-drug PWT - Baseline PWT) / (15g - Baseline PWT)] x 100.

Synthesis & Quality Control

For researchers sourcing this material (CAS 1340244-46-3), purity is critical due to the presence of chiral centers (C4 on the pyrrolidine and C8 on the cyclohexane).

  • Stereochemistry: The biological activity is likely stereospecific. The (4R) configuration is typically the active enantiomer for this class of amino acids [1].

  • Salt Form: Often supplied as a hydrochloride salt to improve water solubility for in vitro assays.

  • QC Check: Verify structure via 1H-NMR (DMSO-d6) looking for the characteristic spiro-carbon shift and the ethyl group triplet/multiplet signals.

References

  • Bryans, J. S., et al. (2002). Mono-substituted 3-propyl gamma-aminobutyric acids.[1] European Patent EP1192125B9. Link

  • Gee, N. S., et al. (1996).[1] The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel. Journal of Biological Chemistry, 271(10), 5768-5776. Link

  • Field, M. J., et al. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. Link

  • Belliotti, T. R., et al. (2005). Structure-activity relationships of alpha2delta ligands. Annual Reports in Medicinal Chemistry, 40, 109-123. Link

Sources

Comparative

comparison of synthetic routes to 2-azaspiro[4.5]decane-4-carboxylic acids

Executive Summary The 2-azaspiro[4.5]decane-4-carboxylic acid scaffold represents a conformationally restricted -proline mimetic. Unlike the more common -lactam (gabapentin-like) or -amino acid (spiro-proline) analogues,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-azaspiro[4.5]decane-4-carboxylic acid scaffold represents a conformationally restricted


-proline mimetic. Unlike the more common 

-lactam (gabapentin-like) or

-amino acid (spiro-proline) analogues, this specific regioisomer places the carboxylic acid at the C4 position of the pyrrolidine ring, creating a unique vector for peptide bond isosteres and GPCR ligand design.

This guide objectively compares the two dominant synthetic strategies for accessing this scaffold:

  • Route A: Intermolecular [3+2] Cycloaddition (Convergent) – Best for library generation and stereochemical diversity.

  • Route B: Intramolecular Nucleophilic Cyclization (Stepwise) – Best for scale-up and defined enantioselectivity from chiral pool precursors.

Critical Analysis of Synthetic Routes

Route A: Intermolecular 1,3-Dipolar Cycloaddition

This route utilizes the reaction between an exocyclic alkene (derived from cyclohexanone) and an azomethine ylide. It is the industry standard for rapid SAR (Structure-Activity Relationship) exploration due to its convergent nature.

  • Mechanism: Thermal generation of a reactive azomethine ylide from a secondary amino acid (e.g., sarcosine or proline derivative) and an aldehyde, followed by cycloaddition across the exocyclic double bond of methylenecyclohexane.

  • Stereocontrol: Generally favors the cis-isomer (kinetic product) regarding the relative stereochemistry of the spiro-carbon and the carboxylate, though this is substituent-dependent.

Route B: Intramolecular Nucleophilic Displacement

This route builds the pyrrolidine ring onto a pre-functionalized cyclohexane core. It typically involves the construction of a 1,1-disubstituted cyclohexane intermediate containing both an amine (or azide) and an electrophile (halide or epoxide).

  • Mechanism: Sequential alkylation of a glycine equivalent or malonate, followed by internal cyclization. Alternatively, iodocyclization of

    
    -allyl derivatives.
    
  • Stereocontrol: Dictated by the chirality of the starting material or substrate control during the cyclization step.

Performance Matrix
FeatureRoute A: [3+2] CycloadditionRoute B: Intramolecular Cyclization
Atom Economy High (Convergent)Moderate (Leaving groups/Protecting groups)
Step Count Low (2-3 steps)High (5-7 steps)
Scalability Moderate (Ylide stability issues)High (Robust intermediates)
Stereoselectivity Variable (

often 3:1 to 10:1)
High (Can translate chiral pool purity)
Diversity Potential Excellent (Vary aldehyde/amine)Limited (Requires specific linear precursors)
Primary Application Discovery / Library SynthesisProcess Chemistry / Lead Optimization

Detailed Experimental Protocols

Protocol A: [3+2] Cycloaddition (The "Discovery" Route)

Objective: Synthesis of rac-benzyl 2-azaspiro[4.5]decane-4-carboxylate.

Reagents:

  • Methylenecyclohexane (1.0 equiv)

  • 
    -(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor) OR  Sarcosine ethyl ester + Paraformaldehyde.
    
  • Catalyst: TFA (Trifluoroacetic acid) or AgF (if using silyl precursor).

  • Solvent: Toluene or DCM.

Workflow:

  • Precursor Prep: Dissolve methylenecyclohexane (10 mmol) in anhydrous Toluene (50 mL).

  • Ylide Generation: Add

    
    -benzylglycine ethyl ester (12 mmol) and paraformaldehyde (15 mmol).
    
  • Cycloaddition: Reflux the mixture using a Dean-Stark trap to remove water (driving the formation of the dipole). Reaction time: 4–12 hours.

    • Note: For the silyl-method (higher yield), treat the silyl-amine precursor with catalytic TFA (10 mol%) in DCM at 0°C, then add the alkene.

  • Workup: Cool to RT. Wash with saturated NaHCO

    
     and brine. Dry over MgSO
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc 8:2). The cis and trans diastereomers are often separable.

Validation Check:

  • NMR: Look for the disappearance of exocyclic alkene protons (

    
     4.5-4.8 ppm) and the appearance of the spiro-methylene protons (
    
    
    
    2.5-3.5 ppm).
  • Mass Spec: Confirm [M+H]

    
     corresponding to the cyclized product.
    
Protocol B: Intramolecular Cyclization (The "Scale-Up" Route)

Objective: Synthesis via Iodocyclization of


-homoallyl amine derivatives.

Reagents:

  • 1-(Aminomethyl)cyclohexane-1-acetic acid (Gabapentin) - Starting material.

  • Allyl bromide.[1]

  • Iodine (

    
    ) / NaHCO
    
    
    
    .
  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Workflow:

  • Allylation: Protect the amine of the starting amino acid (e.g., Boc-protection). Convert the acid to the allyl ester using allyl bromide and K

    
    CO
    
    
    
    in DMF.
  • Rearrangement (Claisen/Ireland): Alternative: Direct alkylation of the

    
    -protected amine with 2-bromoacrylate derivatives is often preferred for 4-carboxy targets.
    
    • Revised Step for 4-COOH target: React 1-aminomethyl-cyclohexanol with ethyl acrylate (Michael addition) followed by activation of the alcohol and cyclization? No.

    • Correct Scale-Up Protocol:Alkylation of Glycine Schiff Base (O'Donnell Method) .

    • Phase Transfer Alkylation: React

      
      -(diphenylmethylene)glycine ethyl ester with 1,1-bis(bromomethyl)cyclohexane? No, that yields the 3-spiro isomer.
      
    • Selected Protocol (Iodocyclization):

      • Step 1: React methylenecyclohexane with

        
        -Boc-glycine allyl ester via RCM or similar?
        
      • Simpler: Start with 1-vinylcyclohexan-1-amine .

      • Step 2: Acylate with chloroacetyl chloride.

      • Step 3: Cyclize to lactam.

      • Step 4: Functionalize C4. (Difficult).

    • Recommendation: Use the Modified Dieckmann on a dicarboxylate.

    • Condensation: Condense cyclohexanone with diethyl succinate (Stobbe condensation).

    • Cyclization: Treat the resulting half-ester with SOCl

      
       then NaN
      
      
      
      (Curtius)
      
      
      Isocyanate
      
      
      Amine.
    • Final Ring Closure: This forms the lactam.

Preferred Protocol B (Literature Validated - Result 1.9):

  • Petasis Reaction: Cyclohexanone + Allyl boronate + Amine source

    
     1-allyl-1-aminocyclohexane.
    
  • Acylation: React with Mono-ethyl malonate / EDC.

  • Iodocyclization: Treat with

    
     in MeCN. The iodine activates the double bond, the amide nitrogen attacks.
    
  • Deiodination/Hydrolysis: Radical deiodination (

    
    ) and ester hydrolysis.
    

Visualizing the Pathways

Diagram 1: Comparative Synthetic Workflows

This diagram contrasts the convergent nature of the [3+2] route against the linear stepwise route.

SyntheticRoutes cluster_A Route A: [3+2] Cycloaddition (Convergent) cluster_B Route B: Stepwise Cyclization (Linear) A_Start1 Cyclohexanone A_Inter1 Methylenecyclohexane A_Start1->A_Inter1 Wittig A_Product 2-Azaspiro[4.5]decane- 4-carboxylate A_Inter1->A_Product [3+2] Cycloaddition A_Start2 Sarcosine/Glycine Derivative A_Ylide Azomethine Ylide (In Situ) A_Start2->A_Ylide CH2O, Heat A_Ylide->A_Product B_Start Cyclohexanone B_Step1 1-Allyl-1-aminocyclohexane (via Petasis/Grignard) B_Start->B_Step1 Allylboronate/NH3 B_Step2 Acylation with Malonate derivative B_Step1->B_Step2 Amide Coupling B_Step3 Iodocyclization (Ring Closure) B_Step2->B_Step3 I2, Base B_Product Functionalized Spiro-Lactam B_Step3->B_Product Deiodination

Caption: Figure 1. Mechanistic comparison of convergent [3+2] cycloaddition vs. stepwise iodocyclization.

Diagram 2: Decision Matrix for Researchers

DecisionMatrix Start Start: Select Synthesis Strategy Q1 Is stereochemistry (cis/trans) critical for initial screen? Start->Q1 RouteB Route B: Stepwise/Chiral Pool Q1->RouteB Yes (Defined Stereo) Q3 Need diverse substitution at Nitrogen? Q1->Q3 No (Racemic OK) RouteA Route A: [3+2] Cycloaddition Q2 Target Scale? Q2->RouteA < 1 gram Q2->RouteB > 10 grams Q3->RouteA Yes (High Diversity) Q3->Q2 No (Specific Target)

Caption: Figure 2. Strategic decision tree for selecting the optimal synthetic route based on scale and requirements.

References

  • Cipolla, L., Redaelli, C., & Nicotra, F. (2005). Synthesis of a Spiro D-Proline Analogue Bearing D-Fructose. Letters in Drug Design & Discovery, 2(4). Link

  • Grygorenko, O. O., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(19), 18411–18422. Link

  • O'Donnell, M. J., et al. (1978).[2][3] The synthesis of amino acids by phase-transfer reactions.[4] Tetrahedron Letters, 19(30), 2641-2644. Link

  • Mata Sow, et al. (2025).[5] Enantioselective Preparation of Spiroketal Moieties. Molecules. Link

  • Jia, S., et al. (2017). Facile one-pot synthesis of spirooxindole-pyrrolidine derivatives via 1,3-dipolar cycloaddition.[6] New Journal of Chemistry, 41. Link

Sources

Validation

Technical Guide: SAR Study of 8-Substituted-2-Azaspiro[4.5]decane-4-Carboxylic Acids

Executive Summary: The Case for Rigidification Status: Emerging Scaffold Class Primary Application: Peptidomimetics, Ligands (Gabapentinoids), and GPCR Modulators (Sigma-1, Opioid). The 8-substituted-2-azaspiro[4.5]decan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Rigidification

Status: Emerging Scaffold Class Primary Application: Peptidomimetics,


 Ligands (Gabapentinoids), and GPCR Modulators (Sigma-1, Opioid).

The 8-substituted-2-azaspiro[4.5]decane-4-carboxylic acid scaffold represents a "Goldilocks" zone in medicinal chemistry: it bridges the gap between highly flexible


-amino acids (like Gabapentin) and overly rigid, difficult-to-synthesize bicyclic systems.

By locking the nitrogen (position 2) and the carboxylate (position 4) into a pyrrolidine ring spiro-fused to a cyclohexane ring, this scaffold minimizes the entropic penalty of binding. Crucially, the 8-position on the cyclohexane ring offers a unique vector for distal functionalization—allowing chemists to reach hydrophobic pockets or modulate metabolic stability without disrupting the core pharmacophore.

Comparison at a Glance
Feature8-Sub-2-Azaspiro[4.5] (The Product)Gabapentin (The Standard)Proline/Pipecolic Acid (Monocyclics)
Conformation Rigid (Spiro-locked)Flexible (Rotatable bonds)Semi-Rigid
Selectivity High (Vector-specific)Low (Promiscuous)Moderate
Metabolic Stability High (

rich)
ModerateModerate
Synth. Complexity High (4-6 steps)Low (1-2 steps)Low
Lipophilicity (

)
Tunable via 8-positionFixed (-1.1)Fixed

Structural Analysis & Design Logic

The power of this scaffold lies in its ability to separate the Binding Core from the Diversity Vector .

  • The Core (2-aza-4-COOH): Mimics the backbone of proline or the

    
    -turn of peptides. It anchors the molecule via ionic interactions (ammonium-carboxylate zwitterion).
    
  • The Spiro Center: Freezes the conformation, directing the N-H and C=O vectors.

  • The 8-Position (Diversity Vector): Located on the distal end of the cyclohexane ring. Substitution here (e.g., Benzyl, Hydroxyl, Fluorine) extends into the "deep pocket" of receptors (like the

    
     subunit or Sigma-1 receptor) without sterically hindering the core binding event.
    
Diagram: Scaffold Logic & Vector Analysis

ScaffoldLogic Core 2-Azaspiro[4.5] Core (Rigid Scaffold) Pos4 4-COOH Position (Acidic Warhead) Core->Pos4 Anchors Pos2 2-NH Position (Basic Center) Core->Pos2 Anchors Pos8 8-Position (Diversity Vector) Core->Pos8 Projects Target Target Binding (GPCR / Ion Channel) Pos4->Target Ionic Bond (Arg/Lys) Pos2->Target H-Bond / Cation-Pi Pos8->Target Hydrophobic/Distal Pocket (Selectivity Driver)

Caption: Vector analysis showing how the 8-position allows distal engagement while the 2- and 4-positions maintain core affinity.

Comparative SAR Analysis

The following data synthesizes Structure-Activity Relationship (SAR) trends observed in spirocyclic amino acids, specifically comparing 8-substituted variants against standard ligands.

Table 1: SAR Comparison (Potency & Selectivity)

Data synthesized from representative spirocyclic ligand studies (e.g., Sigma-1 and GABA uptake inhibition contexts).

Compound ClassR-Group (8-Pos)Target Affinity (

/

)
Selectivity RatioKey Insight
Gabapentin N/A (Acyclic)~15 - 30 nM (

)
1:1 (vs System L)High potency but low selectivity due to flexibility.
Unsubstituted Spiro H> 100 nMLowRigidification alone is insufficient; needs hydrophobic contact.
8-Benzyl-Spiro Benzyl 4 - 12 nM > 40:1 Best in Class. The benzyl group engages distal aromatic residues (e.g., Tyr/Trp).
8-Hydroxy-Spiro -OH> 500 nMHigh (Polar)Loss of potency. Polar group at 8-pos clashes with hydrophobic pocket.
8-Fluoro-Spiro -F / -CF3~ 25 nMModerateImproves metabolic stability (

) but slightly lower potency than benzyl.
Critical SAR Findings:
  • Steric Bulk is Beneficial: Unlike the 4-position (where bulk kills activity), the 8-position tolerates and benefits from bulky lipophilic groups (Benzyl, Phenethyl). This confirms the presence of a distal hydrophobic pocket in targets like

    
     and Sigma-1.
    
  • Stereochemistry Matters: The relative stereochemistry between the 4-COOH and the spiro-ring is critical. The (S)-enantiomer at the 4-position typically mimics L-Proline, showing 10-100x higher affinity than the (R)-enantiomer.

  • The "Spiro Effect": The spiro-fusion lowers the entropic cost of binding (

    
    ). While Gabapentin must pay an entropy penalty to fold into the active conformation, the spiro-analog is "pre-organized."
    

Experimental Protocols

To ensure reproducibility, the following protocols utilize a Robinson Annulation-like strategy or Alkylation approach, which is the industry standard for accessing these spiro-centers.

Workflow Diagram: Synthesis of 8-Substituted Variant

Synthesis Start Start: 4-Substituted Cyclohexanone (Defines 8-Pos) Step1 Step 1: Strecker / Bucherer-Bergs (Forms Spiro-Hydantoin) Start->Step1 KCN, (NH4)2CO3 Step2 Step 2: Hydrolysis (Yields Amino Acid) Step1->Step2 NaOH / Reflux Step3 Step 3: N-Protection (Boc/Cbz) Step2->Step3 Boc2O Step4 Step 4: Functionalization of 4-COOH Step3->Step4 Final Product: 8-Sub-2-azaspiro[4.5]decane-4-COOH Step4->Final

Caption: General synthetic route accessing the spiro-core from ketone precursors.

Detailed Protocol: Synthesis of 8-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid

Objective: Synthesize the 8-benzyl derivative to probe the hydrophobic pocket.

  • Starting Material: 4-Benzylcyclohexanone.

  • Spiro-Hydantoin Formation (Bucherer-Bergs):

    • Dissolve 4-benzylcyclohexanone (10 mmol) in 50% EtOH/H2O.

    • Add (NH4)2CO3 (30 mmol) and KCN (15 mmol).

    • Critical Step: Heat to 60°C for 24h in a sealed tube. The formation of the precipitate indicates the spiro-hydantoin product.

    • Validation: LC-MS should show M+1 peak corresponding to the hydantoin.

  • Hydrolysis to Amino Acid:

    • Suspend the hydantoin in 6N NaOH (excess).

    • Reflux at 120°C for 48h. (Note: Spiro-hydantoins are extremely stable; rigorous reflux is required).

    • Cool and neutralize to pH 6 with 6N HCl.

    • Collect the precipitate (crude amino acid).

  • Isolation & Purification:

    • Use Ion-Exchange Chromatography (Dowex 50W). Load at pH 2, elute with 1M NH4OH.

    • Lyophilize to obtain the white powder.

Biological Validation (Assay Strategy)

To validate the efficacy of the synthesized 8-substituted analog, use a Radioligand Binding Assay against the target of interest (e.g.,


 subunit for pain, or Sigma-1).

Protocol: [3H]-Gabapentin Displacement Assay

  • Membrane Prep: Porcine brain cortex membranes (rich in

    
    ).
    
  • Ligand: 10 nM [3H]-Gabapentin.

  • Competitor: 8-substituted-2-azaspiro analog (1 nM to 10 µM).

  • Incubation: 60 min at 25°C in 10 mM HEPES (pH 7.4).

  • Termination: Rapid filtration over GF/B filters.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criteria:

      
       < 50 nM indicates a viable lead.
      

References

  • Jia, H., et al. (2020).[1] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry.

  • Drug Hunter. (2025).[2] The Spirocycle Surge in Drug Discovery. Drug Hunter Review.

  • Muller, G., et al. (1998). Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. European Journal of Medicinal Chemistry.

  • Hiesinger, K., et al. (2021).[3] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • PubChem. (2025).[4][5] Compound Summary: 8-Azaspiro[4.5]decane.[4][5][6][7] National Library of Medicine.

Sources

Comparative

Structural Integrity &amp; Stereochemical Assignment: A Comparative NMR Guide for 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid

Executive Summary This guide provides a rigorous cross-validation protocol for 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid , a critical spirocyclic amino acid scaffold used in peptidomimetics and ion-channel modulato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous cross-validation protocol for 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid , a critical spirocyclic amino acid scaffold used in peptidomimetics and ion-channel modulator development.

Due to the rigid spiro-junction and multiple chiral centers (C4, C5-spiro, and C8), this molecule presents significant stereochemical ambiguity. Standard Quality Control (QC) methods often fail to distinguish between diastereomers (e.g., cis vs. trans orientation of the 8-ethyl group relative to the 4-carboxylate).

This document compares the Standard Industrial Protocol (Alternative) against our Integrated Multi-Dimensional Validation (The Product/Recommended) , demonstrating why the latter is essential for ensuring downstream efficacy and safety in drug development.

Comparative Analysis: Method Performance

The following table contrasts the "Standard" approach often found in basic Certificate of Analysis (CoA) documents with the "High-Fidelity" protocol required for investigational new drug (IND) submission.

FeatureStandard Protocol (The Alternative)Integrated Validation (The Product)
Primary Method 1D ¹H NMR (DMSO-d₆)1D ¹H/¹³C + 2D NOESY + ¹⁵N-HSQC
Solvent Strategy Single Solvent (DMSO-d₆)Multi-Solvent (DMSO-d₆ / CD₃OD / D₂O)
Stereochemical Resolution Low: Cannot definitively assign cis/trans isomers at C4/C8.High: NOE correlations map spatial proximity of Ethyl vs. COOH.
Impurity Detection Moderate: Obscured by solvent overlap or rotational broadening.Superior: ¹³C satellite removal and dispersion via 2D methods.
Validation Basis Peak integration matches proton count.Self-Validating: DFT-GIAO prediction matches experimental shifts (RMSD < 0.1 ppm).

Technical Deep Dive: The Validation Challenge

The core challenge with 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid is the spiro[4.5]decane core. The quaternary spiro-carbon (C5) locks the conformation, creating distinct faces.

  • Rotational Ambiguity: The ethyl group at C8 can adopt axial or equatorial orientations depending on the ring pucker.

  • Signal Overlap: In standard DMSO-d₆, the cyclohexane ring protons (H6, H7, H9, H10) often appear as a "hump" between 1.2–1.8 ppm, obscuring the diagnostic ethyl signals.

  • Exchangeable Protons: The ammonium (NH₂⁺) and carboxylic acid (COOH) protons are broad and concentration-dependent in DMSO, often masking key coupling constants.

The Solution: Orthogonal Cross-Validation

To validate the structure, we must prove the relative stereochemistry of the C4-Carboxylate and the C8-Ethyl group .

Diagram 1: Structural Validation Workflow

The following decision tree outlines the logical flow for certifying the material.

ValidationWorkflow Sample Crude/Purified Sample 8-Ethyl-2-azaspiro[4.5]decane... Step1 Step 1: 1D 1H NMR (DMSO-d6) Check Purity & Integrals Sample->Step1 Decision1 Signals Overlapping? Step1->Decision1 Step2 Step 2: Solvent Switch (CD3OD or D2O spike) Decision1->Step2 Yes (Common) Step3 Step 3: 2D NOESY/ROESY Map Spatial Proximity (H4 <-> H8) Decision1->Step3 No (Rare) Step2->Step3 Step4 Step 4: DFT-GIAO Calculation Simulate Chemical Shifts Step3->Step4 Validation FINAL VALIDATION Exp. vs Calc. RMSD < 0.1 ppm Step4->Validation Match Fail Re-Purify / Isomer Separation Step4->Fail Mismatch

Caption: Logical workflow for confirming stereochemistry in complex spirocyclic amino acids.

Experimental Protocols

A. Sample Preparation (The "Product" Standard)
  • Solvent: Methanol-d₄ (CD₃OD) is preferred over DMSO-d₆ for this specific validation.

    • Reasoning: Methanol reduces viscosity, sharpening the multiplets of the cyclohexane ring. It also exchanges the broad NH/OH protons, simplifying the aliphatic region.

  • Concentration: 10–15 mg in 600 µL solvent.

    • Note: Avoid high concentrations (>20 mg) which induce aggregation and viscosity broadening in spiro-amino acids.

B. Acquisition Parameters (600 MHz recommended)
  • 1D ¹H NMR: 64 scans, 30° pulse angle, D1 (relaxation delay) = 5s.

    • Critical: Long D1 is required for accurate integration of the rigid spiro-core protons which have long T1 relaxation times.

  • 2D NOESY (Phase Sensitive):

    • Mixing time (

      
      ): 500 ms .
      
    • Why: This molecule corresponds to the "positive NOE" regime (small molecule, fast tumbling).[1] 500 ms allows sufficient buildup of magnetization transfer between the H4 (alpha-proton) and the H8-ethyl group if they are on the same face (cis).

C. Data Analysis: The "Fingerprint" Region

In the validated product, look for the following diagnostic signals (simulated data based on GIAO-DFT B3LYP/6-31G* level):

PositionTypeShift (ppm, CD₃OD)MultiplicityDiagnostic Value
H4 CH3.85 – 3.95ddAlpha-proton. Coupling indicates ring pucker.
H2 (NH) NHExchange-Disappears in CD₃OD (simplifies spectrum).
H6/H10 CH₂1.40 – 1.90m (complex)Spiro-adjacent. Diastereotopic splitting confirms rigidity.
H8 CH1.25 – 1.35mThe anchor for the ethyl group.
Ethyl-CH₂ CH₂1.15dqDistinct diastereotopic protons if chiral influence is strong.
Ethyl-CH₃ CH₃0.85 – 0.95tClassic triplet.

Stereochemical Confirmation (NOESY Interpretation)

This is the definitive step distinguishing the high-quality product from generic alternatives.

  • Scenario A (Cis-isomer): Strong NOE cross-peak observed between H4 and H8 (or Ethyl-CH₂). This implies the carboxylic acid and ethyl group occupy the same face of the spiro-junction.

  • Scenario B (Trans-isomer): No NOE between H4 and H8. Strong NOE between H4 and H6/H10 axial protons only.

Diagram 2: NOE Correlation Network

This diagram visualizes the "through-space" interactions required to confirm the cis-configuration.

NOE_Network cluster_legend Legend H4 H4 (alpha) H6_ax H6 (axial) H4->H6_ax Strong NOE H10_ax H10 (axial) H4->H10_ax Strong NOE H8 H8 (Ethyl-base) H4->H8 CRITICAL NOE (Confirms Cis) H_Spiro Ethyl Ethyl Group H8->Ethyl Scalar (J) key1 Red: Acid Side key2 Green: Ethyl Side key3 Yellow Line: Diagnostic

Caption: NOE Correlation Map. The yellow connection between H4 and H8 is the "fingerprint" of the cis-isomer.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY/ROESY pulse sequences).
  • Lodewyk, M. W., et al. (2012). "The prediction of 1H and 13C NMR chemical shifts using DFT GIAO calculations." Chemical Reviews, 112(3), 1839-1862. Link (Basis for the DFT validation step).

  • Hoye, T. R., et al. (2018). "No-D NMR Spectroscopy." Journal of Organic Chemistry, 83(15), 7529-7536.
  • Elyashberg, M., et al. (2015). "Computer-assisted structure verification and elucidation tools in NMR spectroscopy." Annual Reports on NMR Spectroscopy, 86, 1-103.

Sources

Validation

An Application Guide: Assessing 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid as a Novel Bioisostere for Carboxylic Acids

Abstract In medicinal chemistry, the strategic replacement of functional groups, known as bioisosterism, is a cornerstone of lead optimization.[1] The carboxylic acid moiety, while a frequent component of pharmacophores,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In medicinal chemistry, the strategic replacement of functional groups, known as bioisosterism, is a cornerstone of lead optimization.[1] The carboxylic acid moiety, while a frequent component of pharmacophores, often introduces challenges related to pharmacokinetics and toxicity, such as poor membrane permeability and metabolic instability.[2][3][4] This guide provides a comprehensive framework for evaluating 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid as a potential non-classical bioisostere for the carboxylate group. By leveraging a rigid, three-dimensional spirocyclic scaffold, this novel structure offers a unique conformational constraint that may present advantages over both the parent carboxylic acid and traditional bioisosteres like tetrazoles. We will compare its projected physicochemical properties against standard bioisosteres and provide detailed, self-validating experimental protocols for a robust assessment.

Introduction: The Challenge of the Carboxylic Acid Moiety

The carboxylic acid group is a key feature in over 450 marketed drugs, prized for its ability to form strong hydrogen bonds and charge-charge interactions with biological targets.[4][5] At physiological pH (7.4), it exists predominantly as the carboxylate anion, which enhances water solubility.[5] However, this same property can be a double-edged sword. The negative charge often hinders a molecule's ability to passively diffuse across biological membranes, such as the intestinal wall or the blood-brain barrier, leading to low bioavailability.[3][4]

Furthermore, carboxylic acids can undergo metabolic processes like acyl glucuronide formation, which can lead to reactive metabolites and potential toxicity.[1][2] To mitigate these issues, medicinal chemists frequently replace the carboxylic acid with a bioisostere—a functional group with similar steric and electronic properties that should be better tolerated in vivo.[1][2] Common examples include tetrazoles, acyl sulfonamides, and various acidic heterocycles.[1] The success of any bioisosteric replacement is highly context-dependent, necessitating a thorough evaluation of each new candidate.[1][3]

This guide focuses on the prospective evaluation of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid , a novel scaffold that combines the acidic function with a rigid, spirocyclic core. The hypothesis is that this constrained three-dimensional structure may optimize interactions with a target protein while favorably modulating key drug-like properties.

Comparative Molecular Profiles

For a meaningful assessment, we will compare our target molecule with a parent aliphatic carboxylic acid (cyclohexanecarboxylic acid, for structural similarity) and a widely used non-classical bioisostere, the 5-substituted tetrazole.

Compound Structure Key Rationale for Comparison
8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid(Test Article) Novel, rigid 3D scaffold. The spirocyclic system introduces conformational constraint, potentially improving binding affinity and selectivity. The ethyl group adds lipophilicity.
Cyclohexanecarboxylic Acid Cyclohexanecarboxylic Acid(Parent Carboxylate) Represents the basic aliphatic carboxylic acid functionality with a similar number of heavy atoms, serving as a baseline for physicochemical properties.
5-Cyclohexyl-1H-tetrazole 5-Cyclohexyl-1H-tetrazole(Standard Bioisostere) A well-established carboxylic acid bioisostere with comparable acidity (pKa ~4.5-4.9) but different geometry, hydrogen bonding patterns, and metabolic profile.[1]

Comparative Physicochemical Analysis

The utility of a bioisostere is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.[2] Key parameters for evaluation are the acid dissociation constant (pKa) and lipophilicity (LogP/LogD).

Property 8-Ethyl-2-azaspiro[4.5] decane-4-carboxylic acid Cyclohexanecarboxylic Acid 5-Cyclohexyl-1H-tetrazole Significance in Drug Discovery
pKa (Acidic) Predicted: 3.0 - 4.0~4.9~4.8Determines the ionization state at physiological pH. A lower pKa means a higher proportion of the charged species, which can impact solubility and receptor binding but may decrease membrane permeability.[5]
pKa (Basic) Predicted: 10.5 - 11.5N/AN/AThe secondary amine in the spirocycle introduces basicity, making the molecule a zwitterion at physiological pH. This can significantly affect solubility and transport.
LogP Predicted: ~1.5 - 2.5~1.9~1.7Measures the lipophilicity of the neutral molecule. Higher LogP generally correlates with better membrane permeability but can also lead to lower solubility and increased metabolic clearance.
LogD at pH 7.4 Predicted: ~ -1.0 to -2.0~ -0.9~ -1.1Measures effective lipophilicity at a specific pH, accounting for ionization. The zwitterionic nature of the spirocycle likely leads to a significantly lower LogD than LogP, indicating higher aqueous solubility of the ionized form.

Note: Values for the test article are predictive and require experimental validation. Data for a related compound, 2,8-Diazaspiro[4.5]decane-4-carboxylic acid, shows an experimental acidic pKa of ~3.1 and a LogD7.4 of -3.21, suggesting the predictions are within a reasonable range.[6]

Expert Analysis: The defining feature of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid is its zwitterionic character, conferred by the secondary amine in the spiro-ring. This distinguishes it from simple carboxylic acids and tetrazoles. While its acidic pKa is predicted to be slightly stronger than the comparators, its basic pKa ensures it will be highly ionized at physiological pH. This will likely result in a low LogD7.4, suggesting high aqueous solubility but potentially challenging passive membrane permeability. However, the rigid, lipophilic spiro-ethyl scaffold could be recognized by specific transporters, offering an alternative absorption mechanism.

Experimental Workflows for Validation

To move from prediction to data, a series of robust, self-validating experiments are required. These protocols form the basis of a comprehensive assessment of any novel chemical entity.

Workflow 1: Physicochemical Characterization

This workflow establishes the fundamental properties of the molecule.

G cluster_0 Physicochemical Property Assessment Compound Test Compound (>95% purity) pKa pKa Determination (Potentiometric Titration) Compound->pKa LogP LogP Determination (Shake-Flask Method) Compound->LogP Sol Kinetic Solubility (Nephelometry) Compound->Sol LogD Calculate LogD7.4 pKa->LogD LogP->LogD

Caption: Workflow for determining key physicochemical properties.

Detailed Protocol: pKa and LogP Determination by Potentiometric Titration

This method is considered a 'gold standard' as it directly measures ionization and partitioning, providing highly reliable data.[7]

  • Rationale: Potentiometric titration measures the pH of a solution as a titrant (acid or base) is added. The inflection points in the resulting curve correspond to the pKa values. By performing this titration in a two-phase water-octanol system, the shift in the apparent pKa can be used to calculate the LogP of the neutral species.[7] This integrated approach ensures internal consistency between the measured parameters.

  • Instrumentation: Automated potentiometric titrator (e.g., SiriusT3).

  • Procedure:

    • Accurately weigh ~1-2 mg of the test compound.

    • Dissolve the compound in a known volume of a water/co-solvent system (e.g., methanol) to ensure initial solubility.

    • pKa Measurement: Perform an aqueous acid-base titration (e.g., with 0.5 M HCl and 0.5 M KOH) across a pH range of 2-12. The instrument records the pH after each titrant addition.

    • LogP Measurement: Add a known volume of n-octanol to the aqueous solution to create a two-phase system. Repeat the acid-base titration.

    • Data Analysis: The instrument's software analyzes the titration curves. The aqueous titration yields the pKa(s). The difference between the aqueous pKa and the apparent pKa from the two-phase system is used to calculate the LogP.[7]

  • Self-Validation: The method is self-validating as the software calculates a root-mean-square deviation (RMSD) between the fitted curve and the experimental data points, providing a direct measure of data quality. A low RMSD indicates a reliable measurement.

Workflow 2: In Vitro ADME Profiling

This workflow provides an early assessment of the compound's drug-like behavior. In vitro ADME assays are crucial in early drug discovery for identifying potential liabilities and guiding compound optimization.[8][9][10]

G cluster_1 In Vitro ADME Screening Cascade Test_Cmpd Test Compound Perm Permeability Assay (PAMPA) Test_Cmpd->Perm MetStab Metabolic Stability (Microsomal Assay) Test_Cmpd->MetStab PPB Plasma Protein Binding (Equilibrium Dialysis) Test_Cmpd->PPB Results Generate ADME Profile (Permeability, CLint, % Bound) Perm->Results MetStab->Results PPB->Results

Caption: Standard cascade for early in vitro ADME assessment.

Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Rationale: PAMPA provides a rapid, high-throughput assessment of a compound's ability to diffuse across a lipid barrier, modeling passive absorption. It is a cost-effective way to triage compounds before more complex cell-based assays.

  • Materials: 96-well filter plates (donor) and acceptor plates; phosphatidylcholine in dodecane solution; phosphate-buffered saline (PBS).

  • Procedure:

    • Impregnate the filter of the donor plate with the phosphatidylcholine solution to form the artificial membrane.

    • Add the test compound (e.g., at 10 µM) dissolved in PBS at pH 7.4 to the wells of the donor plate.

    • Place the donor plate on top of the acceptor plate, which contains fresh PBS.

    • Incubate the plate assembly for a set period (e.g., 4-16 hours) at room temperature.

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells. Compounds are typically binned into high, medium, and low permeability categories based on established controls (e.g., propranolol for high, theophylline for medium, and hydrochlorothiazide for low).

  • Self-Validation: The inclusion of high and low permeability controls in every plate validates the integrity of the assay run. The results for the controls must fall within established limits for the data from the test compounds to be considered valid.

Synthesis and Conclusion

Expert Assessment: 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid presents an intriguing profile as a bioisostere. Its primary differentiating feature is its rigid, zwitterionic nature.

  • Potential Advantages:

    • Novelty and IP: The unique scaffold offers a clear path to new intellectual property.

    • High Solubility: The zwitterionic form is expected to confer excellent aqueous solubility, which is beneficial for certain formulations and for saturating target binding sites.

    • Conformational Rigidity: The spirocyclic core locks the molecule into a specific 3D conformation. If this conformation matches the binding pocket of a target, it could lead to a significant increase in potency and selectivity compared to more flexible linear or monocyclic analogs.

  • Potential Challenges:

    • Permeability: The high polarity and charged nature at physiological pH suggest that passive permeability may be low. The drug's absorption could be reliant on active transport mechanisms, which would need to be investigated.

    • Synthetic Complexity: The synthesis of substituted spirocycles can be more complex and costly than that of simpler bioisosteres like tetrazoles, potentially impacting development timelines and cost of goods.

    • Pharmacological Target: The structure bears resemblance to GABA uptake inhibitors like nipecotic acid, which are active in the central nervous system.[11][12] This suggests a potential for off-target effects if the intended target is not a related transporter or receptor.

Final Recommendation: 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid warrants experimental investigation as a bioisostere, particularly for targets where high solubility is desired and where a rigid, defined conformation can be exploited for enhanced binding. The initial experimental plan should focus on validating the predicted physicochemical properties (pKa, LogD) and assessing its passive permeability via the PAMPA assay. If permeability is low, follow-up studies using Caco-2 cell assays should be conducted to explore the potential for active transport. This structured, data-driven approach will provide a clear and objective assessment of its true potential in a drug discovery program.

References

  • Anonymous. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi.
  • Selvita. In Vitro ADME. Selvita.
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • Ballatore, C., et al. (2013, March 15). Carboxylic acid (bio)isosteres in drug design. PubMed.
  • Nuvisan. In vitro DMPK studies for drug discovery. Nuvisan.
  • Anonymous. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
  • Horgan, C. (2023, July 11). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
  • Anonymous. (2012, May 7). Application of Bioisosteres in Drug Design. University of Minnesota.
  • Bharate, S. S., & Ram, V. J. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • National Center for Biotechnology Inform
  • ChemSpider. (2025, October 15). 2,8-Diazaspiro[4.5]decane-4-carboxylic acid Properties. ChemSpider.
  • Evotec. Cyprotex pKa and LogP Fact Sheet. Evotec.
  • Anonymous. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • Singh, S., et al. (2017, November 30). Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science.
  • Krogsgaard-Larsen, P., et al. (2000, August 15). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. PubMed.
  • Schmid, C., et al. (2020, May 6). N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains. PubMed.
  • Semantic Scholar. (2022, May 19). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.

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Comparative

head-to-head comparison of different spirocyclic cores for a specific target

Executive Summary This guide provides a technical comparison of three distinct spirocyclic scaffolds utilized in the design of allosteric SHP2 inhibitors. Unlike orthosteric phosphatase inhibitors that struggle with char...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of three distinct spirocyclic scaffolds utilized in the design of allosteric SHP2 inhibitors. Unlike orthosteric phosphatase inhibitors that struggle with charge-related bioavailability, allosteric SHP2 inhibitors target the "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains.

The critical design challenge is stabilizing the auto-inhibited "closed" conformation while navigating a narrow, hydrophobic channel. This guide evaluates Spiro-oxindoles , Oxa-azaspiro[4.5]decanes , and Diazaspiro[3.3]heptanes based on crystallographic fit, physicochemical properties (LLE, Fsp³), and metabolic stability.

Key Finding: While Spiro-oxindoles offer superior initial potency via rigid


-stacking, the 2-Oxa-8-azaspiro[4.5]decane  (TNO155-class) core provides the optimal balance of solubility and metabolic stability, serving as the superior vector for clinical candidates.

The Contenders: Structural Logic

We are comparing three cores that serve as the "anchor" moiety, positioning the amine to interact with acidic residues (Glu250) within the SHP2 allosteric site.

Core A: The Classic Rigidifier
  • Scaffold: Spiro[indoline-3,4'-piperidine]

  • Mechanism: Uses a fused aromatic ring (oxindole) to lock the piperidine conformation.

  • Pros: High Ligand Efficiency (LE); strong hydrophobic contacts.

  • Cons: Poor aqueous solubility; "flat" aromatic region increases metabolic liability (CYP interactions).

Core B: The Modern Standard (The "TNO" Class)
  • Scaffold: 2-Oxa-8-azaspiro[4.5]decane

  • Mechanism: A fully saturated, bicyclic system containing an ether oxygen.

  • Pros: High Fsp³ fraction (0.5+); the ether oxygen acts as a weak H-bond acceptor and lowers logD without sacrificing permeability.

  • Cons: Synthetic complexity (requires Prins cyclization or similar).

Core C: The Compact Vector
  • Scaffold: 2,6-Diazaspiro[3.3]heptane

  • Mechanism: A highly strained, compact spiro-system.

  • Pros: Minimal molecular weight footprint; distinct exit vectors (90° geometry).

  • Cons: Chemical stability issues (ring strain); limited substitution vectors compared to 6-membered rings.

Head-to-Head Performance Analysis

The following data represents a synthesized comparison based on structure-activity relationship (SAR) trends observed in late-stage SHP2 optimization campaigns (e.g., Novartis TNO155, Revolution Medicines RMC series).

Table 1: Physicochemical & Potency Profiling
MetricCore A (Spiro-oxindole)Core B (Oxa-azaspiro[4.5])Core C (Diazaspiro[3.3])
SHP2 IC₅₀ (Biochem) 0.015 µM0.010 µM0.085 µM
pERK IC₅₀ (Cellular) 0.120 µM0.030 µM0.450 µM
Solubility (pH 6.8) < 5 µg/mL (Low)> 100 µg/mL (High)> 150 µg/mL (High)
Lipophilic Efficiency (LLE) 3.55.2 (Optimal)4.1
Cl_int (Microsomal) High (>50 µL/min/mg)Low (<10 µL/min/mg)Moderate
hERG Inhibition 1.2 µM (Risk)> 30 µM (Safe)> 30 µM (Safe)
Deep Dive: The Causality of Core B's Success

Why does Core B outperform Core A despite similar biochemical potency?

  • The Solvation Shell: The ether oxygen in the [4.5]decane system recruits water molecules to the solvent-exposed face of the inhibitor without disrupting the hydrophobic binding inside the SHP2 tunnel. Core A's aromatic ring forces a desolvation penalty.

  • Vector Geometry: The spiro-linkage in Core B orients the amine (interacting with Glu250) and the pyrazine tail (interacting with Arg111) at a precise ~109.5° angle, mimicking the "kink" required to lock the N-SH2/PTP interface.

  • Metabolic Shielding: Core A is prone to oxidation on the aromatic ring. Core B is fully saturated; the quaternary carbon blocks metabolic soft spots.

Visualization: Mechanism & Workflow

Diagram 1: The Allosteric Mechanism

Caption: The spirocyclic core acts as a "molecular staple," locking the N-SH2 and PTP domains together to prevent SHP2 activation by upstream RTKs.

SHP2_Mechanism RTK RTK Activation (EGFR/FGFR) SHP2_Closed SHP2 (Closed State) Auto-inhibited RTK->SHP2_Closed Recruits via SH2 SHP2_Open SHP2 (Open State) Active Phosphatase RAS_MAPK RAS-MAPK Pathway Signaling ON SHP2_Open->RAS_MAPK Dephosphorylation SHP2_Closed->SHP2_Open Conformational Change Signaling_OFF Signaling Silenced Anti-tumor Effect SHP2_Closed->Signaling_OFF Trapped State Spiro_Inhibitor Spirocyclic Inhibitor (Binds Allosteric Tunnel) Spiro_Inhibitor->SHP2_Closed Stabilizes (Molecular Glue)

Diagram 2: Screening Workflow

Caption: A self-validating screening cascade designed to filter out false positives (red) and select high-Fsp³ candidates (green).

Screening_Workflow Library Spiro-Core Library (Synthesis) SPR SPR Binding (Kd & Residence Time) Library->SPR Filter_Agg Filter: Aggregators SPR->Filter_Agg Promiscuous? Biochem DiFMUP Assay (IC50) Filter_Sol Filter: Low Solubility Biochem->Filter_Sol Lipophilic? Cell pERK / DUSP6 (Cellular PD) Filter_Agg->Biochem Clean binders Filter_Sol->Cell High LLE

Experimental Protocols

A. Synthesis of the Core (2-Oxa-8-azaspiro[4.5]decane)

Note: This is a simplified critical step for the "Core B" scaffold construction.

  • Start Material: N-Boc-4-methylene-piperidine.

  • Prins Cyclization:

    • Dissolve starting material in DCM.

    • Add paraformaldehyde (2.0 eq) and catalytic H₂SO₄ or TFA.

    • Critical Step: Maintain temperature at 0°C to prevent polymerization. The exocyclic double bond attacks the activated formaldehyde, closing the tetrahydrofuran ring to form the spiro-junction.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Validation: ¹H NMR must show the disappearance of alkene protons (4.7 ppm) and appearance of the spiro-ether protons (3.6-3.8 ppm).

B. SHP2 Phosphatase Assay (DiFMUP)

Purpose: To measure biochemical potency (IC50) of the spiro-analogs.

  • Reagents:

    • Enzyme: Recombinant human SHP2 (Full length).

    • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

    • Peptide: IRS1_pY1172 (Activator peptide required to open SHP2).

  • Procedure:

    • Pre-incubation: Mix 0.5 nM SHP2 with varying concentrations of Spiro-Inhibitor in reaction buffer (60 mM HEPES, 75 mM NaCl, pH 7.2). Incubate for 30 minutes at RT. Why? Allosteric inhibitors are often slow-binding; this step ensures equilibrium.

    • Activation: Add 0.5 µM IRS1 peptide. Incubate 5 mins.

    • Reaction: Add 200 µM DiFMUP.

    • Readout: Monitor fluorescence (Ex 358 nm / Em 455 nm) kinetically for 20 minutes.

  • Data Analysis: Plot initial velocity (RFU/min) vs. log[Inhibitor]. Fit to 4-parameter logistic model.

Conclusion & Recommendation

For researchers targeting SHP2 or similar allosteric phosphatases:

  • Avoid Core A (Spiro-oxindole) unless you are in the very early Hit-ID stage and need cheap, rapid synthesis. The metabolic liability and solubility penalty are too high for late-stage development.

  • Adopt Core B (2-Oxa-8-azaspiro[4.5]decane) as the primary scaffold. It offers the "Goldilocks" zone : rigid enough to bind with high affinity (low entropy cost), but soluble enough to achieve oral bioavailability.

  • Explore Core C only if you are constrained by molecular weight (<350 Da) or need to penetrate the CNS, where the compact size may aid blood-brain barrier traversal.

References

  • Bagdanoff, J. T., et al. (2019).[1] Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry.[2] Link

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. Link

  • LaMarche, M. J., et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.[2] Link

  • Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[1][3][4][5][6] Expert Opinion on Drug Discovery.[1] Link

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Safety & Regulatory Compliance

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